molecular formula C7H8Br2N2 B1313095 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 156817-73-1

2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B1313095
CAS No.: 156817-73-1
M. Wt: 279.96 g/mol
InChI Key: UVSGSHSBMKNXLM-UHFFFAOYSA-N
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Description

2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H8Br2N2 and its molecular weight is 279.96 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,3-dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N2/c8-6-7(9)11-4-2-1-3-5(11)10-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSGSHSBMKNXLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC(=C2Br)Br)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438666
Record name 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
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Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156817-73-1
Record name 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156817-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a heterocyclic compound of interest for researchers and professionals in drug development and medicinal chemistry. This document delves into the strategic considerations behind the chosen synthetic route, detailed experimental protocols, and the underlying mechanistic principles.

Introduction and Strategic Overview

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The partially saturated 5,6,7,8-tetrahydro derivative offers a three-dimensional architecture that can be advantageous for biological activity and pharmacokinetic properties. The introduction of bromine atoms at the 2 and 3-positions of the imidazole ring provides valuable handles for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space for drug discovery programs.

The synthesis of this compound is most logically approached through a two-stage process:

  • Construction of the Core Scaffold: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

  • Dibromination: Regioselective introduction of two bromine atoms onto the imidazole ring of the core scaffold.

This guide will elaborate on each of these stages, providing a detailed, step-by-step methodology grounded in established chemical principles.

Stage 1: Synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine ring system is classically achieved through the condensation of a 2-aminopyridine derivative with a suitable two-carbon synthon, often an α-haloketone.[2][3] For the synthesis of the tetrahydro- derivative, the analogous starting material, 2-aminopiperidine, is required.

Experimental Protocol: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Materials:

  • 2-Aminopiperidine dihydrochloride

  • Glyoxal (40% solution in water)

  • Sodium hydroxide

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Neutralization of 2-Aminopiperidine: In a round-bottom flask, dissolve 2-aminopiperidine dihydrochloride (1 equivalent) in water. Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (2 equivalents) to neutralize the hydrochloride salt and generate the free base in situ.

  • Cyclization Reaction: To the cooled solution of 2-aminopiperidine, add ethanol followed by the dropwise addition of a 40% aqueous solution of glyoxal (1.1 equivalents).

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After completion of the reaction, extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Causality and Mechanistic Insights

The reaction proceeds via a condensation-cyclization cascade. The more nucleophilic exocyclic amino group of 2-aminopiperidine initially attacks one of the carbonyl groups of glyoxal to form a hemiaminal intermediate. This is followed by dehydration to form a Schiff base. The endocyclic secondary amine of the piperidine ring then acts as a nucleophile, attacking the second carbonyl group of the glyoxal moiety in an intramolecular fashion. A final dehydration step yields the aromatic imidazole ring fused to the saturated piperidine ring.

Stage 2: Dibromination of the Core Scaffold

With the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core in hand, the next stage is the introduction of two bromine atoms at the 2 and 3-positions of the electron-rich imidazole ring. N-Bromosuccinimide (NBS) is a widely used and effective reagent for the bromination of electron-rich aromatic and heterocyclic compounds.[4][5] The regioselectivity of electrophilic substitution on the imidazo[1,2-a]pyridine system is known to favor the C3 position, and with an excess of the brominating agent, dibromination can be achieved.[6][7]

Experimental Protocol: Synthesis of this compound

Materials:

  • 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1 equivalent) in acetonitrile in a round-bottom flask protected from light.

  • Addition of Brominating Agent: Cool the solution in an ice bath and add N-Bromosuccinimide (2.2 equivalents) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Work-up and Extraction: Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture. Extract the product with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Causality and Mechanistic Insights

The imidazole ring of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is electron-rich and therefore susceptible to electrophilic aromatic substitution. NBS serves as an electrophilic bromine source. The reaction proceeds through a standard electrophilic aromatic substitution mechanism. The π-electrons of the imidazole ring attack the electrophilic bromine of NBS, forming a resonance-stabilized cationic intermediate (sigma complex). The succinimide anion then acts as a base to remove a proton from the ring, restoring aromaticity and yielding the brominated product. The C3 position is generally the most nucleophilic in the imidazo[1,2-a]pyridine system, leading to initial bromination at this site. The presence of the first electron-withdrawing bromine atom slightly deactivates the ring, but the use of a slight excess of NBS under appropriate conditions drives the reaction to completion, affording the 2,3-dibrominated product.

Summary of Key Reaction Parameters

ParameterStage 1: Core SynthesisStage 2: Dibromination
Starting Material 2-Aminopiperidine dihydrochloride5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Key Reagent Glyoxal (40% aq. solution)N-Bromosuccinimide (NBS)
Solvent Water/EthanolAcetonitrile
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 24 hours4-6 hours
Purification Silica Gel ChromatographySilica Gel Chromatography

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_stage1 Stage 1: Core Synthesis cluster_stage2 Stage 2: Dibromination A 2-Aminopiperidine C 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine A->C Condensation/ Cyclization B Glyoxal B->C E This compound C->E Electrophilic Aromatic Substitution D N-Bromosuccinimide (2.2 eq) D->E

Caption: Proposed two-stage synthesis pathway for the target compound.

References

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. [Link]

  • N-Bromosuccinimide - Wikipedia. (n.d.). Wikipedia. [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). Chemistry Stack Exchange. [Link]

  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. (2020). ACS Omega. [Link]

  • Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... (n.d.). ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]

  • Bromination of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. [Link]

  • Cu(OTf)2-catalyzed synthesis of imidazo[1,2-a]pyridines from α-diazoketones and 2-aminopyridines. (2025). ResearchGate. [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. (n.d.). RSC Publishing. [Link]

  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. (2010). European Journal of Medicinal Chemistry. [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.). Oriental Journal of Chemistry. [Link]

  • . (n.d.). Royal Society of Chemistry. [Link]

  • Spectroscopic and Computational Study of Organocatalytic Umpolung of Bromocations: An Accelerated Stereoselective Dibromination. (n.d.). ChemRxiv. [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]

  • C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. (n.d.). ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. [Link]

Sources

2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Privileged Nature of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold"[1][2]. This designation stems from its presence in numerous marketed drugs, such as Zolpidem (for insomnia) and Alpidem (an anxiolytic), and its derivatives' broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties[3]. The fusion of an imidazole ring with a pyridine ring creates a unique electronic and steric environment that is amenable to binding with a wide array of biological targets[4].

The saturated analogue, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, retains the core heterocyclic structure while providing a three-dimensional geometry that can be advantageous for specific protein-ligand interactions. Halogenated versions of this scaffold, particularly di-brominated compounds like this compound, are exceptionally valuable. They serve not as final drug products, but as highly versatile chemical intermediates. The two bromine atoms act as orthogonal "handles" for sequential, site-selective functionalization, primarily through transition metal-catalyzed cross-coupling reactions. This guide provides a detailed examination of the synthesis, properties, reactivity, and strategic applications of this pivotal building block for researchers in drug development.

Physicochemical and Structural Properties

This compound is a stable, solid compound at room temperature. Its core structure consists of a bicyclic 6-5 fused ring system with bromine substituents at the electron-rich C2 and C3 positions of the imidazole moiety.

PropertyValueSource
CAS Number 156817-73-1[5][6]
Molecular Formula C₇H₈Br₂N₂[5][6]
Molecular Weight 279.96 g/mol [5]
Appearance Solid (form may vary)N/A
Purity Typically >97%[6]
Storage 2-8°C, cool and dry place[5][7]
Hazard Codes H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[5]

Synthesis and Characterization

The most direct and common method for synthesizing this compound is through the electrophilic bromination of the parent scaffold, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Causality in Synthetic Design:

The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. The imidazo[1,2-a]pyridine core is highly activated towards electrophilic substitution, particularly at the C3 position[8]. NBS is a mild and highly selective source of electrophilic bromine (Br⁺), which minimizes over-reaction and the formation of unwanted byproducts that can occur with harsher reagents like liquid bromine (Br₂). The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile, which helps to solubilize the reagents and facilitate the ionic mechanism. Using two or more equivalents of NBS ensures the dibromination at both the C3 and the less reactive C2 positions.

Experimental Protocol: Synthesis via Electrophilic Bromination
  • Preparation: To a solution of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of starting material) in a round-bottom flask, cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C. The succinimide byproduct will often precipitate from the solution.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Extract the aqueous layer with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The spectrum would lack signals for protons at the C2 and C3 positions. The four methylene groups (-CH₂-) of the tetrahydro-pyridine ring would appear as multiplets in the aliphatic region, typically between δ 1.8 and 4.0 ppm.

  • ¹³C NMR: The key signals would be the carbon atoms bearing the bromine atoms (C2 and C3), which would appear significantly shifted compared to the parent compound. Other aromatic/heterocyclic carbons (C5, C8a) and the aliphatic carbons would appear in their expected regions.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound lies in the differential reactivity of its two carbon-bromine bonds, making it an ideal substrate for sequential cross-coupling reactions.

Site-Selectivity in Cross-Coupling Reactions

The C3 position of the imidazo[1,2-a]pyridine ring is inherently more electron-rich than the C2 position. However, in palladium-catalyzed cross-coupling reactions, the steric and electronic environment of the catalyst-ligand complex plays a decisive role. It is often possible to achieve selective reaction at one position over the other by carefully choosing the reaction conditions (catalyst, ligand, temperature, and base). This allows for a programmed, stepwise synthesis where one bromine is replaced, followed by the replacement of the second bromine with a different partner, leading to highly complex and diverse molecular architectures from a single starting material.

The Suzuki-Miyaura cross-coupling, which forms a carbon-carbon bond between an organohalide and a boronic acid, is a foundational reaction in modern drug discovery for this purpose.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R-Pd(II)-X)L₂ Pd0->OxAdd R-X Transmetal Transmetalation (R-Pd(II)-R')L₂ OxAdd->Transmetal R'-[B(OH)₃]⁻ RedElim Reductive Elimination (R-R') Transmetal->RedElim Isomerization RedElim->Pd0 R-R' Product R-R' (Coupled Product) RedElim->Product Start R-X (Dibromo-Scaffold) Start->OxAdd Boronic R'-B(OH)₂ (Boronic Acid) Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Boronic

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Suzuki-Miyaura Monocoupling
  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

  • Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq). The choice of a bulky phosphine ligand like PPh₃ often enhances selectivity.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 8-16 hours. Monitor the reaction by LC-MS for the formation of the mono-coupled product and consumption of the starting material.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated. Purification by column chromatography allows for the isolation of the 2-Aryl-3-bromo- (or 3-Aryl-2-bromo-) 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine intermediate, which can be used in a subsequent coupling reaction.

Application in Drug Discovery Library Synthesis

The primary application of this compound is as a central scaffold for the generation of chemical libraries. By performing sequential, differentiated cross-coupling reactions, chemists can rapidly synthesize hundreds or thousands of unique analogues for high-throughput screening. This strategy is a cornerstone of modern lead identification and optimization.

The scaffold's derivatives have shown promise in various therapeutic areas. For instance, related tetrahydroimidazo[1,2-a]pyridine derivatives have been investigated as potent antifungal agents and as inhibitors of heparanase-1, an enzyme implicated in kidney disease[10][11]. The ability to precisely modify the C2 and C3 positions allows for the fine-tuning of a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Drug_Discovery_Workflow Start 2,3-Dibromo Scaffold Coupling1 First Coupling (e.g., Suzuki) with Aryl-A Start->Coupling1 Intermediate Mono-Bromo, Mono-Aryl Intermediate Coupling1->Intermediate Coupling2 Second Coupling (e.g., Sonogashira) with Alkyne-B Intermediate->Coupling2 Final Di-substituted Product (Aryl-Scaffold-Alkyne) Coupling2->Final Library Diverse Chemical Library (Varying A and B) Final->Library Screening High-Throughput Biological Screening Library->Screening

Caption: Workflow for library synthesis from the dibromo-scaffold.

Conclusion

This compound is more than a simple chemical; it is a powerful strategic tool for medicinal chemists. Its stable, privileged core combined with two differentially reactive halogen handles provides an efficient and flexible entry point into a vast chemical space. By enabling the programmed and site-selective introduction of diverse functional groups, this scaffold facilitates the rapid construction of compound libraries essential for identifying and optimizing the next generation of therapeutic agents. Understanding its synthesis, reactivity, and strategic deployment is crucial for any research program focused on small-molecule drug discovery.

References

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  • Pires, B. R., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]

  • Rajendran, S., & Manju, K. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]

  • ChemRxiv. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. [Link]

  • Wang, S., et al. (2020). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. [Link]

  • Imai, Y., et al. (2023). Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Naghiyev, A. M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 5-amino-5′-bromo-2′-oxo-2,3-dihydro-1H-spiro[imidazo[1,2-a]pyridine-7,3′-indoline]-6,8-dicarbonitrile dimethyl sulfoxide disolvate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Singh, U. P., & Singh, R. P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Future Medicinal Chemistry. [Link]

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  • Koffi, A. A., et al. (2018). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Martínez-Alvarez, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. [Link]

Sources

A Technical Guide to 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS No. 156817-73-1), a heterocyclic compound belonging to the esteemed imidazo[1,2-a]pyridine class. This family of compounds is recognized as a "privileged structure" in medicinal chemistry due to its wide spectrum of biological activities and its presence in several commercial drugs.[1][2] This document will delve into the synthesis, physicochemical properties, and potential therapeutic applications of the title compound, contextualized within the broader landscape of imidazo[1,2-a]pyridine research.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core, a fused bicyclic system of imidazole and pyridine rings, is a cornerstone in the development of novel therapeutics. Its structural rigidity and ability to be readily functionalized at various positions make it an attractive scaffold for interacting with a diverse range of biological targets. Marketed drugs such as Zolpidem (a hypnotic), Olprinone (a cardiotonic), and Soraprazan (an anti-ulcer agent) underscore the therapeutic success of this chemical motif.[1][3] The broad pharmacological profile of this class includes anti-infective, anti-inflammatory, anticancer, and enzyme inhibitory activities.[2][4][5]

This compound represents a specific analogue with a saturated pyridine ring and bromine substituents on the imidazole ring. These features are expected to modulate the compound's physicochemical properties and biological activity, offering a unique entry point for drug discovery programs.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and interpretation in biological assays.

PropertyValueSource
CAS Number 156817-73-1[6]
Molecular Formula C7H8Br2N2[6]
Molecular Weight 279.96 g/mol [6]
Appearance Not specified (likely a solid)
Purity Typically available at ≥97%[6]
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.[7]

Synthesis Strategies

A common and versatile approach involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[8] For the target molecule, the synthesis would likely start from 2-amino-3,4,5,6-tetrahydropyridine. The subsequent bromination of the resulting 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine would yield the desired product.

Proposed Synthetic Workflow

Synthetic Workflow A 2-Amino-3,4,5,6-tetrahydropyridine C Condensation/Cyclization A->C B α-Halo Ketone (e.g., Chloroacetaldehyde) B->C D 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine C->D Formation of Imidazo[1,2-a]pyridine core F Bromination D->F E Brominating Agent (e.g., NBS, Br2) E->F G This compound F->G Introduction of Bromo Substituents

Caption: Proposed synthetic workflow for this compound.

Exemplary Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine

  • To a solution of 2-amino-3,4,5,6-tetrahydropyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add an α-halo ketone like chloroacetaldehyde (1.1 eq).

  • The reaction mixture is heated under reflux for several hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Step 2: Bromination of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine

  • The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq) is dissolved in a suitable solvent like dichloromethane or chloroform.

  • The solution is cooled in an ice bath, and a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (2.2 eq) is added portion-wise.

  • The reaction is stirred at room temperature until completion, as indicated by TLC.

  • The reaction mixture is then quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, concentrated, and the final product, this compound, is purified by recrystallization or column chromatography.

Potential Applications in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a versatile platform for developing drugs against a wide array of diseases. The introduction of bromine atoms and a saturated pyridine ring in this compound can significantly influence its biological profile.

Antiparasitic and Anti-inflammatory Activity

Derivatives of imidazo[1,2-a]pyridine have demonstrated potent activity against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis.[4][5] Exploratory toxicology studies on some of these derivatives have shown no signs of hepatic or renal toxicity, suggesting their potential for further development as antiparasitic agents.[4][5] Additionally, anti-inflammatory properties have been observed, indicating a potential dual mechanism of action.[4]

Anticancer and Kinase Inhibition

A significant area of research for imidazo[1,2-a]pyridines is in oncology. These compounds have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

  • PDGFR Inhibition: Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR).[9] PDGFR plays a key role in tumor angiogenesis and fibrosis, making its inhibitors promising anti-cancer agents.[9] The development of orally bioavailable PDGFR inhibitors from this class highlights their therapeutic potential.[9]

  • CDK9 Inhibition: Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription and a promising target in acute myeloid leukemia (AML).[10] Potent and orally bioavailable CDK9 inhibitors based on other heterocyclic scaffolds have shown significant anti-tumor activity in preclinical models.[10] The imidazo[1,2-a]pyridine scaffold could be explored for the development of novel CDK9 inhibitors.

The general workflow for kinase inhibitor drug discovery, which is applicable to the development of imidazo[1,2-a]pyridine-based therapeutics, is depicted below.

Kinase Inhibitor Discovery Workflow A Target Identification & Validation (e.g., PDGFR, CDK9) B High-Throughput Screening (HTS) or In Silico Screening A->B C Hit Identification (Imidazo[1,2-a]pyridine scaffold) B->C D Hit-to-Lead Optimization (Structure-Activity Relationship) C->D E Lead Optimization (ADME/Tox Profiling) D->E F Preclinical Candidate Selection E->F G Clinical Trials F->G

Caption: A generalized workflow for kinase inhibitor drug discovery.

Signaling Pathway Modulation

As exemplified by PDGFR inhibitors, imidazo[1,2-a]pyridines can modulate critical signaling pathways involved in cancer. The diagram below illustrates a simplified representation of the PDGFR signaling pathway, a potential target for compounds derived from this scaffold.

PDGFR Signaling Pathway PDGF PDGF Ligand PDGFR PDGFR (Receptor Tyrosine Kinase) PDGF->PDGFR Dimerization Dimerization & Autophosphorylation PDGFR->Dimerization Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PDGFR PI3K PI3K/Akt Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis RAS->Proliferation RAS->Angiogenesis

Caption: Simplified PDGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

This compound, with its unique substitution pattern, represents an intriguing molecule within the medicinally significant imidazo[1,2-a]pyridine class. While specific biological data for this compound is limited, the extensive research on related analogues suggests its potential as a valuable building block or lead compound in drug discovery.

Future research should focus on:

  • Developing and optimizing a robust synthesis for this compound and its derivatives.

  • Screening the compound against a panel of biological targets , particularly kinases and parasitic enzymes, to elucidate its specific activities.

  • Conducting structure-activity relationship (SAR) studies to understand the contribution of the dibromo and tetrahydro-pyridine moieties to its biological profile.

  • Utilizing in silico methods to predict potential targets and guide the design of more potent and selective analogues.[11]

The rich history and proven therapeutic potential of the imidazo[1,2-a]pyridine scaffold provide a strong foundation for the exploration of this compound as a novel candidate in the ongoing quest for new and effective medicines.

References

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  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]

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  • PubMed Central. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Available from: [Link]

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  • PubMed. Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. Available from: [Link]

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An In-Depth Technical Guide to the Molecular Structure of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of bromine atoms and the saturation of the pyridine ring significantly influence the molecule's physicochemical properties and biological activity, making this derivative a compelling subject for research and drug development.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has attracted considerable attention in the field of medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including but not limited to antiviral, anticancer, anti-inflammatory, and anxiolytic properties.[3] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. The tetrahydro-derivative, in particular, introduces a three-dimensional character that can be crucial for specific receptor interactions. Bromination at the 2 and 3-positions of the imidazole ring further modulates the electronic and steric properties of the molecule, potentially leading to enhanced target affinity and selectivity.

Molecular Structure and Properties

The core structure of this compound consists of a saturated six-membered pyridine ring fused to a five-membered imidazole ring, with bromine atoms substituting the hydrogens at positions 2 and 3 of the imidazole moiety.

Key Molecular Descriptors:
PropertyValueSource
Molecular Formula C₇H₈Br₂N₂
Molecular Weight 279.96 g/mol
CAS Number 156817-73-1
Structural Representation:

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway:

The synthesis would likely begin with the cyclization of 2-aminopyridine with a suitable reagent to form the imidazo[1,2-a]pyridine core, followed by hydrogenation to saturate the pyridine ring, and finally, a regioselective dibromination of the electron-rich imidazole ring.

Synthetic_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Dibromination 2-aminopyridine 2-aminopyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-aminopyridine->Imidazo[1,2-a]pyridine α-haloketone 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->5,6,7,8-tetrahydroimidazo[1,2-a]pyridine H2, Pd/C This compound This compound 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine->this compound 2 eq. NBS or Br2

Caption: Proposed synthetic pathway for this compound.

Causality behind Experimental Choices:

  • Cyclization: The reaction of a 2-aminopyridine with an α-haloketone is a classic and efficient method for constructing the imidazo[1,2-a]pyridine scaffold.

  • Hydrogenation: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and effective method for the reduction of the pyridine ring to its tetrahydro derivative without affecting the imidazole ring.

  • Bromination: The imidazole ring is electron-rich and susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) or molecular bromine are common reagents for the bromination of such systems. The use of two equivalents would be necessary to achieve dibromination at the 2 and 3 positions. The reaction conditions would need to be carefully controlled to ensure regioselectivity and prevent over-bromination.

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental data for the title compound, the following spectroscopic characteristics are predicted based on the analysis of related imidazo[1,2-a]pyridine derivatives.[4][5]

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the saturated pyridine ring. The absence of signals in the aromatic region for the imidazole part of the molecule would confirm the dibromination at positions 2 and 3. The protons on the tetrahydro-pyridine ring would likely appear as complex multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum would provide key information about the carbon framework. The signals for the brominated carbons (C2 and C3) would be expected to appear at a characteristic downfield shift compared to the non-brominated analogue. The carbons of the saturated pyridine ring would resonate in the aliphatic region.

Mass Spectrometry:

Mass spectrometry would be a crucial tool for confirming the molecular weight and isotopic pattern. Due to the presence of two bromine atoms, the mass spectrum would exhibit a characteristic isotopic cluster for the molecular ion peak, with contributions from the ⁷⁹Br and ⁸¹Br isotopes.

Potential Applications in Drug Development

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown promise in a variety of therapeutic areas. The introduction of bromine atoms can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes. Furthermore, the bromine atoms can act as handles for further chemical modification or can participate in halogen bonding interactions with biological targets. Given the known activities of related compounds, this compound could be investigated for its potential as an:

  • Anticancer agent: Many imidazo[1,2-a]pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.

  • Antiviral agent: The scaffold is present in several compounds with known antiviral activity.

  • Kinase inhibitor: The imidazo[1,2-a]pyridine core can serve as a scaffold for the design of inhibitors of various protein kinases involved in disease pathways.

Conclusion

This compound represents a synthetically accessible and medicinally relevant molecule. While specific experimental data is currently limited in the public domain, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. Further research into this and related derivatives is warranted to fully explore their therapeutic potential.

References

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2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Foreword: The Privileged Scaffold and the Uncharted Territory

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This nitrogen-bridged heterocyclic system is not merely a synthetic curiosity; it is the foundation for marketed drugs such as the sedative Zolpidem and the antiulcer agent Soraprazan.[2][3] The therapeutic spectrum of its derivatives is remarkably broad, encompassing anticancer, antitubercular, antiviral, and anti-inflammatory properties.[3][4] The synthetic versatility of this scaffold allows for extensive chemical modification, leading to a vast and diverse chemical space for drug discovery.[5][6][7]

Saturation of the pyridine ring to yield the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine moiety retains significant biological potential, with demonstrated antiprotozoal and antifungal activities.[8][9] However, within this well-explored family lies a specific derivative of considerable interest yet of unknown function: This compound . The introduction of bromine atoms at the 2 and 3 positions of the imidazole ring is anticipated to profoundly influence the molecule's electronic distribution, lipophilicity, and steric profile. These modifications can enhance binding affinity to biological targets, modulate metabolic stability, or introduce novel interaction modalities.

This guide, therefore, ventures into uncharted territory. In the absence of direct literature on the mechanism of action for this specific compound, we will leverage the extensive knowledge of its parent scaffold to formulate logical hypotheses. As a Senior Application Scientist, my objective is not to present a solved puzzle, but to provide a comprehensive, field-proven roadmap for its elucidation. This document will detail the strategic rationale and step-by-step experimental protocols required to systematically uncover the biological targets and cellular pathways modulated by this compound.

Part 1: Foundational Hypotheses Based on the Imidazo[1,2-a]pyridine Core

Based on the established activities of structurally related compounds, we can postulate several primary avenues of investigation. The following sections outline these hypotheses and the initial, high-throughput screening methodologies to validate them.

Hypothesis 1: Kinase Inhibition - A Prominent Anticancer Mechanism

The imidazo[1,2-a]pyridine scaffold is a well-established kinase inhibitor. Derivatives have shown potent activity against key oncogenic kinases such as PI3K[10][11], PDGFR[12], and components of the AKT/mTOR pathway.[13][14] The bromination pattern of our target compound may confer selectivity or potency towards specific kinase families.

Experimental Workflow: Broad-Spectrum Kinase Panel Screening

The primary, most efficient approach is to screen the compound against a large, commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot). This provides a broad overview of inhibitory activity across the human kinome.

Protocol 1: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: Perform an initial screen at a concentration of 10 µM to identify significant inhibitory activity ("hits").

  • Kinase Panel: Submit the compound to a service provider for screening against a panel of >400 human kinases. The assay typically measures the phosphorylation of a substrate peptide by a specific kinase using a radiometric (³³P-ATP) or fluorescence-based method.

  • Data Analysis: Kinase activity is measured in the presence of the compound and compared to a DMSO vehicle control. The results are expressed as a percentage of inhibition.

    • % Inhibition = 100 * (1 - (Compound_Signal / DMSO_Control_Signal))

  • Hit Confirmation & Dose-Response: For kinases showing >50% inhibition, perform a secondary screen with a 10-point dose-response curve (e.g., 100 µM to 1 nM) to determine the half-maximal inhibitory concentration (IC₅०).

Data Presentation: Kinase Inhibition Profile

Target Kinase% Inhibition @ 10 µMIC₅₀ (nM)Kinase Family
PI3KαDataDataLipid Kinase
AKT1DataDataSer/Thr Kinase
mTORDataDataSer/Thr Kinase
PDGFRβDataDataTyr Kinase
... (other hits)DataDataFamily

Logical Workflow for Kinase Hit Validation

G cluster_0 In Vitro Validation cluster_1 Cellular Target Engagement KinasePanel Broad Kinase Panel Screen (>400 kinases @ 10 µM) DoseResponse IC₅₀ Determination (10-point curve for hits >50%) KinasePanel->DoseResponse Identify Hits Selectivity Selectivity Profiling (Against related kinases) DoseResponse->Selectivity Confirm Potency CellularAssay Western Blot for Phospho-Substrate Selectivity->CellularAssay Validate Lead Candidate CellProlif Anti-Proliferation Assay (e.g., MTT, CellTiter-Glo) CellularAssay->CellProlif Correlate Target Inhibition with Phenotype

Caption: Workflow for identifying and validating kinase inhibitor activity.

Hypothesis 2: Antimicrobial Activity - Targeting Essential Microbial Pathways

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as antituberculosis agents by inhibiting enzymes crucial for mycobacterial survival, such as ATP synthase and QcrB.[15] Additionally, the tetrahydro-imidazo[1,2-a]pyridine core is associated with antifungal properties.[9]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Screening

The initial step is to determine the compound's potency against a panel of clinically relevant bacterial and fungal strains.

Protocol 2: Broth Microdilution MIC Assay (Following CLSI Guidelines)

  • Strain Selection:

    • Bacteria: Mycobacterium tuberculosis H37Rv (ATCC 27294), Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).

    • Fungi: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).

  • Compound Preparation: Prepare a 2-fold serial dilution of the compound in the appropriate broth medium (e.g., Middlebrook 7H9 for M. tb, Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria and fungi; specific biosafety conditions for M. tb).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth. A viability indicator like Resazurin can be used for colorimetric determination.

Data Presentation: Antimicrobial Activity Summary

Microbial StrainOrganism TypeMIC (µg/mL)
M. tuberculosis H37RvBacteriumData
S. aureusBacterium (Gram+)Data
E. coliBacterium (Gram-)Data
C. albicansFungus (Yeast)Data
Hypothesis 3: DNA Intercalation or Minor Groove Binding

Dicationic derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to be potent antiprotozoal agents that exhibit strong affinity for DNA.[8] While our target compound is not dicationic, the planar heterocyclic system with electronegative bromine atoms could potentially interact with DNA through intercalation or groove binding.

Experimental Workflow: Biophysical Assays for DNA Interaction

Protocol 3: DNA Thermal Denaturation Assay (ΔTₘ)

  • DNA Preparation: Use a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Assay Setup: Prepare samples of ctDNA alone and ctDNA incubated with increasing concentrations of the test compound.

  • Thermal Melt: Monitor the absorbance of the samples at 260 nm while slowly increasing the temperature (e.g., 1°C/minute) using a spectrophotometer equipped with a thermal controller.

  • Tₘ Calculation: The melting temperature (Tₘ) is the temperature at which 50% of the DNA is denatured. Calculate the change in melting temperature (ΔTₘ = Tₘ_compound - Tₘ_control). A significant positive ΔTₘ (>2°C) indicates stabilization of the DNA duplex, suggesting binding.

Logical Workflow for DNA Interaction Analysis

G ThermalMelt DNA Thermal Melt (ΔTₘ) Fluorescence Ethidium Bromide Displacement Assay ThermalMelt->Fluorescence Positive ΔTₘ suggests binding Viscosity Viscometry Fluorescence->Viscosity Fluorescence quenching confirms intercalation Docking Molecular Docking (DNA Minor/Major Groove) Viscosity->Docking Increased viscosity supports intercalation G cluster_pathway Signaling Cascade Compound 2,3-Dibromo-THIP Target Identified Target (e.g., PI3K, AKT) Compound->Target p53 p53 Activation Target->p53 Inhibition leads to downstream signaling p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax CDK CDK Inhibition p21->CDK G2M G2/M Arrest CDK->G2M Mito Mitochondrial Permeabilization Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized signaling pathway leading to apoptosis and cell cycle arrest.

Conclusion: A Strategic Path to Discovery

This compound stands as a molecule of high potential, born from a scaffold of proven therapeutic relevance. While its specific mechanism of action is currently unwritten, the structural alerts and the rich history of its chemical family provide a robust foundation for targeted investigation. The multi-pronged approach outlined in this guide—beginning with broad, high-throughput screens and progressively narrowing to specific cellular and molecular pathways—represents a scientifically rigorous and efficient strategy for discovery. By systematically testing hypotheses related to kinase inhibition, antimicrobial activity, and DNA interaction, researchers can effectively de-orphan this compound and unlock its potential as a novel therapeutic agent or a valuable chemical probe. The subsequent deep dive into cellular phenotypes will provide the critical link between molecular target and biological outcome, paving the way for preclinical development.

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Navigating the Bio-Active Potential of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] This nitrogen-bridged heterocyclic system forms the core of several commercially available drugs, including zolpidem and alpidem, and its derivatives have demonstrated a vast therapeutic spectrum, encompassing anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] The continuous exploration of this scaffold's chemical space offers a promising avenue for the discovery of novel therapeutic agents.[4]

This guide focuses on a specific, yet under-explored derivative: 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine . While the broader imidazo[1,2-a]pyridine family is well-documented, the biological profile of this particular brominated and saturated analog remains largely uncharacterized. The introduction of bromine atoms at the 2 and 3 positions, coupled with the saturation of the pyridine ring, presents a unique chemical entity with the potential for novel biological activities and target interactions.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a systematic and robust workflow for the comprehensive biological activity screening of this compound. We will move beyond a simple listing of protocols, delving into the causality behind experimental choices and emphasizing self-validating systems to ensure the generation of reliable and reproducible data. Our approach is designed to be both comprehensive and adaptable, providing a solid foundation for uncovering the therapeutic potential of this intriguing molecule.

Compound Profile: this compound

PropertyValueSource
Chemical Structure
Molecular Formula C₇H₈Br₂N₂[5]
Molecular Weight 279.96 g/mol [5]
CAS Number 156817-73-1[5]
Purity Typically ≥97%[5]
Physical Appearance Solid
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.[6]

A Tiered Approach to Biological Activity Screening: From Broad Cytotoxicity to Specific Target Identification

A logical and resource-efficient screening cascade is paramount. Our proposed workflow begins with a broad assessment of cytotoxicity to establish a safe therapeutic window for subsequent, more targeted investigations. This tiered approach ensures that efforts are focused on concentrations that are not overtly toxic, allowing for the discernment of specific biological effects.

Screening_Workflow cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Broad Spectrum Activity Profiling cluster_2 Tier 3: Mechanistic & Target-Based Assays A Compound Acquisition & QC B General Cytotoxicity Screening A->B Establish Therapeutic Window C Antimicrobial Activity Screening (Antibacterial & Antifungal) B->C Non-toxic Concentrations D Anticancer Proliferation Assays B->D Non-toxic Concentrations E Kinase Inhibitory Assays C->E Hypothesized MOA D->E Hypothesized MOA F Cell Cycle & Apoptosis Analysis D->F If Antiproliferative Activity is Observed

Caption: A tiered workflow for the biological screening of this compound.

Tier 1: Foundational Assessment - Establishing the Therapeutic Window

The initial step in any small molecule screening campaign is to determine the concentration range at which the compound exhibits biological activity without causing non-specific cytotoxicity. This is crucial for interpreting subsequent assay results accurately.

Experimental Protocol: General Cytotoxicity Screening

Principle: Cell viability assays are used to measure the overall health of a cell population and can indicate cytotoxicity through markers like metabolic activity or membrane integrity.[7][8] We will employ a standard colorimetric assay using a tetrazolium salt such as MTT or MTS, which is reduced by metabolically active cells to a colored formazan product.[7]

Step-by-Step Methodology:

  • Cell Line Selection: Utilize a panel of representative cell lines, including both cancerous (e.g., HeLa, A549) and non-cancerous (e.g., HEK293, fibroblasts) lines to assess for any selective toxicity.

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of the compound in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for a standard duration (e.g., 24, 48, or 72 hours).

  • Assay: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation:

Cell LineIncubation Time (h)IC₅₀ (µM)
HeLa24
48
72
A54924
48
72
HEK29324
48
72

Tier 2: Broad Spectrum Activity Profiling

Based on the known activities of the imidazo[1,2-a]pyridine scaffold, we will next investigate the potential antimicrobial and anticancer properties of our target compound.

Experimental Protocol: Antimicrobial Activity Screening

Principle: The initial assessment of antimicrobial activity is typically performed using broth microdilution or agar diffusion methods to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).[9]

Step-by-Step Methodology (Broth Microdilution):

  • Microorganism Selection: Screen against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans, Aspergillus niger).[10][11]

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in a suitable broth.

  • Compound Dilution: In a 96-well plate, prepare serial dilutions of the test compound in the broth.

  • Inoculation: Add the standardized inoculum to each well. Include positive (standard antibiotic/antifungal) and negative (no compound) controls.

  • Incubation: Incubate the plates under appropriate conditions for each microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no growth on the subculture.

Experimental Protocol: Anticancer Proliferation Assays

Principle: These assays measure the ability of a compound to inhibit the growth and proliferation of cancer cells. While the cytotoxicity assay in Tier 1 provides a general indication of cell death, proliferation assays focus on the cytostatic effects. A variety of methods can be used, including those that measure DNA synthesis (e.g., BrdU incorporation) or metabolic activity over time.

Step-by-Step Methodology (using a metabolic assay like CellTiter-Glo®):

  • Cell Line Selection: Use a panel of cancer cell lines relevant to common malignancies (e.g., breast, lung, colon).

  • Cell Seeding: Plate cells in 96-well plates at a low density to allow for proliferation over the course of the experiment.

  • Treatment: Treat the cells with a range of concentrations of the test compound, based on the non-toxic concentrations determined in Tier 1.

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Assay: Perform a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[7]

  • Data Analysis: Calculate the percentage of proliferation inhibition and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Tier 3: Mechanistic & Target-Based Assays

Should the compound exhibit promising activity in Tier 2, the next logical step is to investigate its mechanism of action. Given that many imidazo[1,2-a]pyridine derivatives are known to target protein kinases, this is a rational starting point.[12]

Experimental Protocol: Kinase Inhibitory Assays

Principle: Kinase assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.[13] These can be biochemical assays using purified enzymes or cell-based assays that measure the phosphorylation of a downstream substrate.[14] A broad kinase panel screen is an efficient way to identify potential kinase targets.

Step-by-Step Methodology (Biochemical Kinase Panel Screen):

  • Kinase Panel Selection: Utilize a commercial kinase screening service that offers a broad panel of recombinant kinases.

  • Compound Submission: Provide the test compound at a specified concentration (e.g., 10 µM) for initial screening.

  • Assay Performance: The service provider will perform high-throughput screening, typically using a method that detects kinase activity (e.g., ATP consumption or substrate phosphorylation).

  • Hit Identification: Kinases that show a significant reduction in activity in the presence of the compound are identified as "hits."

  • Dose-Response Confirmation: For any identified hits, perform follow-up dose-response assays to determine the IC₅₀ value for each kinase-compound interaction.

Kinase_Screening A This compound B Broad Kinase Panel Screen (e.g., >300 kinases) A->B Single High Concentration C Primary Hits (% Inhibition > Threshold) B->C Identify Potential Targets D Dose-Response Assays (IC₅₀ Determination) C->D Confirm Activity E Validated Kinase Targets D->E Prioritize for Further Study

Caption: Workflow for identifying kinase targets of the test compound.

Experimental Protocol: Cell Cycle and Apoptosis Analysis

Principle: If the compound demonstrates antiproliferative activity, it is important to determine if this is due to cell cycle arrest or the induction of apoptosis (programmed cell death). Flow cytometry is a powerful tool for these analyses.

Step-by-Step Methodology (Cell Cycle Analysis):

  • Cell Treatment: Treat a selected cancer cell line with the compound at its GI₅₀ concentration for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.

  • Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

  • Data Analysis: The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of treated cells to control cells to identify any cell cycle arrest.

Step-by-Step Methodology (Apoptosis Assay - Annexin V/PI Staining):

  • Cell Treatment: Treat cells as described for cell cycle analysis.

  • Staining: Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, indicating whether the compound induces programmed cell death.

Conclusion and Future Directions

This guide provides a comprehensive, tiered strategy for the initial biological activity screening of this compound. By systematically progressing from broad phenotypic assays to more specific, target-based investigations, researchers can efficiently and effectively profile the therapeutic potential of this novel compound. Positive results in any of the proposed tiers will warrant further investigation, including structure-activity relationship (SAR) studies with synthesized analogs, in vivo efficacy studies in relevant animal models, and detailed mechanistic studies to fully elucidate the compound's mode of action. The imidazo[1,2-a]pyridine scaffold continues to be a rich source of therapeutic innovation, and a thorough investigation of derivatives such as the one discussed herein is a critical step in the journey of drug discovery.

References

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • New Screening Approaches for Kinases. The Royal Society of Chemistry.
  • Cell Viability, Cell Proliferation, Cytotoxicity Assays. Molecular Devices.
  • Cell Viability and Prolifer
  • Cell viability and cytotoxicity assays. Miltenyi Biotec.
  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
  • Cell Viability, Proliferation and Cytotoxicity Assays.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Cell viability assays. Abcam.
  • An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. Oriental Journal of Chemistry.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library.
  • A cell-based screening assay to identify novel kinase inhibitors.
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Identification of a Novel Protein Kinase A Inhibitor by Bioluminescence-Based Screening. PubMed.
  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.
  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][2][7][13] thiadiazine derivatives. PMC.

  • Screening assays for tyrosine kinase inhibitors: A review. ScienceDirect.
  • Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Deriv
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.
  • This compound. ChemUniverse.
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  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine deriv
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC.

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Spectroscopic Characterization of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3][4] The specific substitution pattern on this bicyclic nitrogen-containing heterocycle is critical to its pharmacological profile, making unambiguous characterization of its derivatives essential.[1] This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound, offering insights into experimental design and data interpretation.

Molecular Structure and Spectroscopic Implications

The structure of this compound, with its fused imidazole and saturated pyridine rings, presents distinct features that govern its spectroscopic signature. The dibrominated imidazole ring will exhibit characteristic electronic effects observable in NMR, while the tetrahydro-pyridine portion will show signals typical of aliphatic cyclic amines.

Caption: Molecular Structure of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the electronic environment of the protons and carbons, respectively.

Experimental Protocol for NMR Data Acquisition

cluster_workflow NMR Data Acquisition Workflow prep Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl3). tube Transfer to a 5 mm NMR tube. prep->tube shim Place in the spectrometer and perform shimming to optimize magnetic field homogeneity. tube->shim acquire Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. shim->acquire process Process the data: Fourier transform, phase correction, and baseline correction. acquire->process analyze Analyze the spectra for chemical shifts, coupling constants, and integration. process->analyze

Caption: A standard workflow for acquiring NMR data.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum will be characterized by signals corresponding to the aliphatic protons of the tetrahydro-pyridine ring. The absence of aromatic protons on the imidazole ring is a key feature.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5~4.0 - 4.2Triplet~6-72H
H-8~3.0 - 3.2Triplet~6-72H
H-6, H-7~1.9 - 2.2Multiplet-4H

Justification: The chemical shifts are estimated based on analogous structures in the imidazo[1,2-a]pyridine family. The protons at C5, being adjacent to a nitrogen atom, are expected to be the most deshielded of the aliphatic protons. The protons at C8 are also adjacent to a nitrogen atom within the fused ring system. The protons at C6 and C7 will likely appear as a complex multiplet in the aliphatic region.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbons of the dibrominated imidazole ring will be significantly influenced by the electronegative bromine atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~110 - 115
C-3~100 - 105
C-8a (bridgehead)~140 - 145
C-5~45 - 50
C-8~40 - 45
C-6~20 - 25
C-7~20 - 25

Justification: The chemical shifts for C-2 and C-3 are predicted based on the strong shielding effect of the two bromine substituents. The bridgehead carbon (C-8a) is expected to be in the aromatic region due to its connection to the imidazole ring. The aliphatic carbons (C-5, C-6, C-7, C-8) are predicted to be in the upfield region, with C-5 and C-8 being slightly downfield due to their proximity to the nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be relatively simple, dominated by absorptions from C-H, C-N, and C-Br bonds.

Experimental Protocol for IR Data Acquisition

cluster_workflow IR Data Acquisition Workflow sample_prep Sample Preparation: Prepare a KBr pellet or a thin film of the compound. instrument_setup Place the sample in the IR spectrometer. sample_prep->instrument_setup data_acquisition Acquire the IR spectrum over the range of 4000-400 cm⁻¹. instrument_setup->data_acquisition data_analysis Analyze the spectrum to identify characteristic absorption bands. data_acquisition->data_analysis

Caption: A standard workflow for acquiring IR data.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
2950 - 2850C-H (aliphatic) stretchingMedium-Strong
1640 - 1620C=N stretchingMedium
1470 - 1450C-H bendingMedium
1250 - 1150C-N stretchingMedium-Strong
700 - 600C-Br stretchingStrong

Justification: The spectrum will be characterized by strong C-H stretching and bending vibrations from the saturated ring. The C=N stretching of the imidazole ring will also be present. A key feature will be the strong absorption in the lower frequency region corresponding to the C-Br stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS will be crucial for confirming its molecular formula.

Experimental Protocol for MS Data Acquisition

cluster_workflow MS Data Acquisition Workflow sample_prep Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile). ionization Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., ESI). sample_prep->ionization mass_analysis Analyze the ions using a mass analyzer (e.g., TOF or quadrupole). ionization->mass_analysis data_interpretation Interpret the mass spectrum to determine the molecular weight and fragmentation pattern. mass_analysis->data_interpretation

Caption: A standard workflow for acquiring MS data.

Predicted Mass Spectrum

The key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.

  • Molecular Formula: C₇H₈Br₂N₂

  • Molecular Weight: 279.96 g/mol

  • Expected Molecular Ion Peaks (m/z):

    • [M]⁺: ~278 (containing two ⁷⁹Br atoms)

    • [M+2]⁺: ~280 (containing one ⁷⁹Br and one ⁸¹Br atom)

    • [M+4]⁺: ~282 (containing two ⁸¹Br atoms)

  • Expected Isotopic Ratio: The relative intensities of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 1:2:1.

Fragmentation: Fragmentation may involve the loss of bromine atoms, followed by the cleavage of the tetrahydro-pyridine ring.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the detailed insights from NMR, IR, and MS, researchers can confidently verify the structure and purity of this and related compounds, which is a critical step in the drug discovery and development pipeline. The predictive nature of this guide, based on extensive data from the imidazo[1,2-a]pyridine class of molecules, serves as a valuable resource for scientists working with these important heterocyclic systems.

References

  • BenchChem. (2025). Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
  • Rackham, D. M. (1979). Spectroscopic Studies of Some Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Derivatives. Applied Spectroscopy, 33(6), 561-563.
  • MDPI. (n.d.).
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • The Royal Society of Chemistry. (n.d.).
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (n.d.).
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  • Acmec Biochemical. (n.d.). This compound, 97%.
  • The Royal Society of Chemistry. (n.d.). Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions.
  • The Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co.
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2017). Asian Journal of Chemistry.
  • Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. (2024). Pharmacia.
  • 2-Amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines as a Novel Class of Inhibitors of Human Rhinovirus: Stereospecific Synthesis and Antiviral Activity. (n.d.). Journal of Medicinal Chemistry.
  • ¹H NMR spectrum for compound 3 in pyridine-d 5. (n.d.).
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  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2025).
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An In-depth Technical Guide to the Starting Materials for the Synthesis of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and critical starting materials for the preparation of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This heterocyclic compound is a valuable scaffold in medicinal chemistry and drug discovery. The guide details the retrosynthetic logic, key transformations, and step-by-step experimental protocols. Emphasis is placed on the causal relationships behind methodological choices, ensuring a deep understanding for researchers, chemists, and professionals in drug development. All protocols are grounded in established chemical literature to ensure scientific integrity and reproducibility.

Introduction and Retrosynthetic Strategy

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core is a privileged structure in pharmacology, with derivatives exhibiting a wide range of biological activities, including antifungal and antiprotozoal properties.[1][2] The dibrominated analog, this compound, serves as a versatile intermediate, allowing for further functionalization at the 2- and 3-positions of the imidazole ring through cross-coupling reactions.

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections, pointing to the key starting materials. The synthesis hinges on two main stages:

  • Formation of the bicyclic 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core.

  • Regioselective bromination of the electron-rich imidazole ring.

Our primary disconnection breaks the C-Br bonds, leading back to the saturated imidazo[1,2-a]pyridine core. A subsequent disconnection of the imidazole ring C-N bonds reveals the principal starting material: a cyclic amidine, specifically 2-amino-3,4,5,6-tetrahydropyridine , or a precursor that can generate it in situ.

Retrosynthesis Target 2,3-Dibromo-5,6,7,8- tetrahydroimidazo[1,2-a]pyridine Core 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Target->Core C-Br Disconnection (Bromination) Amidine 2-Amino-3,4,5,6-tetrahydropyridine Core->Amidine Imidazole Ring Disconnection AlphaHalo α-Halocarbonyl (e.g., Bromoacetaldehyde) Core->AlphaHalo

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Core Scaffold: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine

The most direct and common route to the core scaffold involves the condensation of a cyclic amidine with a suitable C2 synthon, typically an α-halocarbonyl compound. The key starting material for this transformation is 2-amino-3,4,5,6-tetrahydropyridine .

Generation of the Key Amidine Starting Material

2-Amino-3,4,5,6-tetrahydropyridine is often prepared from δ-valerolactam or piperidin-2-one. This precursor is more stable and commercially available than the target amidine. The conversion involves the formation of an O-alkylated intermediate (a lactim ether) followed by aminolysis.

Workflow for Amidine Synthesis:

Caption: Synthesis of the key cyclic amidine intermediate.

Cyclocondensation to Form the Bicyclic Core

With the amidine in hand, the subsequent cyclocondensation with an α-halocarbonyl compound, such as bromoacetaldehyde or chloroacetaldehyde, proceeds via an initial N-alkylation followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring.

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine

  • Preparation of the Amidine: To a solution of δ-valerolactam (1.0 eq) in anhydrous dichloromethane (DCM), add Meerwein's salt (triethyloxonium tetrafluoroborate, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the lactam.

  • Cool the reaction mixture again to 0 °C and bubble anhydrous ammonia gas through the solution for 30 minutes, or add a solution of ammonia in methanol.

  • Stir the reaction at room temperature overnight. The resulting mixture contains the 2-amino-3,4,5,6-tetrahydropyridine and can often be used in the next step without rigorous purification.

  • Cyclocondensation: To the crude amidine solution, add a solution of bromoacetaldehyde diethyl acetal (1.2 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and stir for 12-24 hours. The acetal is hydrolyzed in situ to provide the reactive aldehyde.

  • Upon completion, cool the reaction, quench with a saturated sodium bicarbonate solution, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel to yield 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Bromination of the Core Scaffold

The imidazole moiety of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core is electron-rich and readily undergoes electrophilic substitution. Bromination typically occurs at the C2 and C3 positions. The choice of brominating agent is critical to control the selectivity and extent of bromination.

ReagentPosition(s) BrominatedTypical ConditionsNotes
N-Bromosuccinimide (NBS) C3 (1 eq), C2/C3 (2+ eq)Acetonitrile or DMF, 0 °C to RTHighly effective and easy to handle. Stoichiometry is key to controlling mono- vs. di-bromination.
Bromine (Br₂) C2 and C3Acetic acid or ChloroformHighly reactive and corrosive. Can lead to over-bromination if not carefully controlled. Often used with a scavenger.
Sodium Bromite (NaBrO₂) C3Acidic conditionsA milder alternative for selective monobromination.[3]

Mechanism Insight: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitrogen atom at position 1 activates the imidazole ring, directing the electrophile (Br+) to the electron-rich C3 and C2 positions. The use of two or more equivalents of the brominating agent ensures the formation of the desired 2,3-dibromo product.[3]

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as anhydrous acetonitrile or chloroform in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (2.2 eq) in the same solvent to the cooled reaction mixture. The addition should be done portion-wise to control the reaction exotherm.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization or column chromatography on silica gel to afford the pure this compound.

Summary and Conclusion

The synthesis of this compound is a robust, multi-step process that relies on well-established organic transformations. The primary starting material is δ-valerolactam, which is converted into a key cyclic amidine intermediate. This intermediate undergoes a cyclocondensation reaction to form the core bicyclic scaffold, which is subsequently dibrominated using an electrophilic brominating agent like N-Bromosuccinimide. Careful control of stoichiometry and reaction conditions at each step is paramount for achieving high yields and purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this valuable chemical building block.

References

  • Mestre, M., et al. (2006). Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Boyd, R. E., et al. (1996). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... ResearchGate. Available at: [Link]

  • Kermani, Z. R., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. Available at: [Link]

  • Tidwell, J. H., et al. (1996). 3,4,5,6-tetrahydropyridines and 2-amino-5-(alkoxycarbonyl)-1,4,5,6-tetrahydropyrimidines as M1 muscarinic receptor agonists. PubMed. Available at: [Link]

  • Ismail, M. A., et al. (2006). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. PubMed. Available at: [Link]

  • Kour, J., et al. (2020). Bromination of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a heterocyclic compound with significant potential in medicinal chemistry. Given the limited direct literature on this specific derivative, this guide establishes a foundational understanding by exploring the synthesis, chemical properties, and biological activities of the broader imidazo[1,2-a]pyridine and tetrahydroimidazo[1,2-a]pyridine scaffolds. This framework allows for informed predictions regarding the characteristics and potential applications of the title compound.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, forming the backbone of numerous biologically active compounds.[1][2] This fused bicyclic system, consisting of an imidazole ring fused to a pyridine ring, exhibits a wide range of pharmacological activities. Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis) feature this versatile core, highlighting its clinical significance.[1] The tetrahydro- derivative, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, retains significant biological relevance, with derivatives showing promise as antifungal, antiprotozoal, and heparanase-1 inhibitors.[3][4][5]

The introduction of halogen atoms, particularly bromine, at the 2 and 3 positions of the imidazo[1,2-a]pyridine ring system can significantly modulate the compound's physicochemical properties and biological activity. Halogenation can enhance binding affinity to target proteins, improve metabolic stability, and alter pharmacokinetic profiles. Therefore, this compound represents a key target for synthetic exploration and biological evaluation.

Synthesis and Characterization

While a specific, detailed synthesis for this compound is not extensively reported in the literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted imidazo[1,2-a]pyridines. A common and effective approach involves the cyclization of a 2-aminopyridine derivative with a suitable α-haloketone.

Proposed Synthetic Pathway

A logical synthetic strategy would involve a two-step process: first, the synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core, followed by its bromination.

Step 1: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

The initial step involves the condensation of 2-aminopyridine with a suitable reagent to form the saturated pyridine ring, followed by cyclization. A more direct approach starts with 2-amino-3,4,5,6-tetrahydropyridine.

Step 2: Bromination of the Tetrahydroimidazo[1,2-a]pyridine Core

The synthesized 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can then be subjected to electrophilic bromination. The imidazole ring is electron-rich and susceptible to electrophilic substitution, primarily at the 3-position, and under more forcing conditions, at the 2-position as well.

Synthesis_Pathway cluster_step1 Step 1: Formation of the Tetrahydroimidazo[1,2-a]pyridine Core cluster_step2 Step 2: Dibromination 2-Aminopyridine 2-Aminopyridine Intermediate Intermediate 2-Aminopyridine->Intermediate Reduction 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine Intermediate->5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine Cyclization (e.g., with chloroacetaldehyde) 2,3-Dibromo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine 2,3-Dibromo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine->2,3-Dibromo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine Electrophilic Bromination (e.g., Br2, NBS)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine:

  • To a solution of 2-aminopyridine in a suitable solvent (e.g., ethanol), add a reducing agent (e.g., sodium borohydride) under controlled temperature conditions.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction and extract the product with an organic solvent.

  • Purify the resulting 2-amino-piperidine intermediate by column chromatography.

  • React the purified intermediate with chloroacetaldehyde in a suitable solvent under reflux.

  • Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the crude 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine by column chromatography or recrystallization.

Bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine:

  • Dissolve the synthesized 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the solution at a controlled temperature (typically 0 °C to room temperature). The use of a slight excess of the brominating agent will be necessary to achieve dibromination.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench any excess bromine with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography.

Characterization

The structure of the final compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of the tetrahydro- and dibromo-substituted imidazo[1,2-a]pyridine core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present in the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 156817-73-1[7]
Molecular Formula C7H8Br2N2[7]
Molecular Weight 279.96 g/mol [7]
Appearance Expected to be a solid at room temperature-
Solubility Likely soluble in organic solvents like dichloromethane, chloroform, and methanol-

Chemical Reactivity and Potential Modifications

The 2,3-dibromo-substituted tetrahydroimidazo[1,2-a]pyridine core is a versatile platform for further chemical modifications. The bromine atoms can be displaced through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce a wide range of substituents at the 2 and 3 positions. This allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Reactivity_Diagram cluster_reactions Cross-Coupling Reactions Core 2,3-Dibromo-5,6,7,8-tetrahydro- imidazo[1,2-a]pyridine Suzuki Suzuki Coupling (Boronic Acids/Esters) Core->Suzuki Pd Catalyst Stille Stille Coupling (Organostannanes) Core->Stille Pd Catalyst Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Pd/Cu Catalysts

Caption: Potential cross-coupling reactions for modifying the title compound.

Biological and Pharmacological Landscape

While the specific biological activity of this compound has not been reported, the extensive research on related imidazo[1,2-a]pyridine and tetrahydroimidazo[1,2-a]pyridine derivatives provides a strong basis for predicting its potential therapeutic applications.

Potential Therapeutic Applications
  • Anticancer Agents: Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of phosphoinositide 3-kinases (PI3Ks) and cyclooxygenase-2 (COX-2).[6][8] The introduction of bromine atoms could enhance the cytotoxic effects against cancer cell lines.

  • Antifungal Agents: Tetrahydroimidazo[1,2-a]pyridine derivatives have shown significant antifungal activity, particularly against Candida species.[3] The dibromo- substitution could lead to novel antifungal agents with improved efficacy.

  • Anti-inflammatory Agents: The demonstrated COX-2 inhibitory activity of some imidazo[1,2-a]pyridines suggests that this compound could be explored for its anti-inflammatory properties.[8]

  • Antiprotozoal Agents: Dicationic imidazo[1,2-a]pyridines and their tetrahydro- derivatives have shown promising activity against protozoan parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum.[5]

  • Heparanase-1 Inhibitors: A tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative has been identified as a potent inhibitor of heparanase-1, an enzyme implicated in proteinuria and cancer metastasis.[4]

Illustrative Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been developed as potent PI3K inhibitors.[6]

PI3K_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Future Directions and Conclusion

This compound is a promising, yet underexplored, chemical entity. This guide has outlined a plausible synthetic route and highlighted its potential for further chemical diversification. Based on the extensive research on the parent scaffolds, this compound and its future derivatives hold significant promise for the development of novel therapeutics in oncology, infectious diseases, and inflammatory disorders.

Future research should focus on:

  • Optimizing the synthesis of this compound and scaling up its production.

  • Exploring its chemical reactivity through various cross-coupling reactions to generate a library of novel analogs.

  • Conducting comprehensive biological screening of the title compound and its derivatives against a panel of relevant targets to identify lead compounds for further development.

  • Investigating the structure-activity relationships to guide the design of more potent and selective agents.

References

  • Youssef, A. M., White, J. M., & Scanlon, M. J. (2009). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 32(9), 2181-2187. [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 47, 116378. [Link]

  • Kouassi, A. K., Anoubil, M., & Kone, M. (2019). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Open Journal of Medicinal Chemistry, 9(4), 45-56. [Link]

  • Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2014). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Research in Pharmaceutical Sciences, 9(6), 423-434. [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., ... & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Al-Juboori, S. A. A. (2018). SYNTHESIS OF SOME NEW DERIVATIVES OF 3-SUBSTITUTED-2-BIPHENYL IMIDAZO (1,2-A)PYRIDINE WITH STUDY THEIR BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 9(9), 3824-3831. [Link]

  • Antypenko, L., Kovalenko, S., & Antypenko, O. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia, 71(4), 1029-1040. [Link]

  • Li, C., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. [Link]

  • Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

  • Onkol, T., Dogruer, D. S., Ito, S., & Sahin, M. F. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(5), 2095-2101. [Link]

  • de Oliveira, C. S., Lancellotti, M., & de Souza, M. V. N. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]

  • Imai, Y., Koga, Y., Ishida, T., Nakajima, H., & Nishimura, Y. (2023). Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 77, 129050. [Link]

  • Ismail, M. A., Arafa, R. K., Brun, R., Wenzler, T., & Wilson, W. D. (2004). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Journal of Medicinal Chemistry, 47(14), 3658-3664. [Link]

Sources

The Emergence of a Scaffold: A Technical Guide to the Synthesis and Characterization of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The exploration of its saturated and functionalized analogues is a critical frontier in drug discovery, offering new vectors for molecular design and the modulation of physicochemical properties. This in-depth technical guide focuses on a specific, yet under-documented derivative: 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine . While a seminal "discovery" paper for this exact molecule is not prominent in the scientific literature, its existence is confirmed through chemical supplier databases (CAS 156817-73-1). This guide, therefore, presents a logical and experimentally sound pathway to its synthesis and characterization, based on established methodologies for analogous compounds. We will explore the strategic rationale behind the synthetic route, provide detailed experimental protocols, and discuss the expected analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking to expand their understanding and practical application of functionalized imidazo[1,2-a]pyridine derivatives.

Introduction: The Strategic Imperative for Saturated and Halogenated Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The saturation of the pyridine ring to its tetrahydro form offers a compelling strategy to modulate the parent molecule's properties. This modification introduces a three-dimensional character, potentially improving target engagement and altering metabolic profiles.

Furthermore, the introduction of bromine atoms at the 2 and 3 positions of the imidazole ring serves several critical functions in drug design:

  • Modulation of Electronic Properties: The electron-withdrawing nature of bromine can influence the pKa of the imidazole nitrogen, affecting its potential for hydrogen bonding and interaction with biological targets.

  • Introduction of a Metabolic Block: Bromine atoms can block sites of oxidative metabolism, potentially increasing the half-life of a compound.

  • Gateway for Further Functionalization: The carbon-bromine bond is a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR).

Given these strategic advantages, the synthesis of This compound represents a logical step in the exploration of this chemical space.

Proposed Synthetic Pathway: A Two-Step Approach

The most logical and efficient synthesis of the target compound can be envisioned as a two-step process:

  • Synthesis of the Core Scaffold: Formation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

  • Dibromination: Introduction of bromine atoms at the 2 and 3 positions of the imidazole ring.

G cluster_0 Step 1: Synthesis of the Core Scaffold cluster_1 Step 2: Dibromination 2-Aminopiperidine 2-Aminopiperidine 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine 2-Aminopiperidine->5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Chloroacetaldehyde This compound This compound 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine->this compound N-Bromosuccinimide (NBS)

Methodological & Application

Application Notes and Protocols for the Investigation of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This nitrogen-fused bicyclic structure has been extensively explored for its potential in treating a variety of diseases, including cancer.[1][2][3] Derivatives of imidazo[1,2-a]pyridine have been reported to exhibit significant anticancer properties by targeting various cellular pathways crucial for tumor growth and survival, such as the PI3K/mTOR and AKT/mTOR signaling cascades.[1][4] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. This document provides a comprehensive guide for the synthesis and preclinical evaluation of a novel derivative, 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine , as a potential anticancer agent.

Part 1: Synthesis Protocol for this compound

The synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines can be achieved through various established synthetic routes.[5][6][7] For the target compound, a two-step process starting from 2-aminopyridine is proposed.

Step 1: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

A common method for the construction of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[5]

Materials:

  • 2-Aminopyridine

  • 2-Chloroacetaldehyde dimethyl acetal

  • Concentrated Hydrochloric Acid

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • To a solution of 2-aminopyridine (1 equivalent) in ethanol in a round-bottom flask, add 2-chloroacetaldehyde dimethyl acetal (1.1 equivalents).

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The resulting precipitate of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is collected by filtration, washed with cold water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from ethanol.

Step 2: Bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

The synthesized core structure can then be brominated at the 2 and 3 positions.

Materials:

  • 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1 equivalent) in acetonitrile in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, this compound, can be purified by column chromatography on silica gel.

Part 2: In Vitro Anticancer Evaluation Protocols

A systematic in vitro evaluation is crucial to determine the anticancer potential of a novel compound.[8][9][10] The following protocols are designed to assess the cytotoxicity, pro-apoptotic effects, and impact on the cell cycle of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)[4][12][13]

  • Normal human cell line (e.g., fibroblasts) for selectivity assessment[14]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation:

Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
MCF-7This compound48To be determined
A549This compound48To be determined
HeLaThis compound48To be determined
Normal FibroblastsThis compound48To be determined
MCF-7Doxorubicin (Positive Control)48Reference value
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC₅₀ concentration of the test compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of the compound on the cell cycle progression.[4][11]

Materials:

  • Cancer cell line of interest

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the IC₅₀ concentration of the test compound for 24 hours.

  • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Part 3: Proposed Mechanism of Action and Signaling Pathway Analysis

Based on the literature for related imidazo[1,2-a]pyridine derivatives, a plausible mechanism of action for this compound is the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][4] This pathway is frequently hyperactivated in various cancers and plays a critical role in cell proliferation, survival, and apoptosis resistance.

Experimental Workflow for Mechanism of Action Studies:

G cluster_0 In Vitro Evaluation cluster_1 Data Interpretation cluster_2 Conclusion A Treat Cancer Cells with 2,3-Dibromo-5,6,7,8-tetrahydro- imidazo[1,2-a]pyridine B Western Blot Analysis for PI3K/AKT/mTOR Pathway Proteins (p-AKT, p-mTOR, etc.) A->B C Western Blot Analysis for Apoptosis Markers (Cleaved Caspase-3, PARP) A->C D Western Blot Analysis for Cell Cycle Regulators (p53, p21) A->D E Decreased Phosphorylation of AKT and mTOR B->E F Increased Cleavage of Caspase-3 and PARP C->F G Upregulation of p53 and p21 D->G H Inhibition of PI3K/AKT/mTOR Pathway E->H I Induction of Apoptosis F->I J Cell Cycle Arrest G->J

Caption: Experimental workflow for elucidating the mechanism of action.

Proposed Signaling Pathway Inhibition:

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 2,3-Dibromo-5,6,7,8-tetrahydro- imidazo[1,2-a]pyridine Compound->PI3K inhibits Compound->AKT inhibits

Sources

Application Notes and Protocols for 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine as a Covalent Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[1][2] This versatile structure is found in drugs targeting a range of conditions, from anxiety to cancer and infectious diseases.[3][4][5] The tetrahydro-imidazo[1,2-a]pyridine derivatives, in particular, have shown promise as potent and selective inhibitors of various enzymes, including heparanase-1, and as antiprotozoal and antifungal agents.[6][7][8][9] The rich structure-activity relationship (SAR) data available for this class of compounds makes them an excellent starting point for the development of chemical probes to explore complex biological systems.[10]

This guide focuses on a specific derivative, 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine , and its potential application as a chemical probe. The presence of two bromine atoms on the imidazole ring introduces unique chemical properties that can be exploited for target identification and validation. These bromine atoms can act as electrophilic centers for covalent modification of protein targets or as synthetic handles for the attachment of reporter tags, such as fluorophores or biotin.

Principle of Action: A Covalent Probe for Target Discovery

The rationale for using this compound as a chemical probe is based on the hypothesis that the dibrominated imidazole core can form a stable covalent bond with nucleophilic residues (e.g., cysteine, lysine, histidine) in the binding pocket of a target protein. This covalent interaction provides a durable tag on the protein, enabling its enrichment and identification from complex biological mixtures.

The general workflow for utilizing a covalent chemical probe is a multi-step process that begins with target engagement and culminates in target identification and validation.[11][12][13]

Experimental Workflows and Protocols

Section 1: Probe Validation and Characterization

Before using any new chemical probe, it is crucial to characterize its activity, selectivity, and mechanism of target engagement.

Protocol 1.1: In Vitro Target Enzyme Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the probe against a purified recombinant enzyme. For the purpose of this guide, we will use a hypothetical protein kinase as the target, given the known activity of many imidazo[1,2-a]pyridine derivatives against this enzyme class.

Materials:

  • This compound (stock solution in DMSO)

  • Purified recombinant protein kinase

  • Kinase buffer (specific to the target kinase)

  • ATP

  • Substrate peptide with a phosphorylation-dependent fluorescent readout

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the probe in DMSO.

  • In a 96-well plate, add the kinase, kinase buffer, and the probe at various concentrations.

  • Incubate for 30 minutes at room temperature to allow for probe-target binding.

  • Initiate the kinase reaction by adding ATP and the fluorescent substrate peptide.

  • Monitor the fluorescence signal over time using a microplate reader.

  • Calculate the IC50 value from the dose-response curve.

Table 1: Hypothetical IC50 Data for Probe Validation

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)
This compound50>10,000>10,000
Inactive Control (e.g., a non-brominated analogue)>50,000>50,000>50,000
Section 2: Target Identification using Affinity Pull-Down

The covalent nature of the probe allows for the enrichment of its target protein(s) from a complex proteome.

Protocol 2.1: Synthesis of a Biotinylated Probe Derivative

To enable affinity purification, a biotin tag can be attached to the probe. The bromine atoms provide a convenient site for this modification via a Suzuki or Sonogashira coupling reaction to a biotin-containing linker.

Protocol 2.2: Affinity Pull-Down of Target Proteins from Cell Lysate

Materials:

  • Biotinylated this compound probe

  • Cells of interest

  • Lysis buffer

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Treat cultured cells with the biotinylated probe for a specified time.

  • Lyse the cells to release the proteome.

  • Incubate the cell lysate with streptavidin-coated magnetic beads to capture the probe-protein complexes.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads.

  • Identify the eluted proteins by mass spectrometry.

dot

Target_Identification_Workflow cluster_cell In-Cell Labeling cluster_lysate Affinity Purification cluster_analysis Analysis Biotin-Probe Biotinylated Probe Cells Live Cells Biotin-Probe->Cells Incubate Target_Protein Target Protein Lysate Cell Lysate Target_Protein->Lysate Lysis Beads Streptavidin Beads Lysate->Beads Bind Wash Wash Beads->Wash Elute Elute Wash->Elute MS Mass Spectrometry Elute->MS

Caption: Workflow for target identification using a biotinylated chemical probe.

Section 3: Cellular Assays for Target Validation

Once a target has been identified, it is important to validate that the probe's cellular effects are mediated through this target.

Protocol 3.1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in living cells. The binding of a ligand, such as our probe, can stabilize the target protein, leading to a higher melting temperature.

Materials:

  • This compound

  • Cultured cells

  • PBS

  • Western blotting reagents

  • Antibody against the identified target protein

Procedure:

  • Treat cells with the probe or a vehicle control.

  • Harvest the cells and resuspend in PBS.

  • Aliquot the cell suspension and heat each aliquot to a different temperature.

  • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the amount of soluble target protein at each temperature by Western blotting.

  • Compare the melting curves of the target protein in the presence and absence of the probe.

dot

CETSA_Workflow Start Treat Cells (Probe vs. Vehicle) Heat Heat Shock at Varying Temperatures Start->Heat Lyse Cell Lysis & Centrifugation Heat->Lyse Separate Separate Soluble and Aggregated Fractions Lyse->Separate Analyze Western Blot for Soluble Target Protein Separate->Analyze Plot Plot Melting Curves Analyze->Plot

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

References

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  • Which Small Molecule?
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  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor utilizing an improved synthetic approach. (2024). Bioorganic & Medicinal Chemistry Letters.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets.
  • Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor. (2023). Bioorganic & Medicinal Chemistry Letters.
  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (2020). Chemical Science.
  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. (2010). European Journal of Medicinal Chemistry.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect.
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (2014).
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Application Notes and Protocols for the Functionalization of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous marketed drugs due to its wide range of biological activities.[1][2][3][4] The strategic functionalization of this nucleus is paramount for the development of new chemical entities in drug discovery programs. This document provides a comprehensive technical guide on the functionalization of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a versatile and highly valuable building block. We will explore key palladium-catalyzed cross-coupling reactions and lithiation-based strategies, offering detailed experimental protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine heterocyclic system is a cornerstone in the design of therapeutic agents, with derivatives showing anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[1][2] The saturated pyridine ring in the 5,6,7,8-tetrahydro variant introduces a three-dimensional character that can be crucial for improving pharmacokinetic properties and achieving specific interactions with biological targets.

The starting material, this compound, serves as an ideal platform for diversification. The two bromine atoms at the C2 and C3 positions of the imidazole ring are excellent leaving groups for a variety of transition-metal-catalyzed cross-coupling reactions. The inherent electronic differences between these two positions allow for the potential of regioselective functionalization, enabling the synthesis of either 2-substituted, 3-substituted, or 2,3-disubstituted derivatives, thereby rapidly expanding chemical space.[2]

This guide focuses on the three most powerful and widely used palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation, as well as a strategy involving directed lithiation.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl groups.

  • Sonogashira Coupling: For the introduction of alkyne moieties.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines.

  • Halogen-Metal Exchange: For creating a nucleophilic center to react with a broad range of electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most robust and versatile tools in modern organic synthesis. For the 2,3-dibromo scaffold, these reactions provide a direct path to highly complex molecules from a common intermediate. A key consideration in these reactions is regioselectivity. While literature on the specific tetrahydro- derivative is limited, studies on related 2,3-dihaloimidazo[1,2-a]pyridines often show a higher reactivity at the C3 position under certain conditions, though this can be influenced by the catalyst, ligands, and reaction parameters. The protocols provided are designed as starting points for optimization.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is the coupling of an organohalide with an organoboron species, typically a boronic acid or a boronic ester.[5][6] It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle cluster_legend pd0 Pd(0)L₂ ox_add Oxidative Addition pd2_complex R¹-Pd(II)L₂(X) pd0->pd2_complex R¹-X product R¹-R² pd0->product Product Formation transmetal Transmetalation pd2_r1r2 R¹-Pd(II)L₂(R²) pd2_complex->pd2_r1r2 R²-B(OR)₃⁻ boronate R²-B(OR)₃⁻ base Base (e.g., K₂CO₃) boronic_acid R²-B(OH)₂ base->boronic_acid Activation boronic_acid->boronate pd2_r1r2->pd0 red_elim Reductive Elimination pd2_r1r2->product substrate R¹-X

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + LigandCatalyst choice can influence regioselectivity and yield.
Ligand SPhos, XPhos, PPh₃Buchwald ligands (SPhos, XPhos) are often superior for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃ is a stronger base and can be effective for less reactive partners.
Solvent Dioxane/H₂O, Toluene, DMEA co-solvent of water is typically required to dissolve the inorganic base.
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive bromides.
Equivalents 1.1 - 1.5 equiv. of boronic acidUsing a slight excess of the boronic acid drives the reaction to completion.
Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira coupling enables the synthesis of aryl-alkynes by reacting an aryl halide with a terminal alkyne.[7] This reaction is co-catalyzed by palladium and a copper(I) salt, typically CuI.[8] The resulting alkynylated imidazopyridines are valuable intermediates for further transformations or as final products in their own right.

Mechanistic Rationale: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. Concurrently, the copper cycle involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide species, which then participates in the transmetalation step with the palladium complex.[7]

Sonogashira_Coupling Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂(X) pd0->pd2_complex R¹-X (Oxidative Addition) pd2_r1r2 R¹-Pd(II)L₂(C≡CR²) pd2_complex->pd2_r1r2 CuC≡CR² (Transmetalation) pd2_r1r2->pd0 R¹-C≡CR² (Reductive Elimination) product Product: R¹-C≡CR² pd2_r1r2->product cu_x Cu(I)X cu_acetylide Cu(I)C≡CR² cu_acetylide->pd2_complex cu_acetylide->cu_x To Pd Cycle alkyne H-C≡CR² alkyne->cu_acetylide + CuX, Base base Base (e.g., Et₃N)

Caption: Interconnected Palladium and Copper cycles in Sonogashira coupling.

Protocol 2: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv.), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by a suitable base (e.g., Et₃N or DIPA, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with Et₂O or ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

ParameterRecommended ConditionsNotes
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pre-catalysts are typically Pd(II) which are reduced in situ.
Cu Co-catalyst CuIEssential for the classical Sonogashira mechanism.
Base Et₃N, DIPA, PiperidineThe base also often serves as a co-solvent.
Solvent THF, DMF, TolueneAnhydrous solvents are preferred.
Temperature 25 - 60 °CReactions are often successful at room temperature.[9]
Equivalents 1.1 - 1.5 equiv. of alkyneA slight excess prevents homo-coupling of the aryl halide.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines.[10][11][12] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.

Mechanistic Rationale: Similar to other cross-coupling reactions, the cycle involves oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13] The choice of ligand is critical and is often a sterically hindered biarylphosphine.[10]

Buchwald_Hartwig_Amination Buchwald-Hartwig Catalytic Cycle cluster_legend pd0 Pd(0)L ox_add Oxidative Addition pd2_complex R¹-Pd(II)L(X) pd0->pd2_complex R¹-X product R¹-NR²R³ pd0->product Product Formation amine_coord Amine Coordination pd_amido R¹-Pd(II)L(NR²R³) pd2_complex->pd_amido + R²R³NH + Base amine R²R³NH base Base (e.g., NaOtBu) pd_amido->pd0 red_elim Reductive Elimination pd_amido->product substrate R¹-X

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., BINAP or XPhos, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the this compound (1.0 equiv.) and the primary or secondary amine (1.2-1.5 equiv.).

  • Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox, and add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

ParameterRecommended ConditionsNotes
Pd Source Pd₂(dba)₃, Pd(OAc)₂These are pre-catalysts that form the active Pd(0) species in situ.
Ligand XPhos, SPhos, RuPhos, BINAPLigand choice is critical and depends on the amine and halide.[10]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, sterically hindered base is required. NaOt-Bu is very common.
Solvent Toluene, Dioxane, THFAnhydrous and oxygen-free solvents are crucial for catalyst stability.
Temperature 80 - 110 °CReaction temperature is substrate-dependent.
Amine Scope Primary and secondary alkyl/arylaminesAmmonia equivalents can also be used for the synthesis of primary anilines.[14]

Halogen-Metal Exchange and Electrophilic Quench

An alternative strategy to palladium catalysis is the use of organolithium reagents to perform a halogen-metal exchange. This reaction converts the electrophilic carbon-bromine bond into a strongly nucleophilic carbon-lithium bond, which can then be trapped with a wide variety of electrophiles.[15]

Regioselectivity: The regioselectivity of the lithium-halogen exchange can be temperature and solvent dependent. Often, the more sterically accessible or electronically activated bromine will exchange preferentially. For the 2,3-dibromo scaffold, selective monolithiation can often be achieved at low temperatures (e.g., -78 °C).

Workflow Rationale: The process involves the treatment of the dibromo-substrate with one equivalent of an alkyllithium reagent (like n-BuLi) at low temperature to generate the monolithiated species. This intermediate is then quenched in situ by the addition of an electrophile.

Caption: Workflow for functionalization via lithiation and electrophilic quench.

Protocol 4: General Procedure for Lithiation and Electrophilic Quench

  • Setup: To an oven-dried, three-neck flask equipped with a thermometer and under a positive pressure of argon, add this compound (1.0 equiv.) and dissolve in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0-1.1 equiv.) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C.

  • Electrophilic Quench: Add a solution of the desired electrophile (1.2-1.5 equiv.) in THF dropwise to the lithiated species at -78 °C.

  • Warming and Quench: After stirring for 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ElectrophileProduct Type
D₂ODeuterium-labeled compound
Alkyl Halides (e.g., MeI, BnBr)Alkylated compound
Aldehydes/KetonesSecondary/Tertiary alcohol
DMFAldehyde (after acidic workup)
I₂Iodinated compound
TMSClSilylated compound

Conclusion

This compound is a powerful and versatile building block for the synthesis of diverse libraries of compounds centered on the medicinally relevant imidazo[1,2-a]pyridine scaffold. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, along with directed lithiation strategies, provide a robust toolkit for its selective functionalization. The protocols and data presented in this guide serve as a validated starting point for researchers to explore the rich chemistry of this scaffold, accelerating efforts in drug discovery and development. Careful optimization of reaction conditions will be key to achieving high yields and controlling the regioselectivity of these transformations.

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C-H Activation of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry and materials science, found in numerous FDA-approved drugs and advanced organic materials.[1][2] Its derivatization is of paramount importance for the development of novel therapeutic agents and functional molecules. The subject of this guide, 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, represents a particularly valuable, yet challenging, substrate. The presence of two bromine atoms offers potential for traditional cross-coupling reactions, while the saturated pyridine ring provides a three-dimensional structure. However, it is the direct and selective functionalization of the C-H bonds on the imidazole ring that unlocks a more efficient and atom-economical pathway to novel analogues.

This document provides a comprehensive guide to the C-H activation of this compound, with a focus on palladium-catalyzed direct arylation. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: The "Why" Behind the Method

Direct C-H activation is a powerful strategy that circumvents the need for pre-functionalization of starting materials, thereby streamlining synthetic routes.[3][4] In the context of imidazo[1,2-a]pyridines, the C3 position is often the most reactive site for electrophilic substitution and, consequently, a prime target for C-H functionalization.[5][6][7]

Palladium catalysis is a cornerstone of modern C-H activation chemistry due to its versatility and functional group tolerance.[3][8][9][10] The generally accepted mechanism for the direct arylation of an electron-rich heterocycle like our substrate involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle.

A plausible catalytic cycle for the direct arylation of this compound is depicted below. The nitrogen atom at position 1 can act as a directing group, facilitating the C-H activation step.[11]

Catalytic Cycle for C-H Arylation Substrate 2,3-Dibromo-5,6,7,8- tetrahydroimidazo[1,2-a]pyridine Intermediate_A Cyclopalladated Intermediate Substrate->Intermediate_A C-H Activation Pd(II) Catalyst Pd(OAc)₂ Pd(II) Catalyst->Intermediate_A Intermediate_B Pd(IV) Intermediate Intermediate_A->Intermediate_B Oxidative Addition Aryl_Halide Ar-X Aryl_Halide->Intermediate_B Oxidative_Addition Oxidative Addition Product C-H Arylated Product Intermediate_B->Product Reductive Elimination Regenerated_Catalyst Pd(II) Catalyst Intermediate_B->Regenerated_Catalyst Reductive_Elimination Reductive Elimination Base Base (e.g., K₂CO₃) HX HX Optimization Workflow cluster_0 Initial Reaction cluster_1 Primary Checks cluster_2 Parameter Optimization cluster_3 Outcome Start Low or No Conversion Check_Purity Verify Reagent Purity and Anhydrous Conditions Start->Check_Purity Check_Inert Ensure Proper Inert Atmosphere Technique Start->Check_Inert Increase_Temp Increase Temperature (e.g., to 130 °C) Check_Purity->Increase_Temp Check_Inert->Increase_Temp Change_Base Screen Different Bases (e.g., Cs₂CO₃, K₃PO₄) Increase_Temp->Change_Base Change_Ligand Screen Different Ligands (e.g., Buchwald-type) Change_Base->Change_Ligand Change_Solvent Try Different Solvents (e.g., DMAc, Toluene) Change_Ligand->Change_Solvent Success Improved Yield Change_Solvent->Success

Sources

Application Notes and Protocols for Cross-Coupling Reactions with 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its derivatives exhibit a wide spectrum of therapeutic properties, including anti-tumor, anti-inflammatory, antiviral, and anxiolytic activities.[2] The saturated pyridine ring in the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine variant offers improved physicochemical properties, such as increased solubility and a three-dimensional structure that can be advantageous for specific receptor interactions.

The 2,3-dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivative is a particularly valuable synthetic intermediate. The two bromine atoms serve as versatile handles for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis and field-proven protocols for the strategic, regioselective functionalization of this scaffold, enabling researchers to efficiently explore chemical space in drug discovery programs.

Part 1: The Core Principle of Regioselectivity

In dihalogenated heterocyclic systems, the site of the initial cross-coupling reaction is governed by the relative electronic properties and bond strengths of the carbon-halogen bonds.[3] For the this compound scaffold, the two bromine atoms are in distinct electronic environments:

  • C3-Position: This position is part of the electron-rich imidazole ring. Functionalization at C3 is a well-documented, facile process in many imidazo[1,2-a]pyridine systems.[1][4] The C3-Br bond is generally more polarized and susceptible to oxidative addition by a Pd(0) catalyst.

  • C2-Position: Situated adjacent to the bridgehead nitrogen, this position is comparatively more electron-deficient.

Consequently, palladium-catalyzed cross-coupling reactions are expected to proceed with high regioselectivity at the C3 position under standard conditions. This inherent reactivity difference allows for a stepwise functionalization strategy: a selective reaction at C3, followed by a subsequent, typically more forcing, reaction at the C2 position. This stepwise approach is critical for the synthesis of unsymmetrically disubstituted analogues.

G cluster_main Regioselective Functionalization Workflow Start 2,3-Dibromo-5,6,7,8- tetrahydroimidazo[1,2-a]pyridine Mono Step 1: Selective Cross-Coupling (e.g., Suzuki, Sonogashira) Conditions: Mild Temperature, Standard Ligands Start->Mono Reactant Product1 3-Substituted-2-bromo-5,6,7,8- tetrahydroimidazo[1,2-a]pyridine Mono->Product1 Product Di Step 2: Second Cross-Coupling Conditions: Higher Temperature, Specialized Ligands Product1->Di Reactant Product2 2,3-Disubstituted-5,6,7,8- tetrahydroimidazo[1,2-a]pyridine Di->Product2 Final Product

Figure 1: Stepwise strategy for the regioselective functionalization of the dibromo scaffold.

Part 2: Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds by coupling an organoboron species with an organic halide.[5][6] Its tolerance for a wide range of functional groups makes it a workhorse in pharmaceutical synthesis.[7]

Causality Behind Protocol Choices

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Catalyst/Ligand: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required. Phosphine ligands (e.g., PPh₃, SPhos) are crucial for stabilizing the palladium center and modulating its reactivity. For the more challenging coupling at C2, sterically hindered and electron-rich ligands (e.g., Buchwald-type biaryl phosphines) may be necessary to promote the oxidative addition step.[8]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[6][8]

  • Solvent: Aprotic polar solvents like 1,4-dioxane or a mixture of toluene and water are commonly used to ensure solubility of both the organic and inorganic reagents.

Protocol 2.1: Selective C3-Arylation/Het-Arylation

This protocol is optimized for the initial, selective coupling at the more reactive C3 position.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.1-1.3 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02-0.05 equiv)

  • Triphenylphosphine [PPh₃] (0.08-0.20 equiv) or SPhos (0.04-0.10 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv), aqueous solution (2M)

  • 1,4-Dioxane or Toluene/Ethanol mixture

Step-by-Step Procedure:

  • To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add this compound, the boronic acid, Pd(OAc)₂, and the phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Add the degassed solvent (e.g., 1,4-dioxane) followed by the aqueous K₂CO₃ solution via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation: Typical Suzuki Reaction Conditions
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
1Phenylboronic acidPd(OAc)₂ (3)PPh₃ (12)K₂CO₃ (2.5)Dioxane/H₂O90
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2.0)Toluene/EtOH/H₂O85
3Pyridine-3-boronic acidPdCl₂(dppf) (4)-K₃PO₄ (3.0)DMF100

Note: Conditions are illustrative and should be optimized for each specific substrate.

Part 3: Sonogashira Coupling Protocols

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for synthesizing precursors to many bioactive molecules.[9][10]

Mechanistic Considerations

The reaction typically follows a dual catalytic cycle involving both palladium and copper.[10][11]

  • Palladium Cycle: Similar to the Suzuki reaction, it involves oxidative addition and reductive elimination.

  • Copper Cycle: Copper(I) acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[11]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as a base and often as the solvent.[9]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd(0) PdII_halide L₂Pd(II)(Ar)(X) Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_alkyne L₂Pd(II)(Ar)(C≡CR) PdII_halide->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_alkyne->Product Alkyne H-C≡CR Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide Cu(I), Base Cu_acetylide->PdII_halide To Transmetalation

Figure 2: Simplified catalytic cycles of the Sonogashira coupling.

Protocol 3.1: Selective C3-Alkynylation

Materials:

  • 3-Substituted-2-bromo- or this compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv)

  • Copper(I) Iodide [CuI] (0.04-0.10 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Solvent or 3.0 equiv)

  • THF or DMF (Co-solvent, if needed)

Step-by-Step Procedure:

  • To an oven-dried reaction flask, add the bromo-imidazo[1,2-a]pyridine substrate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent (e.g., THF), followed by the amine base (e.g., TEA).

  • Add the terminal alkyne dropwise via syringe at room temperature.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours. Monitor reaction progress by TLC or LC-MS. Higher temperatures may be needed for less reactive substrates but can lead to alkyne homocoupling (Glaser coupling).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Part 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, coupling aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles.[12][13][14]

Causality Behind Protocol Choices
  • Ligand Selection is Critical: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate both the oxidative addition and the final C-N reductive elimination steps.[13][15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[14] Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective with more electron-deficient aryl halides.

Protocol 4.1: Selective C3-Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos or RuPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4-1.8 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, add NaOt-Bu to an oven-dried reaction tube.

  • In a separate vial, dissolve the bromo-imidazo[1,2-a]pyridine substrate, amine, Pd₂(dba)₃, and ligand in the anhydrous solvent.

  • Add the solution to the reaction tube containing the base.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor reaction progress by LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 5: Heck-Mizoroki Coupling

The Heck reaction forms a C-C bond by coupling an aryl or vinyl halide with an alkene.[16][17] It is particularly useful for synthesizing substituted styrenes and cinnamates.[18]

Protocol 5.1: Selective C3-Vinylation

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, n-Butyl acrylate) (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.10 equiv) or phosphine-free conditions can be explored.

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous DMF or Acetonitrile

Step-by-Step Procedure:

  • Combine the bromo-imidazo[1,2-a]pyridine substrate, Pd(OAc)₂, and ligand (if used) in a reaction vessel.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent, TEA, and the alkene.

  • Heat the mixture to 100-120 °C for 12-24 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • J. Org. Chem. 2010, 75 (20), 6965–8. Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. [Link]

  • ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]

  • Semantic Scholar. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]

  • Organic & Biomolecular Chemistry. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • RSC Publishing. Functionalization of imidazo[1,2-a]pyridines via radical reactions. [Link]

  • ACS Publications. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Cooperative Catalysis. [Link]

  • MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Wikipedia. Heck reaction. [Link]

  • ResearchGate. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Heck reaction. [Link]

  • PubMed. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. [Link]

  • Acros Pharmatech. This compound. [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • PubMed Central. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • ResearchGate. Heck coupling reaction by pyridine‐coordinated tridentate complex.... [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • YouTube. Suzuki Coupling Mechanism and Applications. [Link]

  • MDPI. Advances in Cross-Coupling Reactions. [Link]

  • MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]

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Application Note & Protocols: Leveraging 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine for High-Throughput Screening in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurrence in a multitude of biologically active compounds.[1][2] Derivatives of this versatile heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiprotozoal, and antituberculosis properties.[3][4][5][6] This broad utility makes the imidazo[1,2-a]pyridine scaffold a compelling starting point for drug discovery campaigns.

This application note utilizes 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine as an exemplary compound to guide researchers through the process of developing a high-throughput screening (HTS) campaign. While the specific biological activity of this particular analog is not extensively documented, its structural features are representative of a class of molecules with known potential as kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Therefore, they are a major focus of drug discovery efforts.

Herein, we provide a comprehensive guide to employing a compound like this compound in a hypothetical HTS campaign aimed at identifying novel inhibitors of a target protein kinase. We will detail the experimental workflow, from initial assay development to data analysis and hit confirmation, providing the scientific rationale behind each step to ensure a robust and reproducible screening cascade.

Physicochemical Properties of the Exemplar Compound

A foundational step in any screening campaign is the thorough characterization of the small molecules in the library. Below are the key physicochemical properties of our exemplar compound, this compound.

PropertyValueSource
CAS Number 156817-73-1[7]
Molecular Formula C₇H₈Br₂N₂[7]
Molecular Weight 279.96 g/mol [7]
Purity Typically ≥97%[7]
Storage Store in a cool, dry, and well-ventilated area.[8]

High-Throughput Screening Workflow

A successful HTS campaign is a multi-stage process designed to efficiently identify promising lead compounds from a large library. The workflow must be meticulously planned to minimize variability and ensure the generation of high-quality, reproducible data.[9][10]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis cluster_validation Validation Compound_Prep Compound Library Preparation & Plating Primary_Screen Primary HTS (Single Concentration) Compound_Prep->Primary_Screen Assay_Prep Assay Reagent Preparation Assay_Prep->Primary_Screen Data_Analysis Data Acquisition & Analysis (Z') Primary_Screen->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID Hit_Confirm Hit Confirmation (Re-test) Hit_ID->Hit_Confirm Dose_Response Dose-Response & IC50 Determination Hit_Confirm->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol: Primary HTS for Kinase Inhibition

This protocol describes a generic, fluorescence-based assay to identify inhibitors of a hypothetical protein kinase, "TargetKinase." The assay measures the consumption of ATP, a common substrate for all kinases. A decrease in ATP consumption in the presence of a test compound indicates potential inhibition of TargetKinase.

Rationale for Assay Choice

Luminescence-based ATP quantification assays are widely used in HTS due to their high sensitivity, broad dynamic range, and compatibility with automated liquid handling systems.[11] They provide a robust and scalable method for assessing kinase activity.

Materials and Reagents
  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • TargetKinase: Purified, active recombinant protein kinase.

  • Kinase Substrate: A peptide or protein substrate specific to TargetKinase.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Positive Control: A known, potent inhibitor of TargetKinase (e.g., Staurosporine).

  • Negative Control: 100% DMSO.

  • Detection Reagent: A commercial ATP quantification kit (e.g., CellTiter-Glo®).

  • Assay Plates: 384-well, white, solid-bottom plates.

  • Instrumentation: Automated liquid handler, plate reader with luminescence detection capabilities.

Step-by-Step Protocol
  • Compound Plating (Preparation):

    • Using an acoustic liquid handler, transfer 50 nL of the 10 mM test compound stock solution from the source plate to the 384-well assay plate. This results in a final assay concentration of 10 µM in a 50 µL reaction volume.

    • Dispense 50 nL of the positive control stock solution into designated wells.

    • Dispense 50 nL of 100% DMSO into negative control and blank wells.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate solution in assay buffer containing TargetKinase and its specific substrate at 2X the final desired concentration.

    • Dispense 25 µL of the 2X enzyme/substrate solution into each well containing the test compounds and positive/negative controls.

    • For "blank" wells (no enzyme activity), dispense 25 µL of a 2X substrate solution (without TargetKinase). This will represent 100% of the initial ATP.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer. The concentration should be at or near the Km of ATP for TargetKinase to maximize sensitivity for competitive inhibitors.

    • To start the reaction, dispense 25 µL of the 2X ATP solution into all wells.

    • The final reaction volume is now 50 µL.

  • Incubation:

    • Seal the plates and briefly centrifuge to ensure all components are mixed.

    • Incubate the plates at room temperature (or 30°C, if optimal for the enzyme) for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in the negative control wells).

  • Signal Detection:

    • Allow the ATP detection reagent to equilibrate to room temperature.

    • Add 50 µL of the detection reagent to all wells. This simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Read the luminescence on a compatible plate reader.

Hypothetical Signaling Pathway

The discovery of a potent and selective kinase inhibitor is often the first step in dissecting complex cellular signaling pathways. An inhibitor identified through this screen could be a valuable tool to probe the downstream effects of TargetKinase.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor TargetKinase TargetKinase Receptor->TargetKinase Activates Downstream_Kinase Downstream Kinase TargetKinase->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor 2,3-Dibromo-5,6,7,8- tetrahydroimidazo[1,2-a]pyridine (Hypothetical Inhibitor) Inhibitor->TargetKinase Inhibits

Caption: A simplified signaling cascade involving the hypothetical TargetKinase.

Data Analysis and Interpretation

Raw data from the plate reader must be processed to identify potential hits. The primary goals are to assess the quality of the assay and to determine the activity of each test compound relative to controls.

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter that determines the robustness and quality of an HTS assay.[10] It is calculated using the signals from the positive and negative controls.

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • SD_pos and SD_neg are the standard deviations of the positive and negative controls.

    • Mean_pos and Mean_neg are the means of the positive and negative controls.

An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.[10]

Hit Identification

The activity of each compound is typically expressed as percent inhibition:

  • Formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

A "hit" is defined as a compound that produces a percent inhibition value exceeding a predetermined threshold, often three times the standard deviation of the negative controls.

Sample Data Summary
CompoundLuminescence (RLU)% InhibitionHit? (Threshold > 30%)
Negative Control (DMSO)850,0000%No
Positive Control50,000100%N/A
Exemplar Compound 250,000 75% Yes
Compound X820,0003.75%No
Compound Y500,00043.75%Yes

Hit Confirmation and Follow-up Studies

The primary screen is designed for throughput, not precision. Therefore, all initial "hits" must be subjected to a rigorous validation process.

  • Hit Confirmation: Re-test the primary hits under the same assay conditions to eliminate false positives due to experimental error.

  • Dose-Response Analysis: Test confirmed hits over a range of concentrations (typically an 8- to 10-point titration) to determine their potency (IC₅₀ value).

  • Secondary Assays: Employ orthogonal assays to confirm the mechanism of action. This could include a different assay format that also measures kinase inhibition or a direct binding assay to confirm that the compound interacts with the target kinase.

  • Selectivity Profiling: Screen the confirmed hits against a panel of other kinases to determine their selectivity. A highly selective compound is often more desirable as it is likely to have fewer off-target effects.

By following this structured approach, researchers can effectively utilize compounds like this compound to discover and validate novel lead candidates for drug development programs.

References

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. [Link]

  • High Throughput Screening: Methods and Protocols. ResearchGate. [Link]

  • Cell-based assays for high-throughput screening. Broad Institute. [Link]

  • High throughput screening : methods and protocols. Frederick National Lab for Cancer Research. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. [Link]

  • High Throughput Screening: Methods and Protocols. Google Books.
  • Cell-based Assays for High-Throughput Screening. PubMed - NIH. [Link]

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  • This compound. Acros Pharmatech. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. NIH. [Link]

  • Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. PubMed. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Publications. [Link]

  • 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. PubChem. [Link]

  • High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. PubMed Central. [Link]

  • Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH. [Link]

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Synthesis of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. The introduction of bromine atoms onto this scaffold can significantly modulate its physicochemical and pharmacological properties, making its brominated derivatives valuable intermediates for the synthesis of novel therapeutic agents. This guide outlines a comprehensive, two-step synthetic pathway to 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, commencing with the synthesis of the core heterocyclic system followed by its dibromination.

I. Synthetic Strategy Overview

The synthesis of the target compound is approached in two main stages:

  • Synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core: This initial step involves the construction of the bicyclic system. A plausible and efficient method is the cyclization of a suitable piperidine-based precursor.

  • Dibromination of the heterocyclic core: The synthesized 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is then subjected to electrophilic bromination to introduce two bromine atoms onto the imidazole ring.

G cluster_0 Step 1: Synthesis of the Core Heterocycle cluster_1 Step 2: Dibromination A Starting Materials (e.g., 2-Piperidineethanol) B Cyclization Reaction A->B C 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine B->C E Dibromination Reaction C->E D Brominating Agent (e.g., NBS) D->E F 2,3-Dibromo-5,6,7,8- tetrahydroimidazo[1,2-a]pyridine E->F

The Synthetic Workhorse: 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This nitrogen-containing heterocyclic system is a key component in numerous marketed drugs, demonstrating its broad therapeutic potential. Notable examples include Zolpidem for insomnia, Alpidem as an anxiolytic, and Minodronic acid for osteoporosis.[2] The scaffold's rigid, planar structure and its ability to engage in various non-covalent interactions make it an ideal framework for designing potent and selective ligands for diverse biological targets. The tetrahydroimidazo[1,2-a]pyridine core, in particular, offers a three-dimensional structure that can be advantageous for fitting into specific protein binding pockets.

This application note focuses on a specific, highly functionalized derivative: 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine . While this compound itself has not been extensively profiled for direct biological activity, its true value in medicinal chemistry lies in its role as a versatile synthetic intermediate. The presence of two reactive bromine atoms at the 2 and 3 positions of the imidazo[1,2-a]pyridine core opens up a vast chemical space for the synthesis of novel derivatives through a variety of cross-coupling reactions. This guide will provide detailed protocols and insights into the synthesis and application of this valuable building block for the discovery of new therapeutic agents.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step sequence, beginning with the bromination of the parent 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. The following protocol is a representative method based on established synthetic strategies for related heterocyclic systems.

Protocol 1: Synthesis of this compound

Materials:

  • 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (2.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Medicinal Chemistry Applications: A Gateway to Novel Derivatives

The dibrominated scaffold is an excellent starting point for generating libraries of compounds for high-throughput screening. The differential reactivity of the bromine atoms at the C2 and C3 positions can potentially be exploited for sequential functionalization.

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl and heteroaryl moieties, which are common features in many drug molecules.

Protocol 2: Synthesis of 2,3-Diaryl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridines

Materials:

  • This compound

  • Arylboronic acid (2.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 eq)

  • Triphenylphosphine (PPh₃, 0.4 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), arylboronic acid (2.5 eq), Pd(OAc)₂ (0.1 eq), PPh₃ (0.4 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Synthetic Utility of the Dibromo Scaffold

G A This compound B Suzuki Coupling (C-C bond formation) A->B C Buchwald-Hartwig Amination (C-N bond formation) A->C D Sonogashira Coupling (C-C bond formation) A->D E 2,3-Diaryl Derivatives B->E F 2,3-Diamino Derivatives C->F G 2,3-Dialkynyl Derivatives D->G

Caption: Key cross-coupling reactions for functionalizing the dibromo scaffold.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of nitrogen-containing functional groups is crucial in drug design, as they can participate in hydrogen bonding and improve pharmacokinetic properties.

Protocol 3: Synthesis of 2,3-Diamino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridines

Materials:

  • This compound

  • Amine (2.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)

  • Xantphos (0.15 eq)

  • Sodium tert-butoxide (NaOtBu, 3.0 eq)

  • Toluene (anhydrous)

Procedure:

  • To a dried Schlenk tube, add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.15 eq).

  • Add this compound (1.0 eq), the desired amine (2.5 eq), and NaOtBu (3.0 eq).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Potential Therapeutic Targets and Future Directions

Derivatives synthesized from the 2,3-dibromo scaffold can be screened against a wide range of biological targets. Given the known activities of the broader imidazo[1,2-a]pyridine class, promising areas of investigation include:

  • Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives have shown potent activity against various kinases, such as PI3K.[3]

  • Anticancer Agents: The scaffold is present in compounds with antiproliferative activity against various cancer cell lines.[4]

  • Antimicrobial and Antifungal Agents: Derivatives of the tetrahydroimidazo[1,2-a]pyridine core have demonstrated significant antifungal activity.[5]

  • Neurodegenerative Diseases: The structural similarity to marketed CNS drugs suggests potential applications in neurological disorders.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its di-halogenated nature allows for the facile introduction of a wide range of substituents through robust and well-established cross-coupling methodologies. This enables the rapid generation of diverse chemical libraries for hit-to-lead optimization in drug discovery programs. The protocols detailed in this application note provide a solid foundation for researchers to explore the vast chemical space accessible from this powerful synthetic intermediate, paving the way for the discovery of novel therapeutics.

References

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]

  • Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents. PubMed. [Link]

  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. PubMed. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]

  • This compound. ChemUniverse. [Link]

  • Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia. [Link]

  • Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. PubMed Central. [Link]

  • Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor. PubMed. [Link]

  • Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. PubMed. [Link]

  • Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor utilizing an improved synthetic approach. PubMed. [Link]

  • Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. PubMed. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum. [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][6]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. [Link]

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Scale-up Synthesis of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A Comprehensive Protocol and Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of neurologically active agents and other therapeutic candidates. The strategic introduction of bromine atoms at the 2- and 3-positions of this ring system provides essential reactive handles for further molecular elaboration through cross-coupling reactions, enabling the rapid generation of diverse compound libraries for drug discovery. This application note provides a detailed, three-step synthetic route for the scale-up production of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. The protocol is designed for robustness and scalability, addressing critical process safety and optimization parameters relevant to researchers in industrial and academic drug development.

Introduction and Strategic Overview

The imidazo[1,2-a]pyridine core and its saturated analogues are of significant interest due to their presence in numerous biologically active compounds. The tetrahydro- variant, in particular, offers a three-dimensional structure that can be advantageous for targeting complex protein binding sites. Halogenated heterocycles are indispensable building blocks in modern synthesis, primarily due to their utility in palladium-catalyzed cross-coupling reactions. The target molecule, this compound (3 ), is a valuable intermediate, poised for diversification at two distinct positions.

The synthetic strategy detailed herein is a robust, three-step sequence designed for scalability:

  • Formation of the Imidazo[1,2-a]pyridine Core: A classic Tchichibabin-type reaction between 2-aminopyridine and an acetaldehyde equivalent to form the aromatic heterocyclic system 1 .

  • Catalytic Hydrogenation: Reduction of the pyridine ring of 1 to yield the saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine precursor 2 .

  • Regioselective Dibromination: Electrophilic bromination of the electron-rich imidazole ring of 2 to furnish the final product 3 .

This approach was selected for its reliance on well-documented, high-yielding transformations and the use of readily available starting materials, making it amenable to large-scale production.

G cluster_0 Overall Synthetic Workflow A Step 1: Core Formation (Tchichibabin Reaction) Intermediate1 Imidazo[1,2-a]pyridine (1) A->Intermediate1 B Step 2: Hydrogenation (Pyridine Ring Reduction) Intermediate2 5,6,7,8-Tetrahydroimidazo [1,2-a]pyridine (2) B->Intermediate2 C Step 3: Dibromination (Electrophilic Substitution) End Final Product (3) C->End Start 2-Aminopyridine Start->A Intermediate1->B Intermediate2->C

Caption: High-level overview of the three-step synthetic pathway.

Detailed Experimental Protocols

Part A: Synthesis of Imidazo[1,2-a]pyridine (1)

Rationale: This reaction builds the foundational aromatic bicyclic system. The condensation of 2-aminopyridine with an α-haloaldehyde is a highly efficient and well-established method for constructing this scaffold. Using chloroacetaldehyde dimethyl acetal, which hydrolyzes in situ to the reactive aldehyde, avoids the handling of the unstable and lacrymatory chloroacetaldehyde itself.

ReagentMW ( g/mol )AmountMolesEquiv.CAS No.
2-Aminopyridine94.11100.0 g1.061.0504-29-0
Chloroacetaldehyde dimethyl acetal124.56146.0 g1.171.197-97-2
Sodium Bicarbonate (NaHCO₃)84.01134.0 g1.591.5144-55-8
Ethanol (EtOH)46.07500 mL--64-17-5
Water (H₂O)18.02500 mL--7732-18-5
Hydrochloric Acid (HCl), 6M-~100 mL--7647-01-0

Protocol:

  • Setup: To a 2 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-aminopyridine (100.0 g, 1.06 mol), sodium bicarbonate (134.0 g, 1.59 mol), ethanol (500 mL), and water (500 mL).

  • Acetal Hydrolysis & Reaction: Add chloroacetaldehyde dimethyl acetal (146.0 g, 1.17 mol) to the stirred suspension. Add 6M HCl dropwise over 30 minutes until the pH of the solution is ~4-5 to facilitate the in situ hydrolysis of the acetal.

  • Reflux: Heat the reaction mixture to reflux (~85 °C) and maintain for 12-16 hours. The reaction progress can be monitored by TLC or HPLC for the disappearance of 2-aminopyridine.

  • Work-up: Cool the mixture to room temperature. Most of the ethanol is removed under reduced pressure. Add 500 mL of ethyl acetate and stir for 15 minutes. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 250 mL). Combine all organic layers.

  • Purification: Wash the combined organic layers with brine (200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is typically a brown oil or solid.

  • Isolation: Purify the crude material by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield imidazo[1,2-a]pyridine (1 ) as a crystalline solid.

    • Expected Yield: 85-95%

Part B: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (2)

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of the pyridine ring. Platinum(IV) oxide (PtO₂, Adam's catalyst) is highly effective for this transformation. The reaction is conducted in an acidic medium (acetic acid) to protonate the nitrogen atoms, which facilitates the reduction of the heterocyclic ring system.

ReagentMW ( g/mol )AmountMolesEquiv.CAS No.
Imidazo[1,2-a]pyridine (1 )118.14100.0 g0.8461.0274-76-0
Platinum(IV) Oxide (PtO₂)227.082.0 g8.8 mmol0.011314-15-4
Glacial Acetic Acid60.051.0 L--64-19-7
Sodium Hydroxide (NaOH), 5M-~600 mL--1310-73-2

Protocol:

  • Setup: Charge a high-pressure hydrogenation vessel (e.g., a Parr shaker) with imidazo[1,2-a]pyridine (1 ) (100.0 g, 0.846 mol) and glacial acetic acid (1.0 L).

  • Catalyst Addition: Carefully add PtO₂ (2.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Platinum catalysts can be pyrophoric.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-60 psi.

  • Reaction: Agitate the mixture at room temperature. The reaction is exothermic and may require cooling to maintain a temperature below 40 °C. Hydrogen uptake should be monitored. The reaction is typically complete in 24-48 hours.

  • Work-up: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. Dissolve the residue in water (500 mL) and cool in an ice bath.

  • Basification: Carefully basify the aqueous solution to pH > 12 by the slow addition of 5M NaOH solution, keeping the temperature below 20 °C.

  • Extraction & Purification: Extract the product with dichloromethane (3 x 300 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (2 ) as an oil or low-melting solid.

    • Expected Yield: 90-98%

Part C: Synthesis of this compound (3)

Rationale: The imidazole ring of the precursor is electron-rich and highly susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for electrophilic bromination.[1] The C3 position is generally the most nucleophilic site on the imidazo[1,2-a]pyridine core.[2][3] By using a slight excess of NBS (>2.0 equivalents), dibromination at both the C2 and C3 positions can be achieved. Acetonitrile is a suitable polar aprotic solvent for this transformation.

ReagentMW ( g/mol )AmountMolesEquiv.CAS No.
Precursor (2 )122.17100.0 g0.8181.0100251-24-3
N-Bromosuccinimide (NBS)177.98309.0 g1.742.13128-08-5
Acetonitrile (MeCN)41.052.0 L--75-05-8
Sat. aq. Na₂S₂O₃-500 mL--7772-98-7
Sat. aq. NaHCO₃-500 mL--144-55-8

Protocol:

  • Setup: In a 5 L jacketed reactor under a nitrogen atmosphere, dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (2 ) (100.0 g, 0.818 mol) in acetonitrile (2.0 L).

  • Cooling: Cool the solution to 0-5 °C using a chiller.

  • NBS Addition: Add N-Bromosuccinimide (309.0 g, 1.74 mol) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by HPLC or LC-MS for the formation of the dibrominated product and consumption of the starting material and monobrominated intermediate.

  • Quenching: Cool the mixture back to 10 °C and quench the reaction by slowly adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (500 mL) to destroy any unreacted bromine species.

  • Work-up: Remove the acetonitrile under reduced pressure. Add ethyl acetate (1.0 L) and saturated aqueous sodium bicarbonate (NaHCO₃) solution (500 mL) to the remaining residue.

  • Extraction & Purification: Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 300 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Isolation: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel to yield the final product 3 .

    • Expected Yield: 75-85%

Scale-Up and Process Safety Considerations

Scaling chemical reactions requires careful consideration of factors that are negligible at the lab bench.

  • Thermal Hazard Management: Both the hydrogenation (Part B) and bromination (Part C) steps are exothermic. On a large scale, the surface-area-to-volume ratio decreases, impeding heat dissipation.

    • Recommendation: Utilize a jacketed reactor with an efficient cooling system. For the bromination step, perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) analysis to determine the heat of reaction and potential for thermal runaway. A slow, controlled addition of NBS is critical.[4]

  • Reagent Handling:

    • Hydrogen Gas (Part B): Use in a designated, well-ventilated area with appropriate safety monitoring (e.g., H₂ sensors). Ensure all equipment is properly grounded to prevent static discharge.

    • N-Bromosuccinimide (Part C): While safer than Br₂, NBS is a strong oxidizing agent and lachrymator. Handle in a ventilated fume hood with appropriate personal protective equipment (PPE).

  • Alternative Bromination Technologies: For industrial-scale production, continuous flow chemistry offers a significantly safer alternative for hazardous reactions like bromination.[5] Generating the brominating agent in situ within a microreactor minimizes the inventory of hazardous materials at any given time, drastically reducing risk.[6][7]

  • Purification Strategy: While column chromatography is suitable for lab scale, it is often impractical for multi-kilogram production. Developing a robust crystallization procedure for the final product (3 ) is essential for achieving high purity on a large scale.

G cluster_mech Proposed Mechanism for C3/C2 Dibromination node1 Precursor (2) Imidazole Ring node3 π-complex formation node1:f1->node3:f0 Nucleophilic attack node2 NBS (Electrophile) node2:f1->node3:f0 node4 σ-complex (Wheland Intermediate) C3-Bromination node3->node4 Rate-determining step node5 Monobromo Intermediate Deprotonation node4->node5 Fast node6 Second NBS Attack C2-Bromination node5->node6 Repeats at C2 node7 Final Product (3) node6->node7 Deprotonation

Caption: Proposed electrophilic substitution mechanism for dibromination.

Conclusion

The three-step synthesis outlined in this document provides a reliable and scalable pathway to this compound, a key intermediate for pharmaceutical research and development. By understanding the causality behind each procedural step and proactively addressing the challenges of thermal management and purification, researchers can confidently scale this process to meet the demands of extensive drug discovery programs.

References

  • He, P., Liu, C., Shen, Q., et al. (2023). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Letters in Organic Chemistry, 20(1), 72-76. [2][3]

  • Cañibano, V., Justo, F. R., Santos, M., et al. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2001(14), 2175-2179. [1]

  • Zhang, J., et al. (2019). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 23(10), 2212-2219. [4]

  • Van Kerrebroeck, R., Naert, P., Heugebaert, T. S. A., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. [5][6][7]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your yield.

Introduction

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a valuable heterocyclic system in medicinal chemistry.[1] The introduction of bromine atoms at the 2 and 3 positions of this core can provide a handle for further functionalization, making this compound a key intermediate in the synthesis of novel bioactive molecules. However, like many aromatic brominations, this reaction can be prone to issues with yield, selectivity, and side product formation.[2] This guide aims to provide practical solutions to these common challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

Possible Causes and Solutions:

  • Inactive Brominating Agent:

    • Cause: N-Bromosuccinimide (NBS) is a common brominating agent, but its reactivity can be affected by moisture and degradation over time.

    • Solution: Use freshly opened or recrystallized NBS for your reaction. Other brominating agents like Br₂ or tetrabutylammonium tribromide (TBABr₃) can also be considered, though they may present different selectivity profiles.[2]

  • Suboptimal Reaction Temperature:

    • Cause: The bromination of the imidazo[1,2-a]pyridine ring is an electrophilic aromatic substitution. The reaction rate is highly dependent on temperature. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions and decomposition.

    • Solution: Carefully control the reaction temperature. Start with the conditions reported in similar literature for imidazopyridine bromination and perform a temperature screen to find the optimal point for your specific setup.

  • Inappropriate Solvent:

    • Cause: The solvent can significantly influence the solubility of reagents and the stability of reaction intermediates.

    • Solution: Acetonitrile, dichloromethane (DCM), and N,N-dimethylformamide (DMF) are commonly used solvents for bromination reactions.[3] If you are experiencing low yield, consider screening these solvents. Be aware that DMF can sometimes participate in side reactions.

  • Incorrect Stoichiometry:

    • Cause: The ratio of the starting material to the brominating agent is critical. An insufficient amount of the brominating agent will result in incomplete conversion, while a large excess can lead to over-bromination or other side products.

    • Solution: Typically, slightly more than two equivalents of the brominating agent are used for a dibromination. It is advisable to titrate the amount of the brominating agent to find the optimal ratio for your reaction.

Problem 2: Formation of Monobrominated and/or Over-brominated Side Products

Possible Causes and Solutions:

  • Lack of Regioselectivity:

    • Cause: The imidazo[1,2-a]pyridine ring system has multiple sites susceptible to electrophilic attack. The rate of the second bromination may not be significantly faster than the first, leading to a mixture of mono- and di-brominated products.

    • Solution:

      • Control Reagent Addition: Add the brominating agent slowly and portion-wise to maintain a low concentration of the electrophile in the reaction mixture. This can favor the more reactive site first and allow for more controlled subsequent bromination.

      • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity.

      • Choice of Brominating Agent: Different brominating agents have varying degrees of reactivity and selectivity. Experimenting with agents like NBS, Br₂, or other sources of electrophilic bromine might be beneficial.

  • Over-bromination:

    • Cause: Using a large excess of the brominating agent or prolonged reaction times can lead to the formation of tri-brominated or other over-brominated species.

    • Solution:

      • Careful Stoichiometry: Use a precise amount of the brominating agent (e.g., 2.1-2.2 equivalents).

      • Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction once the desired product is maximized.

Problem 3: Difficult Purification of the Final Product

Possible Causes and Solutions:

  • Inseparable Mixture of Products:

    • Cause: The polarity of the desired dibrominated product might be very similar to that of the monobrominated and starting materials, making separation by column chromatography challenging.[2]

    • Solution:

      • Optimize Reaction Conditions: The best approach is to optimize the reaction to minimize the formation of these impurities in the first place.

      • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique.[4] Screen different solvent systems to find one that selectively crystallizes the desired product.

      • Alternative Chromatography: Consider using a different stationary phase or a more advanced purification technique like preparative High-Performance Liquid Chromatography (HPLC) if the impurities are persistent.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for the dibromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine?

A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring is electron-rich and is therefore activated towards electrophilic attack. The C3 position is generally the most nucleophilic, followed by the C2 position. The proposed mechanism is as follows:

  • The brominating agent (e.g., NBS) generates an electrophilic bromine species.

  • The π-electrons of the imidazole ring attack the electrophilic bromine, preferentially at the C3 position, forming a sigma complex (arenium ion).

  • A base (which could be the succinimide anion from NBS or another base present) removes a proton from the C3 position, restoring aromaticity and yielding the 3-bromo intermediate.

  • A second electrophilic attack then occurs at the C2 position, followed by deprotonation to give the 2,3-dibromo product.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The disappearance of the signals for the protons at the C2 and C3 positions and the appearance of characteristic shifts in the ¹³C spectrum will confirm the dibromination.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. The isotopic pattern for two bromine atoms (a characteristic 1:2:1 ratio for M, M+2, and M+4 peaks) is a definitive indicator.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.[5]

Q3: Are there any safety precautions I should be aware of?

A3: Yes, always follow standard laboratory safety procedures.

  • Brominating Agents: Brominating agents like NBS and especially liquid bromine are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Use them in a fume hood and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Experimental Protocols

Protocol 1: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

This is a general procedure for the synthesis of the starting material.

Reagents and Materials:

  • 2-Aminopyridine

  • 1,4-Dibromobutane

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask, add 2-aminopyridine (1.0 eq), potassium carbonate (3.0 eq), and ethanol.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1,4-dibromobutane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Protocol 2: Synthesis of this compound

Reagents and Materials:

  • 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask, protected from light

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (2.2 eq) in acetonitrile.

  • Add the NBS solution dropwise to the solution of the starting material over 30 minutes, keeping the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Stir the reaction at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.[4]

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Possible Cause Recommended Action Rationale
Inactive Brominating AgentUse fresh/recrystallized NBS; consider alternative agents (Br₂, TBABr₃).Ensures the presence of an active electrophilic bromine source.[2]
Suboptimal TemperaturePerform a temperature screen (e.g., 0 °C, RT, 50 °C).Balances reaction rate with the prevention of side reactions.
Inappropriate SolventScreen common solvents (ACN, DCM, DMF).Optimizes solubility and stability of reagents and intermediates.[3]
Incorrect StoichiometryTitrate the amount of brominating agent (e.g., 2.0-2.5 eq).Prevents incomplete reaction and over-bromination.

Visualizations

Reaction Scheme

Synthesis of this compound start 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine reagent + 2.2 eq. NBS Acetonitrile, 0 °C to RT start->reagent product This compound reagent->product

Caption: Figure 1. Overall reaction scheme.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield Observed check_reagents Verify Reagent Quality (e.g., fresh NBS) start->check_reagents optimize_temp Optimize Reaction Temperature (Temperature Screen) check_reagents->optimize_temp Reagents OK success Yield Improved check_reagents->success Yield Improves optimize_solvent Optimize Solvent (Solvent Screen) optimize_temp->optimize_solvent No Improvement optimize_temp->success Yield Improves optimize_stoich Optimize Stoichiometry (Titrate Brominating Agent) optimize_solvent->optimize_stoich No Improvement optimize_solvent->success Yield Improves purification Review Purification Method (Recrystallization, Prep-HPLC) optimize_stoich->purification No Improvement optimize_stoich->success Yield Improves purification->success Purity Improves

Caption: Figure 2. A logical workflow for troubleshooting low reaction yield.

References

  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry - Reddit. (2016, September 29). Retrieved from [Link]

  • Bromination of imidazo[1,2-a]pyridines | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PubMed Central. (n.d.). Retrieved from [Link]

  • Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... - ResearchGate. (n.d.). Retrieved from [Link]

  • This compound - ChemUniverse. (n.d.). Retrieved from [Link]

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. (2024, July 24). Retrieved from [Link]

  • Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents - Pharmacia. (2024, November 27). Retrieved from [Link]

  • This compound. (n.d.). Retrieved from [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (n.d.). Retrieved from [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC - PubMed Central. (2024, July 24). Retrieved from [Link]

  • C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. (2021, December 14). Retrieved from [Link]

  • Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. (2025, August 7). Retrieved from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides† - Sciforum. (n.d.). Retrieved from [Link]

  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst - Nanomaterials Chemistry. (2024, June 29). Retrieved from [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC - NIH. (2025, February 22). Retrieved from [Link]

Sources

Technical Support Center: 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2,3-dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter during your experiments. My goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your work.

I. Troubleshooting Guide

This section addresses common problems encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired 2,3-Dibromo Product

Symptoms:

  • After workup and purification, the isolated yield of the target compound is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of products with only a minor spot/peak corresponding to the desired product.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have gone to completion, leaving a significant amount of starting material or the mono-bromo intermediate.Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure your brominating agent is of high purity and activity.
Over-bromination The desired product is susceptible to further bromination, leading to the formation of tri- and other poly-brominated side products. This is especially prevalent with an excess of the brominating agent or at elevated temperatures.Carefully control the stoichiometry of the brominating agent (e.g., NBS or Br₂). A slight excess (e.g., 2.1-2.2 equivalents) is often sufficient. Add the brominating agent portion-wise at a low temperature (e.g., 0 °C) to maintain control over the reaction exotherm.
Degradation of Starting Material or Product The imidazo[1,2-a]pyridine core can be sensitive to harsh reaction conditions. Strong acids or high temperatures can lead to decomposition.Use a milder brominating agent if possible. N-Bromosuccinimide (NBS) is often a good choice.[1] Ensure the reaction temperature is carefully controlled. If using a strong acid catalyst, consider using a weaker acid or a smaller catalytic amount.
Sub-optimal Solvent Choice The solvent can significantly influence the reaction rate and selectivity.[2]Acetic acid is a common solvent for such brominations as it can activate the brominating agent and is relatively polar.[3] Dichloromethane or chloroform can also be used. A solvent that allows for good solubility of the starting material at the desired reaction temperature is crucial.
Issues with Workup The product may be lost during the aqueous workup, especially if its polarity is not as expected.Before performing a large-scale workup, take a small aliquot of the reaction mixture and perform a micro-workup to determine the optimal extraction solvent and pH. Ensure the aqueous layer is thoroughly extracted multiple times.
Problem 2: Presence of Multiple Spots on TLC/Peaks in LC-MS in the Purified Product

Symptoms:

  • Even after column chromatography, the isolated product shows multiple spots on TLC or peaks in the LC-MS analysis.

  • NMR analysis of the purified product shows unexpected signals, suggesting the presence of impurities.

Possible Causes and Solutions:

  • Co-eluting Impurities: One or more side products may have a similar polarity to the desired product, making separation by standard column chromatography challenging.

    • Solution:

      • Optimize Chromatography: Try a different solvent system for your column. A less polar or more polar eluent system might improve separation. Consider using a gradient elution. Using a high-performance liquid chromatography (HPLC) system with a different stationary phase (e.g., a phenyl or cyano column) may be necessary for difficult separations.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method to remove small amounts of impurities.

  • Over-brominated Side Products: The most likely impurities are tri-brominated derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. The additional bromine atom will likely substitute on the pyridine ring, although this is less favorable than substitution on the imidazole ring.

    • Solution:

      • Prevent Formation: The best approach is to minimize the formation of these side products in the first place by carefully controlling the reaction conditions as described in Problem 1 .

      • Characterize the Impurity: If possible, isolate a small amount of the impurity and characterize it by MS and NMR to confirm its structure. This will aid in developing a targeted purification strategy.

  • Residual Starting Material or Mono-bromo Intermediate: If the reaction did not go to completion, you might have these less polar impurities.

    • Solution: These are typically easier to separate by column chromatography as they are significantly less polar than the dibromo-product. Ensure your column has sufficient length and you are using an appropriate solvent system.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound and why do they form?

A1: The most common side products are the mono-brominated intermediate (3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine) and over-brominated products, such as tri-brominated species.

  • Mono-bromo Intermediate: This is formed when the reaction does not proceed to completion. The first bromination at the C3 position is very rapid due to the electron-rich nature of the imidazole ring.[3]

  • Over-brominated Products: The 2,3-dibromo product, while less reactive than the starting material, can still undergo further electrophilic substitution, especially if there is an excess of the brominating agent or if the reaction temperature is too high. The next most likely position for bromination would be on the tetrahydro-pyridine ring, though this is significantly less favored.

Q2: How can I monitor the progress of the reaction effectively?

A2: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques.

  • TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, the mono-bromo intermediate, the desired di-bromo product, and any potential over-brominated products. The polarity will increase with the number of bromine atoms.

  • LC-MS: This is a more powerful technique that can provide real-time information on the relative amounts of each species in the reaction mixture, identified by their mass-to-charge ratio.

Q3: What is the mechanistic basis for the regioselective bromination at the C2 and C3 positions?

A3: The bromination of imidazo[1,2-a]pyridines is a classic example of electrophilic aromatic substitution. The imidazole ring is significantly more electron-rich than the pyridine ring, making it more susceptible to attack by an electrophile like Br⁺. The C3 position is the most nucleophilic carbon on the imidazole ring, leading to the rapid formation of the 3-bromo derivative. Subsequent bromination at the C2 position is also favorable.

Q4: I am observing a persistent impurity with a mass corresponding to the loss of HBr from my product. What could this be?

A4: This could be an artifact of the mass spectrometry analysis, where the parent ion fragments in the ion source. However, it could also indicate the presence of an elimination product, although this is less common for aromatic systems. To confirm, re-analyze your sample using a softer ionization technique if available, and carefully examine the NMR spectrum for any signals corresponding to a double bond.

Q5: My NMR spectrum of the purified product looks clean, but the elemental analysis is slightly off. What could be the issue?

A5:

  • Residual Solvent: Ensure your product is thoroughly dried under high vacuum to remove any residual solvents from purification, which can affect the elemental analysis.

  • Hygroscopic Nature: The product may be hygroscopic. Consider drying the sample in a vacuum oven before submitting it for analysis.

  • Inorganic Salts: If your workup involved the use of salts, ensure they are completely removed by thorough washing, as they can interfere with the analysis.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (2.2 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing ice water.

  • Neutralize the solution by the slow addition of saturated aqueous sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

IV. Visualization

Reaction Workflow

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve Starting Material in Acetic Acid B 2. Cool to 0 °C A->B C 3. Add NBS (2.2 eq) portion-wise B->C D 4. Stir and Monitor (TLC/LC-MS) C->D E 5. Quench with Ice Water D->E Reaction Complete F 6. Neutralize with NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Wash with Na₂S₂O₃ and Brine G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J K 11. Characterization (NMR, MS) J->K

Caption: Workflow for the synthesis and purification.

Troubleshooting Decision Tree

G Start Low Yield or Impure Product Q1 Check TLC/LC-MS of crude reaction mixture Start->Q1 Incomplete Incomplete Reaction Q1->Incomplete Significant starting material remains Complex Complex Mixture Q1->Complex Multiple products observed Sol_Incomplete Extend reaction time or increase temperature slightly Incomplete->Sol_Incomplete Sol_Complex Re-evaluate stoichiometry and temperature control Complex->Sol_Complex Q2 Impurity persists after column chromatography? Sol_Incomplete->Q2 Sol_Complex->Q2 Sol_Coelute Optimize chromatography (solvent system, gradient) or try recrystallization Q2->Sol_Coelute Yes Final Pure Product Q2->Final No

Caption: Decision tree for troubleshooting.

V. References

  • Li, J., Tang, J., Wu, Y., & Yu, Y. (n.d.). Bromination of imidazo[1,2-a]pyridines. ResearchGate. Retrieved from [Link]

  • Yuan, S., Zhang, L., & Liu, C. (2018). Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. Journal of Computational Chemistry, 39(27), 2324–2332. [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the common challenges associated with the selective dibromination of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Our goal is to help you diagnose the problem, understand the underlying chemical principles, and implement an effective solution.

Problem 1: Low or No Yield of the Desired 2,3-Dibromo Product.

Question: My reaction has run to completion according to TLC (no starting material remains), but the isolated yield of the dibrominated product is significantly lower than expected. What could be the cause?

Probable Cause(s):

  • Sub-optimal Stoichiometry: The most common issue is the formation of the C3-monobrominated intermediate as the major product. The imidazo[1,2-a]pyridine system is highly activated towards electrophilic substitution, with the C3 position being the most reactive.[1][2] Insufficient brominating agent will result in incomplete conversion to the dibromo species.

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. However, it can degrade over time, especially if exposed to moisture or light, leading to a lower effective concentration of the active brominating species.[3]

  • Reaction Temperature Too Low: While initial bromination at the C3 position can be facile, subsequent bromination at the less reactive C2 position may require more energy to overcome the activation barrier.

  • Formation of Unwanted Byproducts: In some cases, over-bromination or bromination at other positions can occur, consuming the desired product.

Suggested Solutions:

  • Adjust Stoichiometry: Use a slight excess of the brominating agent. We recommend starting with 2.2 to 2.5 equivalents of NBS relative to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine starting material.

  • Ensure Reagent Purity: For best results, use freshly recrystallized NBS. Impure, yellowish NBS can give unreliable outcomes.[3] To recrystallize, dissolve the NBS in preheated water (e.g., 10 g in 100 mL at 90-95 °C) and allow it to cool slowly to form pure white crystals, which are then filtered and dried.[3]

  • Optimize Temperature and Time: Monitor the reaction progress meticulously using TLC or LC-MS. Start the reaction at a low temperature (e.g., 0 °C) to control the initial exothermic C3 bromination, then allow it to slowly warm to room temperature or slightly above (e.g., 40 °C) to drive the C2 bromination to completion.

  • Careful Workup: Upon completion, quench the reaction with a mild reducing agent like aqueous sodium thiosulfate to destroy any remaining bromine or NBS. Follow this with a wash using a weak base such as aqueous sodium bicarbonate to neutralize the succinimide and any HBr generated during the reaction.

Problem 2: My TLC Plate Shows Multiple Products That are Difficult to Separate.

Question: My final crude product shows three major spots on the TLC plate: starting material, a major intermediate, and the desired product, all with very close Rf values. How can I improve selectivity and facilitate purification?

Probable Cause(s):

  • Incomplete Reaction: The reaction was stopped prematurely, leaving a mixture of starting material, the C3-monobromo intermediate, and the 2,3-dibromo product.

  • Competitive Side Reactions: Radical-mediated side reactions can compete with the desired electrophilic aromatic substitution, leading to a complex mixture. This is particularly relevant when using NBS, which can be a source of bromine radicals under initiation by light or heat.[4][5]

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the bromination. Highly polar solvents can sometimes accelerate the reaction but may also promote side reactions.

Suggested Solutions:

  • Controlled Reagent Addition: Add the NBS portion-wise or as a solution via a syringe pump over a period of 30-60 minutes at 0 °C. This maintains a low, steady concentration of the brominating agent, which favors the selective formation of the desired product over side reactions.

  • Exclude Light: Perform the reaction in a flask wrapped in aluminum foil. This minimizes photochemical initiation of radical pathways that NBS is known to participate in.[5]

  • Solvent Selection: Acetonitrile (MeCN) or Dichloromethane (DCM) are excellent solvent choices. They provide good solubility for the starting material and NBS while being relatively inert under the reaction conditions.

  • Chromatography Optimization: If separation is unavoidable, use a high-performance silica gel and a shallow solvent gradient during column chromatography. A hexanes/ethyl acetate or DCM/methanol system is a good starting point. Test various solvent systems using analytical TLC to find the optimal conditions for separation.

Frequently Asked Questions (FAQs)

Q1: Why is N-Bromosuccinimide (NBS) the recommended reagent for this bromination?

NBS is a crystalline, easy-to-handle solid, making it safer and more convenient than working with elemental bromine.[4] It serves as an excellent source of an electrophilic bromine species (Br+), especially in the presence of a polar solvent or trace acid, which is ideal for the electrophilic substitution on the electron-rich imidazo[1,2-a]pyridine ring.[6]

Q2: Can I synthesize the 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine selectively?

Yes. The C3 position is significantly more activated than the C2 position. To achieve selective monobromination at C3, you should use approximately 1.05 to 1.1 equivalents of NBS and maintain a low reaction temperature (0 °C to room temperature).[7] Careful monitoring by TLC is crucial to quench the reaction as soon as the starting material is consumed, preventing the formation of the dibrominated product.

Q3: What analytical techniques are best for characterizing the final product?

The structure of this compound (CAS 156817-73-1)[8] should be confirmed using a combination of techniques:

  • ¹H NMR: To confirm the absence of protons at the C2 and C3 positions of the imidazole ring.

  • ¹³C NMR: To observe the chemical shifts of the bromine-bearing carbons (C2 and C3).

  • Mass Spectrometry (MS): To confirm the molecular weight (279.96 g/mol ) and the characteristic isotopic pattern of a dibrominated compound.[8]

Q4: Are there any specific safety precautions I should take?

Yes. N-Bromosuccinimide is an irritant and a lachrymator. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction may be exothermic, so controlled addition of reagents and cooling with an ice bath are recommended.

Optimized Experimental Protocol & Data

This section provides a reliable, step-by-step methodology for the synthesis of this compound.

Table 1: Optimized Reaction Conditions
ParameterRecommended ValueRationale
Starting Material 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-
Brominating Agent N-Bromosuccinimide (NBS), recrystallized2.2 equivalents
Solvent Acetonitrile (MeCN)Good solubility, inert
Temperature 0 °C to Room TemperatureControls initial exotherm, then drives reaction to completion
Reaction Time 2-4 hours (Monitor by TLC)Avoids byproduct formation from prolonged reaction
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture
Light Conditions Protected from light (foil wrap)Minimizes radical side reactions[5]
Step-by-Step Synthesis Protocol
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq).

  • Dissolution: Add dry acetonitrile (approx. 10 mL per 1 g of starting material) and stir under an inert atmosphere until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (2.2 eq) in a minimum amount of dry acetonitrile. Add this solution dropwise to the cooled starting material solution over 30 minutes. Ensure the flask is protected from light.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let the reaction warm to room temperature. Monitor the progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Quenching: Once the reaction is complete (disappearance of the monobrominated intermediate), cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Shake well, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a solid.

Visualized Workflows and Pathways

To further clarify the process, the following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.

Reaction_Pathway SM 5,6,7,8-Tetrahydro- imidazo[1,2-a]pyridine INT 3-Bromo-5,6,7,8-Tetrahydro- imidazo[1,2-a]pyridine SM->INT + 1.1 eq NBS (Fast, C3-position) PROD 2,3-Dibromo-5,6,7,8-Tetrahydro- imidazo[1,2-a]pyridine INT->PROD + 1.1 eq NBS (Slower, C2-position)

Caption: Reaction pathway for the sequential dibromination.

Troubleshooting_Workflow start Reaction Outcome Analysis (TLC / LC-MS) low_yield Low Yield of Dibromo Product start->low_yield complex_mix Complex Mixture of Products start->complex_mix good_yield High Yield & Purity start->good_yield cause1 Probable Cause: Incomplete Reaction or Monobromo product dominates low_yield->cause1 cause2 Probable Cause: Side Reactions or Poor Selectivity complex_mix->cause2 end Proceed to Purification good_yield->end sol1 Solution: - Increase NBS to 2.2-2.5 eq - Increase reaction time/temp - Check NBS purity cause1->sol1 sol2 Solution: - Add NBS portion-wise at 0°C - Protect reaction from light - Optimize solvent cause2->sol2

Caption: A decision-making workflow for troubleshooting.

References
  • Liu, Y., et al. (2018). Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. Journal of Computational Chemistry, 39(27), 2324-2332. [Link]

  • Li, J., et al. (2018). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate. [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • ResearchGate. Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • ChemHelp ASAP. (2021). Electrophilic Aromatic Bromination with N-bromosuccinimide. YouTube. [Link]

  • Professor Dave Explains. (2020). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube. [Link]

  • ChemUniverse. This compound. [Link]

  • A time-controlled selective bromination and formylation of 2-arylimidazo[1,2-a]pyridines. RSC Advances. [Link]

  • ResearchGate. C3‐Chlorination or bromination of imidazo[1,2‐a]pyridines. [Link]

  • C3‐Alkylation of Imidazo[1,2‐a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]

  • Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia. [Link]

  • ResearchGate. C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. [Link]

  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. PubMed. [Link]

  • Acros Pharmatech. This compound. [Link]

  • Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. PubMed. [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. National Institutes of Health. [Link]

  • Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Bentham Science. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Preparation and New Reactions of Imidazo[l,2-a]pyridines. Scribd. [Link]

  • Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. PubMed. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. [Link]

Sources

2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS: 156817-73-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this compound. Given the specific nature of this halogenated heterocyclic intermediate, this resource provides a logically structured set of frequently asked questions (FAQs) and troubleshooting guides to address potential challenges during its storage and application in experimental workflows.

Part 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses the most common questions regarding the stability and proper handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: Proper storage is critical to maintain the integrity of the compound. Based on the data for the compound and its structural analogs, the following conditions are recommended:

  • Temperature: Store refrigerated at 2-8°C.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.

  • Light: Keep in a dark place, protected from light, as bromo-substituted heterocyclic compounds can be sensitive to photodecomposition.[2][3]

  • Moisture: Keep the container tightly sealed in a dry, well-ventilated area to prevent hydrolysis.[4]

Parameter Recommended Condition Rationale
Temperature2-8°CTo minimize thermal degradation.
LightProtect from lightBrominated aromatics can be photosensitive, leading to debromination or other radical reactions.[2][3]
AtmosphereInert gas (Argon, Nitrogen)To prevent oxidation of the electron-rich heterocyclic system.
MoistureDry, tightly sealed containerTo avoid potential hydrolysis of the bromine substituents or ring degradation.[5]

Q2: How stable is this compound in common organic solvents?

A2: While specific data for this compound is limited, stability in solvents can be inferred from its structure.

  • Aprotic Solvents: Generally, the compound is expected to be more stable in dry aprotic solvents such as Dioxane, THF, Toluene, and DMF, especially when used in reactions like palladium-catalyzed cross-couplings.

  • Protic Solvents: Caution should be exercised in protic solvents like methanol or ethanol, especially for prolonged periods or at elevated temperatures, as solvolysis could potentially occur. The presence of water in any solvent can be detrimental, potentially leading to hydrolytic debromination.[5]

Q3: Is this compound sensitive to acidic or basic conditions?

A3: Yes, the imidazo[1,2-a]pyridine core is sensitive to both strong acids and bases.

  • Acidic Conditions: The pyridine nitrogen can be protonated, which may alter the reactivity of the ring system. Strong acidic conditions could potentially lead to the degradation of the tetrahydroimidazo[1,2-a]pyridine core.

  • Basic Conditions: Strong bases, particularly in combination with nucleophilic solvents, may promote debromination or other side reactions. In palladium-catalyzed reactions, the choice of a weaker inorganic base like K₃PO₄ or Cs₂CO₃ is often preferred over strong organic bases to minimize side reactions like hydrodehalogenation.[6]

Q4: What are the primary degradation pathways I should be aware of?

A4: Based on the chemistry of related brominated pyridines and heterocyclic compounds, the main potential degradation pathways are:

  • Hydrodehalogenation (Debromination): This is the replacement of one or both bromine atoms with hydrogen. This is a common side reaction in reductive environments, such as during some catalytic reactions (e.g., Suzuki or Buchwald-Hartwig couplings), or through photolytic radical mechanisms.[6]

  • Hydrolysis: The C-Br bonds, particularly on the electron-rich imidazole ring, may be susceptible to hydrolysis under certain pH and temperature conditions, leading to the formation of hydroxy- or oxo-derivatives.[5]

  • Oxidation: The tetrahydro-pyridine portion of the molecule could be susceptible to oxidation, leading to aromatization or ring-opening, especially if not handled under an inert atmosphere.

Below is a diagram illustrating these potential degradation pathways.

G cluster_main Potential Degradation Pathways Main_Compound 2,3-Dibromo-5,6,7,8-tetrahydro imidazo[1,2-a]pyridine Debromination Mono- or Di-debrominated Products Main_Compound->Debromination Reductive conditions (e.g., Pd-catalysis side reaction) or UV light Hydrolysis Hydroxy/Oxo Derivatives Main_Compound->Hydrolysis Water/Nucleophiles (pH dependent) Oxidation Aromatized or Ring-Opened Products Main_Compound->Oxidation Air/Oxidizing agents

Caption: Potential degradation routes for the title compound.

Part 2: Troubleshooting Guides for Experimental Workflows

This section provides practical advice for troubleshooting common issues encountered when using this compound in chemical synthesis.

Guide 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Low yields in these reactions are a frequent challenge, often linked to the stability of the starting material and catalyst deactivation.[6][7][8]

Problem: Low or no conversion of starting material.

Potential Cause Troubleshooting Action Scientific Rationale
Catalyst Inactivity Ensure the palladium catalyst and ligands are fresh and have been stored properly under inert conditions. Consider using a more robust pre-catalyst.The Pd(0) active species is sensitive to oxygen. The pyridine nitrogen in the substrate can coordinate to the palladium center, inhibiting its catalytic activity.[6]
Inadequate Reaction Conditions Degas all solvents and reagents thoroughly. Maintain a strict inert atmosphere throughout the reaction. Optimize the base, solvent, and temperature.Oxygen can lead to catalyst decomposition and homocoupling of boronic acids in Suzuki reactions.[7] The choice of base and solvent is critical to prevent side reactions.
Poor Quality of Reagents Use high-purity starting material. Verify the purity of your coupling partner (e.g., boronic acid, amine).Impurities can poison the catalyst. Boronic acids can degrade over time.

Problem: Significant formation of a debrominated side product.

This is a classic case of hydrodehalogenation , where the bromine is replaced by a hydrogen atom.[6]

Potential Cause Troubleshooting Action Scientific Rationale
Hydride Source in Reaction Use anhydrous solvents. Ensure the purity of reagents, especially boronic acids which can contain hydride impurities.The palladium-aryl intermediate reacts with a hydride source instead of the intended coupling partner.
Choice of Base Switch to a weaker inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Avoid strong bases like NaOtBu or other alkoxides if possible.Stronger bases can sometimes promote pathways that lead to the formation of hydride sources.[6]
Solvent System For Suzuki couplings, consider using a solvent system that includes a small amount of water (e.g., dioxane/water), which can sometimes suppress this side reaction.The mechanism of hydrodehalogenation can be complex and is influenced by the reaction medium.
Guide 2: Monitoring Compound Stability and Degradation

If you suspect your stock of this compound has degraded, or if you are seeing unexpected results, a stability check is warranted.

Experimental Protocol: Purity and Stability Assessment by HPLC-MS

This protocol outlines a general method to check for the presence of degradation products.

  • Sample Preparation:

    • Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Dilute this stock solution to a working concentration (e.g., 10-50 µg/mL) with the mobile phase.

  • HPLC-MS Conditions (General Starting Point):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95-100%) over several minutes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • UV Detector: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm).

    • MS Detector: Use electrospray ionization (ESI) in positive mode. Scan a mass range that includes the parent compound (m/z ~280, 282, 284 for the isotopic pattern of Br2) and potential degradation products (e.g., mono-debrominated at m/z ~201/203, and fully debrominated at m/z ~123).

  • Data Analysis:

    • Assess the purity of the main peak by UV area percentage.

    • Look for new, smaller peaks in the chromatogram.

    • Examine the mass spectrum of any new peaks to identify their molecular weights and compare them to potential degradation products.

Sources

Technical Support Center: Analysis of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the NMR analysis of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to assist you in overcoming common challenges encountered during the spectroscopic analysis of this compound. Our aim is to equip you with the expertise to confidently interpret your NMR data and ensure the integrity of your results.

Predicted NMR Data for this compound

A precise experimental NMR spectrum for this compound is not widely published. However, based on the analysis of structurally similar compounds, we can predict the expected chemical shifts. The following table provides estimated ¹H and ¹³C NMR chemical shifts in CDCl₃. These values are a guide and may vary based on the solvent, concentration, and instrument used.

¹H NMR (Predicted) δ (ppm)MultiplicityIntegrationAssignment
H-5~ 4.0 - 4.2t2H-CH₂-N
H-8~ 2.8 - 3.0t2H-CH₂-C=
H-6, H-7~ 1.9 - 2.2m4H-CH₂-CH₂-
¹³C NMR (Predicted) δ (ppm)Assignment
C-2~ 105 - 115C-Br
C-3~ 110 - 120C-Br
C-5~ 45 - 50-CH₂-N
C-8a~ 140 - 145C=N
C-8~ 20 - 25-CH₂-
C-6, C-7~ 20 - 25-CH₂-CH₂-

Note: The presence of two bromine atoms on the imidazole ring will significantly influence the chemical shifts of C-2 and C-3, generally causing a downfield shift compared to the unsubstituted parent compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the NMR analysis of this compound.

Q1: My ¹H NMR spectrum shows unexpected peaks that I cannot assign to the target molecule. What could be the source of these impurities?

A1: Unforeseen peaks in your ¹H NMR spectrum are typically due to residual solvents, starting materials, or by-products from the synthesis. The synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine derivative with a halogenated carbonyl compound or other cyclization strategies.[1][2][3]

  • Residual Solvents: Common solvents used in synthesis and purification, such as ethyl acetate, dichloromethane, or hexane, can be difficult to remove completely.[4]

    • Solution: Consult a table of common NMR solvent impurities to identify the peaks.[5] To remove residual solvents, co-evaporation with a lower-boiling solvent like dichloromethane or placing the sample under high vacuum for an extended period can be effective.[4]

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in your sample. For the synthesis of the target molecule, this could include a substituted 2-aminopyridine.

    • Solution: Compare the chemical shifts of the unexpected peaks with the known spectra of your starting materials. If starting material is present, further purification of your product is necessary.

  • Reaction By-products: The synthesis of the imidazo[1,2-a]pyridine core can sometimes lead to the formation of isomers or other side products.

    • Solution: A thorough characterization using 2D NMR techniques like COSY and HSQC can help in identifying the structure of the by-products. Adjusting reaction conditions such as temperature, reaction time, or catalyst may be necessary to minimize the formation of these impurities.

Q2: The peaks in my ¹H NMR spectrum are broad and poorly resolved. What could be causing this?

A2: Peak broadening in NMR spectra can be attributed to several factors, including poor sample preparation, instrument issues, or inherent properties of the molecule itself.[4]

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a common cause of broad peaks.

    • Solution: Ensure the NMR instrument is properly shimmed before acquiring your data. Modern spectrometers often have automated shimming routines that are highly effective.

  • Sample Concentration and Solubility: A sample that is too concentrated or not fully dissolved will lead to poor resolution.

    • Solution: Try diluting your sample. If solubility is an issue, consider using a different deuterated solvent in which your compound is more soluble.[4] Common choices include DMSO-d₆, Acetone-d₆, or Methanol-d₄.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic species can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If you suspect paramagnetic metal contamination, passing your sample through a small plug of silica gel or celite may help.

  • Chemical Exchange: Protons that are undergoing chemical exchange on the NMR timescale can lead to broadened signals.

    • Solution: Acquiring the spectrum at a different temperature can sometimes resolve this issue. Lowering the temperature may slow down the exchange process, resulting in sharper signals.

Q3: The splitting patterns in my aliphatic region are not what I expected. Why is this?

A3: The splitting of NMR signals is governed by the n+1 rule, where 'n' is the number of neighboring, non-equivalent protons.[6][7] Deviations from the expected patterns can arise from several factors.

  • Overlapping Signals: If the chemical shifts of different proton environments are very similar, their signals can overlap, making the splitting patterns difficult to interpret.

    • Solution: Using a higher field NMR spectrometer can often resolve overlapping multiplets. Alternatively, changing the NMR solvent can sometimes induce a sufficient change in chemical shifts to resolve the signals.[4]

  • Second-Order Effects: When the difference in chemical shift between two coupled protons is not significantly larger than their coupling constant, complex splitting patterns (second-order effects) can emerge that do not follow the simple n+1 rule.

    • Solution: As with overlapping signals, acquiring the spectrum on a higher field instrument will often simplify these patterns back to first-order.

  • Restricted Rotation: The tetrahydro- portion of the molecule may exhibit conformational rigidity, leading to non-equivalent protons where you might expect them to be equivalent. This can result in more complex splitting patterns.

    • Solution: Variable temperature NMR studies can be informative. If the splitting pattern simplifies at higher temperatures, it is an indication of restricted rotation that is being averaged out at the higher temperature.

Frequently Asked Questions (FAQs)

Q: What is the best solvent to use for the NMR analysis of this compound?

A: Chloroform-d (CDCl₃) is a good starting point as it is a common and relatively non-polar solvent. However, if your compound has poor solubility in CDCl₃, or if you experience peak overlap, you should consider other solvents. For more polar compounds, Acetone-d₆ or DMSO-d₆ are good alternatives. The choice of solvent can influence the chemical shifts of your compound, so it is important to be consistent if you are comparing different samples.[8][9]

Q: How can I confirm the presence of the bromine atoms in my molecule using NMR?

A: While you cannot directly observe the bromine atoms in a standard ¹H or ¹³C NMR spectrum, their presence has a significant electronic effect. The bromine atoms are electron-withdrawing, which will cause the carbons they are attached to (C-2 and C-3) to appear at a downfield chemical shift in the ¹³C NMR spectrum. This is a strong indicator of their presence. Additionally, the bromine isotopes (⁷⁹Br and ⁸¹Br) are quadrupolar nuclei, which can sometimes lead to broadening of the signals of the carbons they are attached to.[10]

Q: I am not sure about the assignment of my peaks. What should I do?

A: If you are uncertain about your peak assignments, it is highly recommended to perform 2D NMR experiments.

  • COSY (Correlation Spectroscopy): This experiment will show you which protons are coupled to each other, helping to piece together the spin systems in your molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals they are directly attached to, allowing for unambiguous assignment of carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the complete carbon skeleton.

Standard Operating Procedure: NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of your purified this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Using a pipette with a cotton plug, transfer the solution to a clean NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spinner and place it in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for complete structural elucidation.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_issues Identify Issue cluster_solutions Implement Solution start Start NMR Analysis unexpected_peaks Unexpected Peaks Present? start->unexpected_peaks spectrum_ok Spectrum is Clear and Consistent with Expected Structure end_analysis Analysis Complete spectrum_ok->end_analysis broad_peaks Peaks Broad or Poorly Resolved? unexpected_peaks->broad_peaks No check_impurities Check for Solvents, Starting Materials, By-products unexpected_peaks->check_impurities Yes wrong_splitting Incorrect Splitting Patterns? broad_peaks->wrong_splitting No instrument_check Re-shim, Check Concentration/Solubility broad_peaks->instrument_check Yes wrong_splitting->spectrum_ok No advanced_analysis Consider Higher Field NMR, 2D NMR, or Variable Temperature Studies wrong_splitting->advanced_analysis Yes check_impurities->start Re-purify/Re-run instrument_check->start Re-prepare/Re-run advanced_analysis->start Re-run with new parameters

Sources

Technical Support Center: Synthesis of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What is the principal synthetic strategy for obtaining this compound?

The most common and direct approach is the electrophilic bromination of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold. The imidazole ring is electron-rich, making it highly susceptible to electrophilic attack. The reaction typically proceeds sequentially, with the first bromination occurring at the C3 position, which is the most electronically activated site, followed by bromination at the C2 position. Common brominating agents include N-Bromosuccinimide (NBS) or liquid bromine (Br₂) in an appropriate inert solvent.

Q2: What are the most common byproducts I should expect to see in my crude reaction mixture?

Based on the mechanism of electrophilic aromatic substitution on the imidazo[1,2-a]pyridine core, the primary byproducts are typically related to the degree of bromination. You should anticipate the presence of:

  • Unreacted Starting Material: 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

  • Mono-brominated Intermediate: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 156817-72-0) is the most prevalent intermediate.[1][2] Its formation is a key step towards the desired product.

  • Over-brominated Species: While less common under controlled conditions, tri- or tetra-brominated products can form if excess brominating agent is used or if the reaction is allowed to proceed for too long at elevated temperatures.

Q3: My overall yield is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete Reaction: Insufficient brominating agent or short reaction times can leave significant amounts of starting material and the mono-bromo intermediate.

  • Product Degradation: The imidazo[1,2-a]pyridine core can be sensitive to harsh conditions. Overly aggressive heating or the use of strong acids can lead to decomposition, often indicated by the formation of dark, tar-like substances.

  • Difficult Purification: The desired product and the mono-brominated byproduct can have very similar polarities, leading to co-elution during column chromatography and subsequent loss of material during fraction cutting.

Q4: How can I effectively monitor the progress of the bromination reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that provides good separation between the starting material, the mono-bromo intermediate, and the di-bromo product (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). The Rf values should increase with the degree of bromination (less polar). For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it can simultaneously provide retention times and mass confirmation of all species in the reaction mixture.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides actionable solutions grounded in chemical principles.

Problem 1: My LC-MS analysis shows three major peaks: the starting material, a mono-brominated species (M+Br), and my desired di-brominated product (M+2Br).
  • Causality: This is a classic sign of an incomplete reaction. The energy barrier for the second bromination (at C2) is higher than the first (at C3), requiring more forcing conditions or a higher concentration of the electrophile to proceed to completion.

  • Troubleshooting Steps:

    • Stoichiometry Adjustment: Ensure at least 2.0-2.2 equivalents of the brominating agent (e.g., NBS) are used. Using a slight excess can help drive the reaction to completion.

    • Reaction Time: Extend the reaction time. Monitor every 1-2 hours by TLC or LC-MS until the mono-bromo intermediate is consumed.

    • Temperature Control: If the reaction is sluggish at room temperature, consider gently heating the mixture to 40-50 °C. Be cautious, as excessive heat can promote side reactions.[3]

Problem 2: I'm observing a peak in my mass spectrum corresponding to a tri-brominated product (M+3Br).
  • Causality: This indicates over-bromination. The excess electrophilic bromine has begun to substitute on other available positions, potentially on the tetrahydropyridine ring, although this is less favorable. This issue is more common when using highly reactive reagents like pure Br₂.

  • Troubleshooting Steps:

    • Control Reagent Addition: Add the brominating agent portion-wise over a period of 30-60 minutes. This maintains a lower, more controlled concentration of the electrophile in the reaction flask.

    • Reduce Stoichiometry: Carefully reduce the equivalents of the brominating agent to no more than 2.1 equivalents.

    • Lower Temperature: Perform the reaction at 0 °C or even lower to decrease the reaction rate and improve selectivity.[3]

Problem 3: The reaction mixture turns very dark or black, and the final crude material is an intractable tar.
  • Causality: This points to significant decomposition of the heterocyclic core. This can be initiated by overly harsh conditions, the presence of strong acid byproducts (like HBr if using Br₂), or impurities in the starting material.

  • Troubleshooting Steps:

    • Use a Milder Reagent: N-Bromosuccinimide (NBS) is generally a milder and more controllable brominating source than liquid bromine and is highly recommended.[4]

    • Add a Non-Nucleophilic Base: If using Br₂, consider adding a mild base like sodium bicarbonate or pyridine to the reaction to scavenge the HBr byproduct that forms and can catalyze decomposition.

    • Ensure Purity of Starting Material: Use highly pure 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. Impurities can initiate polymerization or degradation pathways.

Byproduct Characterization and Workflow

The definitive identification of byproducts requires a combination of analytical techniques.

Technique Application & Expected Observations
TLC Quick reaction monitoring. Rf (Di-bromo) > Rf (Mono-bromo) > Rf (Starting Material).
LC-MS Gold standard for identification. Provides molecular weight confirmation. Look for the characteristic isotopic pattern of bromine (79Br/81Br in ~1:1 ratio). A mono-bromo compound will have two peaks (M, M+2) of equal intensity; a di-bromo compound will have three peaks (M, M+2, M+4) in a ~1:2:1 intensity ratio.
¹H NMR Structural elucidation. The key diagnostic signal for the starting material is the proton at C3. Upon mono-bromination at C3, this signal disappears. The proton at C2 will remain. Upon di-bromination, the signals for both C2-H and C3-H will be absent.
¹³C NMR Confirms substitution pattern. The signals for C2 and C3 will show a significant upfield shift (due to the shielding effect of bromine) and a decrease in intensity upon substitution.
Byproduct Identification Workflow

Byproduct_Workflow cluster_lcms LC-MS Data Interpretation cluster_id Byproduct Identification start Crude Reaction Mixture Analysis lcms Run LC-MS start->lcms peak1 Peak 1: Mass = SM lcms->peak1 Identify Peaks peak2 Peak 2: Mass = SM+79/81 (1:1 Isotope Pattern) lcms->peak2 peak3 Peak 3: Mass = SM+158/160/162 (1:2:1 Isotope Pattern) lcms->peak3 peak4 Peak 4: Mass = SM+237/239/241/243 (1:3:3:1 Isotope Pattern) lcms->peak4 nmr Run ¹H NMR nmr_result Confirm absence of C3-H signal and presence of C2-H signal nmr->nmr_result id1 Unreacted Starting Material peak1->id1 id2 Mono-bromo Byproduct (Likely 3-bromo) peak2->id2 id3 Desired Di-bromo Product peak3->id3 id4 Over-bromination Byproduct peak4->id4 id2->nmr Confirm Structure caption Fig 1. Workflow for Byproduct Identification

Caption: Fig 1. A systematic workflow for identifying byproducts using LC-MS and NMR.

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This is a representative protocol. All laboratory work should be conducted with appropriate safety precautions.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq).

  • Solvent: Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Chloroform).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (NBS) (2.1 eq) in the same solvent. Add the NBS solution to the reaction flask dropwise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 2 hours. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexane) to isolate the pure product.[3]

Troubleshooting the Synthesis Pathway

Troubleshooting_Flowchart start Analysis shows poor conversion or multiple byproducts q1 Is significant mono-bromo byproduct present? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no sol1 Incomplete Reaction 1. Increase NBS to 2.1-2.2 eq. 2. Extend reaction time. 3. Gently warm to 40°C. ans1_yes->sol1 q2 Is a tri-bromo (M+3Br) product observed? ans1_no->q2 end_node Optimize and Repeat Synthesis sol1->end_node ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no sol2 Over-bromination 1. Add NBS portion-wise. 2. Reduce NBS to <2.1 eq. 3. Run reaction at 0°C. ans2_yes->sol2 sol3 Decomposition 1. Use NBS instead of Br₂. 2. Check purity of starting material. 3. Add a non-nucleophilic base. ans2_no->sol3 Is mixture dark/tarry? sol2->end_node sol3->end_node caption Fig 2. Troubleshooting Decision Tree

Caption: Fig 2. A decision tree for troubleshooting common synthesis issues.

References

  • Acmec Biochemical. this compound,97%. Available at: [Link]

  • Amerigo Scientific. 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. Available at: [Link]

  • Li, J., et al. Bromination of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Patel, K., et al. (2021).Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. Current Microwave Chemistry.
  • Wang, L., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. Available at: [Link]

Sources

Technical Support Center: Tackling Solubility Challenges of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential solubility challenges associated with this heterocyclic compound. While imidazopyridine derivatives can exhibit a range of solubilities, substituted compounds like this one may present dissolution difficulties.[1][2] This resource provides in-depth troubleshooting strategies and answers to frequently asked questions to ensure successful experimental outcomes.

Troubleshooting Guide: A Stepwise Approach to Dissolution

Researchers encountering solubility issues with this compound should follow a systematic approach, starting with simpler methods before proceeding to more complex techniques. The poor solubility of many advanced organic compounds often stems from strong intermolecular forces within the crystal lattice.[3] Our goal is to overcome these forces to achieve a homogeneous solution.

Initial Assessment: Solvent Selection

The first step in addressing solubility problems is the selection of an appropriate solvent. For many heterocyclic compounds, a range of organic solvents can be effective.[4][5]

Recommended Starting Solvents:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often good starting points for dissolving a wide range of organic molecules.[3]

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform can also be effective.

  • Alcohols: Methanol and ethanol may be useful, particularly if a more polar protic solvent is required.

If the compound remains insoluble in these common solvents at room temperature, proceed to the following troubleshooting steps.

Step 1: The "Gentle Push" - Mechanical and Thermal Assistance

Often, a small amount of energy input can significantly improve solubility.

Protocol 1: Aiding Dissolution with Heat and Agitation

  • Preparation: Weigh the desired amount of this compound into a suitable glass vial. Add the chosen solvent.

  • Agitation: Begin by vortexing or stirring the mixture at room temperature for several minutes.

  • Heating: If the compound has not dissolved, gently heat the solution. A water bath is recommended for controlled heating. Increase the temperature in increments of 10°C, not exceeding the boiling point of the solvent.

  • Observation: Continuously monitor for dissolution. Maintain the elevated temperature and agitation for a sustained period (e.g., 15-30 minutes) before concluding that the compound is insoluble under these conditions.

Protocol 2: Utilizing Sonication for Enhanced Dissolution

Sonication uses high-frequency sound waves to create cavitation, which can break apart solid particles and enhance solubility.[6][7] This method is particularly useful for compounds that are resistant to dissolution by simple heating and stirring.[8][9]

  • Preparation: Prepare the sample as described in Protocol 1.

  • Sonication: Place the vial in a sonication bath.

  • Monitoring: Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating of the sample, which could lead to degradation. Check for dissolution after each interval.

  • Combined Approach: For particularly stubborn compounds, a combination of gentle heating and sonication can be employed.[8]

Visualizing the Initial Troubleshooting Workflow

The following diagram illustrates the decision-making process for the initial steps of dissolving this compound.

G start Start: Undissolved Compound solvent Select Solvent (e.g., DMSO, DMF) start->solvent agitate Agitate at Room Temperature solvent->agitate dissolved1 Compound Dissolved agitate->dissolved1 Yes not_dissolved1 Insoluble agitate->not_dissolved1 heat Gentle Heating not_dissolved1->heat No sonicate Sonication heat->sonicate dissolved2 Compound Dissolved sonicate->dissolved2 Yes not_dissolved2 Insoluble sonicate->not_dissolved2 cosolvent Proceed to Co-solvent Systems not_dissolved2->cosolvent No

Caption: Initial troubleshooting workflow for dissolving the compound.

Step 2: The "Chemical Nudge" - Advanced Strategies

If physical methods are insufficient, altering the chemical environment of the solvent system is the next logical step.

Co-solvent Systems

A co-solvent is a secondary solvent added in a small amount to the primary solvent to increase the solubility of a solute.[10] This technique is widely used in pharmaceutical formulations to dissolve poorly water-soluble drugs.[11][12]

Protocol 3: Employing Co-solvents

  • Selection: Choose a co-solvent that is miscible with your primary solvent. For example, if your primary solvent is water-based, suitable co-solvents could include ethanol, propylene glycol, or polyethylene glycols.[10]

  • Titration: Start with a small percentage of the co-solvent (e.g., 5-10% of the total volume) and gradually increase the proportion while observing for dissolution.

  • Rationale: Co-solvents can work by reducing the polarity of the primary solvent or by disrupting the solvent's hydrogen bonding network, making it more favorable for the solute to dissolve.[11]

pH Modification

For compounds with basic or acidic functional groups, altering the pH of the solvent can dramatically impact solubility.[12][13] The imidazopyridine core is basic and will be protonated at lower pH.[14]

Protocol 4: Adjusting pH

  • Assessment: Determine if your experimental conditions can tolerate a pH change.

  • Acidification: For a basic compound like this compound, adding a small amount of a dilute acid (e.g., 0.1 M HCl) to an aqueous suspension can lead to the formation of a more soluble salt.[15]

  • Basification: If the compound has acidic protons, adding a dilute base (e.g., 0.1 M NaOH) may increase solubility.

  • Caution: Be aware that pH adjustments can affect the stability and reactivity of your compound.[13] It is also possible for the compound to precipitate if the pH of the solution is diluted into a different pH environment.[13]

Visualizing the Advanced Troubleshooting Workflow

This diagram outlines the steps to take when initial methods fail.

G start Initial Methods Failed cosolvent Try Co-solvent System start->cosolvent dissolved1 Compound Dissolved cosolvent->dissolved1 Yes not_dissolved1 Insoluble cosolvent->not_dissolved1 ph_adjust pH Modification dissolved2 Compound Dissolved ph_adjust->dissolved2 Yes not_dissolved2 Insoluble ph_adjust->not_dissolved2 not_dissolved1->ph_adjust No reassess Re-evaluate Experiment/Compound Stability not_dissolved2->reassess No

Caption: Advanced troubleshooting workflow for solubility enhancement.

Quantitative Solubility Data Summary

Solubility Classification Approximate Amount of Solvent Needed for 1 Part Solute
Very Soluble< 1 part
Freely Soluble1 - 10 parts
Soluble10 - 30 parts
Sparingly Soluble30 - 100 parts
Slightly Soluble100 - 1,000 parts
Very Slightly Soluble1,000 - 10,000 parts
Practically Insoluble> 10,000 parts

Researchers should aim to document their own findings within this framework to build a laboratory-specific database for this compound.

Frequently Asked Questions (FAQs)

Q1: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?

A1: This is a common issue when using DMSO as a co-solvent. The dramatic change in solvent polarity upon addition to an aqueous medium can cause the compound to crash out of solution. To mitigate this, try the following:

  • Decrease the final concentration: A lower final concentration of the compound may remain soluble.

  • Increase the percentage of DMSO in the final solution: Be mindful of the tolerance of your experimental system to DMSO.

  • Use an intermediate solvent: A solvent in which the compound is soluble and that is miscible with both DMSO and water, such as ethanol, can sometimes help to bridge the polarity gap.

  • Add the DMSO stock solution slowly to the aqueous buffer while vortexing to allow for gradual mixing.

Q2: I'm concerned that heating the compound will cause it to degrade. How can I assess this?

A2: This is a valid concern. To check for degradation, you can run a control experiment. Dissolve a small amount of the compound using your heating protocol and another sample without heating (if possible, even a suspension). Analyze both samples by HPLC or LC-MS. If new peaks appear in the heated sample, degradation is likely occurring. In such cases, rely on non-thermal methods like sonication or explore a wider range of solvents at room temperature.

Q3: Can I use surfactants to improve solubility?

A3: Yes, surfactants can be an effective way to increase the solubility of poorly soluble compounds, particularly in aqueous media.[16] Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility. Common laboratory surfactants include Tween® and Triton™ X-100. However, be aware that surfactants can interfere with certain biological assays.

Q4: How can I accurately determine the solubility of this compound in a particular solvent?

A4: The most common method is the shake-flask method.[17] This involves adding an excess of the solid compound to the solvent and agitating it at a constant temperature until equilibrium is reached (typically 24-48 hours). The saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique like HPLC-UV or LC-MS.[18][19]

Q5: What are kinetic and thermodynamic solubility, and which one am I measuring?

A5:

  • Kinetic solubility measures the concentration of a compound that dissolves in a solvent under specific, non-equilibrium conditions, often when a DMSO stock solution is added to an aqueous buffer. It is a measure of how quickly a compound precipitates.[20]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, as measured by methods like the shake-flask technique. It represents the maximum amount of a compound that can be dissolved under stable conditions.[20]

The troubleshooting methods described in this guide are primarily aimed at achieving a dissolved state for experimental use, which often relates to kinetic solubility. For precise thermodynamic solubility determination, a dedicated study is required.[20]

References

  • Savoury, S. et al. (2022). Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Available at: [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Kumar, S. & Singh, A. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Sharma, D. et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Li, C. et al. (2018). Ultrasound-Assisted Mild Heating Treatment Improves the Emulsifying Properties of 11S Globulins. National Center for Biotechnology Information. Available at: [Link]

  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar Inc.. Available at: [Link]

  • Königsberger, E. et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Available at: [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Envirostar. (2023). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. Envirostar Inc.. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2024). Microwave-Assisted Solubility Enhancement Techniques: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Valentin, A. et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2015). Ultrasound Influence on the Solubility of Solid Dispersions Prepared for A Poorly Soluble Drug. ResearchGate. Available at: [Link]

  • Acros Pharmatech. (n.d.). This compound. Acros Pharmatech. Available at: [Link]

  • PubMed. (1987). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • MDPI. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. MDPI. Available at: [Link]

  • ResearchGate. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. ResearchGate. Available at: [Link]

  • Acmec Biochemical. (n.d.). This compound,97%. Acmec Biochemical. Available at: [Link]

  • ChemUniverse. (n.d.). This compound. ChemUniverse. Available at: [Link]

  • PubMed. (1982). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed. Available at: [Link]

  • ACS Publications. (2007). Solvent-Free Heterocyclic Synthesis. Chemical Reviews. Available at: [Link]

  • National Institutes of Health. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2000). Properties of 2,3-dihydroimidazo[1,2-alpha]pyridines. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Wikipedia. Available at: [Link]

  • Wiley Online Library. (2020). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – An Asian Journal. Available at: [Link]

  • ION Biosciences. (2024). Troubleshooting tips Dissolving ion indicators in DMSO. ION Biosciences. Available at: [Link]

  • IUPAC. (n.d.). SOLUBILITY DATA SERIES. IUPAC. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving the 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold. This versatile building block is crucial in medicinal chemistry and drug development, but its selective functionalization can present unique challenges.[1][2][3] This guide is designed for researchers and drug development professionals, providing in-depth, field-proven insights into catalyst selection and troubleshooting for common cross-coupling reactions.

Core Principles of Catalyst System Selection

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[4][5] A successful reaction hinges on the synergistic interplay of four key components. Understanding their roles is the first step to effective troubleshooting.

  • Palladium Precursor: The source of the active Pd(0) catalyst. Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed complexes (precatalysts) where the ligand is already coordinated.[6] Pd(II) sources require in situ reduction to the active Pd(0) state, which is often accomplished by a phosphine ligand or another reagent in the mixture.[7]

  • Ligand: The ligand stabilizes the palladium center, influences its reactivity, and facilitates key steps of the catalytic cycle.[8][9] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required for challenging substrates. The choice of ligand is arguably the most critical parameter for optimization.[8][10]

  • Base: The base is essential in many cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination.[11][12] It activates the coupling partner (e.g., boronic acid in Suzuki coupling) or deprotonates the nucleophile (e.g., amine in Buchwald-Hartwig amination).[12][13] The base strength and type can dramatically affect yield and side reactions.

  • Solvent: The solvent must solubilize the reagents and catalyst while being stable at the required reaction temperature. Common choices include ethereal solvents (Dioxane, THF) or polar aprotic solvents (DMF, Toluene).[11]

Below is a diagram illustrating the fundamental catalytic cycle that governs most palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 LₙPd(0) (Active Catalyst) OxiAdd Oxidative Addition Complex Pd0->OxiAdd R¹-X Trans Transmetalation Complex OxiAdd->Trans R²-M RedEli Reductive Elimination Complex Trans->RedEli Isomerization RedEli->Pd0 R¹-R² (Product) Product Coupled Product (R¹-R²) ArylHalide Aryl Halide (R¹-X) CouplingPartner Coupling Partner (R²-M)

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.[4][11][14][15]

Troubleshooting Guide

This section addresses common issues encountered when functionalizing this compound.

Q1: My reaction shows low or no conversion to the desired product. What are the first troubleshooting steps?

A1: Low or no yield is a common issue that requires a systematic check of your reaction setup and reagents.[10]

  • Verify Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes) and maintained under a positive pressure of inert gas.[10]

  • Check Reagent Quality:

    • Solvents: Use anhydrous solvents. Moisture can hydrolyze coupling partners (like boronic acids) and deactivate the catalyst.

    • Base: Some bases (e.g., NaOtBu) are highly hygroscopic. Use freshly opened bottles or material stored in a desiccator.

    • Coupling Partners: Boronic acids can degrade over time, leading to homocoupling side products.[7] Check their purity.

  • Evaluate Catalyst Activity:

    • If using a Pd(II) precatalyst like Pd(OAc)₂, the in situ reduction to Pd(0) may be inefficient. An extra equivalent of phosphine ligand can sometimes aid this reduction.[6]

    • Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., Buchwald G3/G4 precatalysts), which are often more reliable and generate the active catalyst under milder conditions.[9]

  • Re-evaluate Your Ligand/Base Combination: The chosen ligand and base may not be optimal. For electron-rich heterocyclic halides, a more electron-rich and bulky ligand might be necessary to promote the oxidative addition and reductive elimination steps.[8]

Q2: I am trying to perform a sequential coupling, but the reaction stops after the first substitution. How can I drive the reaction to completion for di-substitution?

A2: This is a question of relative reactivity. The electronic environments of the C2-Br and C3-Br positions are different, and the introduction of a group at one position will electronically and sterically influence the reactivity of the second. Typically, one position will react preferentially. To achieve di-substitution:

  • More Forcing Conditions: For the second coupling step, you will likely need more aggressive conditions. This includes higher temperatures, longer reaction times, and potentially a higher catalyst loading (e.g., increase from 1-2 mol% to 3-5 mol%).

  • Stronger Base/More Active Catalyst: Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃ for Suzuki couplings; from a carbonate to an alkoxide like NaOtBu for Buchwald-Hartwig aminations).[13]

  • Use a More Active Catalyst System: For the second, more challenging coupling, a state-of-the-art catalyst system may be required. For example, if a Pd(dppf)Cl₂ system worked for the first coupling, a system using a bulky biarylphosphine ligand like SPhos or XPhos might be needed for the second.[8]

Q3: My mass spectrum shows a significant amount of mono- or di-debrominated starting material. How can I prevent this hydrodehalogenation?

A3: Hydrodehalogenation (replacement of Br with H) is a common side reaction. It often occurs when a Pd-H species is generated in the catalytic cycle, which can then undergo reductive elimination with the aryl halide.

  • Source of Hydride: The hydride can come from moisture, certain solvents (like alcohols if used as a co-solvent), or the base itself. Amine bases (like Et₃N) are particularly known to cause this in Heck reactions.[16]

  • Choice of Base: In Suzuki reactions, using K₃PO₄ or Cs₂CO₃ is often less prone to causing debromination than alkoxide bases. In Buchwald-Hartwig reactions, where strong bases are necessary, ensure strictly anhydrous conditions.

  • Ligand Choice: Some ligands are more prone to decomposition pathways that can generate hydrides. Screening different ligand classes may be necessary.

Q4: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. What is the cause?

A4: The formation of a biaryl product from two molecules of your boronic acid (R-B(OH)₂ → R-R) is a classic side reaction in Suzuki-Miyaura couplings.[7]

  • Oxygen Contamination: This is the most common cause. Oxygen can promote the oxidative homocoupling of boronic acids, often mediated by the palladium catalyst.[7] Rigorous degassing of your reaction mixture and maintaining a robust inert atmosphere is critical.

  • Inefficient Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the competing homocoupling pathway can become more prominent. Ensure you are using an appropriate base (e.g., aqueous K₂CO₃ or K₃PO₄) to facilitate the formation of the active boronate species.[12][15]

  • Boronic Acid Quality: Old or impure boronic acid may contain anhydrides (boroxines), which can have different reactivity and be more prone to side reactions.

Frequently Asked Questions (FAQs)

Q1: For a selective mono-functionalization, which position is more reactive, C2 or C3?

A1: On the imidazo[1,2-a]pyridine core, the C3 position is generally more electron-rich and susceptible to electrophilic attack.[1][17] In the context of palladium-catalyzed cross-coupling, the relative reactivity of the C2-Br vs. C3-Br bond depends on a combination of electronic and steric factors. While a definitive prediction without experimental data is difficult, one might expect the C3-Br to be more reactive in oxidative addition due to its electronic properties, provided there are no overriding steric constraints. A small-scale screening experiment is the best approach to determine the inherent selectivity with your specific coupling partner and catalyst system.

Q2: What is a reliable starting catalyst system for a Suzuki-Miyaura coupling with an arylboronic acid?

A2: A robust and broadly applicable starting point for coupling an arylboronic acid with your dibromo-substrate would be:

  • Palladium Source: Pd(dppf)Cl₂ (2-5 mol%)

  • Base: K₂CO₃ (2-3 equivalents)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)

  • Temperature: 80-100 °C This system is known for its good functional group tolerance and reliability.[18] If this fails, moving to a more active system with a biarylphosphine ligand is a logical next step.

Q3: How should I approach catalyst selection for a Buchwald-Hartwig amination with a secondary amine?

A3: The Buchwald-Hartwig amination is highly dependent on the ligand.[19][20] For coupling with a secondary amine, which can be sterically demanding, a bulky and electron-rich biarylphosphine ligand is essential.

  • Palladium Source: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Ligand: XPhos, RuPhos, or BrettPhos (1.1-1.2 equivalents relative to Pd)

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[13]

  • Solvent: Toluene or 1,4-Dioxane

  • Temperature: 90-110 °C

Q4: Can I use a copper catalyst as an alternative to palladium?

A4: While palladium is the workhorse for these reactions, copper-catalyzed reactions, such as the Ullmann condensation, are alternatives for C-N and C-O bond formation.[21] Historically, Ullmann reactions required harsh conditions (high temperatures). However, modern protocols using specific ligands can allow for milder conditions. For C-C bond formation, copper can be used to catalyze certain reactions, like the Sonogashira coupling of terminal alkynes.[22] For Suzuki-type couplings, however, palladium remains the overwhelmingly preferred and more versatile catalyst.

Recommended Catalyst Systems & Protocols

The following table summarizes recommended starting conditions for common cross-coupling reactions.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd(dppf)Cl₂ (3)-K₂CO₃ (2.5)Dioxane/H₂O80-100
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O90-110
Heck Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF or Toluene100-120
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos (4.4)NaOtBu (1.5)Toluene90-110
Sonogashira Pd(PPh₃)₂Cl₂ (2)-Et₃N (3)THF50-70
with CuI co-catalyst (1)
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling

This protocol provides a starting point for the selective mono-arylation of this compound.

  • To an oven-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and K₂CO₃ (2.5 equiv.).

  • Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 equiv.).

  • Seal the vial with a PTFE-lined cap.

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., 4:1 ratio) via syringe.

  • Place the reaction mixture in a preheated oil bath at 90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Catalyst Selection Workflow

To aid in your experimental design, the following decision tree provides a logical workflow for selecting a catalyst system.

Catalyst_Selection_Workflow start Start: Define Reaction bond_type What bond type? (C-C or C-N) start->bond_type cc_coupling C-C Coupling Type? bond_type->cc_coupling C-C cn_coupling C-N Coupling (Buchwald-Hartwig) bond_type->cn_coupling C-N suzuki Suzuki Coupling (Boronic Acid) cc_coupling->suzuki vs. Boronic Acid heck Heck Coupling (Alkene) cc_coupling->heck vs. Alkene sonogashira Sonogashira Coupling (Alkyne) cc_coupling->sonogashira vs. Alkyne amine_type Amine Type? cn_coupling->amine_type suzuki_cond System: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos Base: K₂CO₃, K₃PO₄ Solvent: Dioxane/H₂O suzuki->suzuki_cond heck_cond System: Pd(OAc)₂/P(o-tol)₃ Base: Et₃N Solvent: Toluene/DMF heck->heck_cond sonogashira_cond System: Pd(PPh₃)₂Cl₂/CuI Base: Et₃N Solvent: THF/DMF sonogashira->sonogashira_cond primary_amine Primary (RNH₂) or Hindered Secondary amine_type->primary_amine Primary/ Hindered secondary_amine Standard Secondary (R₂NH) amine_type->secondary_amine Secondary primary_cond System: Pd₂(dba)₃/BrettPhos or RuPhos Base: LHMDS or NaOtBu Solvent: Toluene primary_amine->primary_cond secondary_cond System: Pd₂(dba)₃/XPhos Base: NaOtBu Solvent: Toluene secondary_amine->secondary_cond

Caption: Decision workflow for initial catalyst system selection.

References

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Royal Society of Chemistry. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.
  • Unknown Source. Role of palladium catalyst in cross-coupling reactions. (2025-09-04).
  • Benchchem.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023-08-02).
  • Chemistry LibreTexts. 17.
  • RSC Publishing. Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry.
  • DSpace@MIT.
  • MDPI.
  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • PMC - NIH.
  • Sigma-Aldrich. Cross-Coupling Reaction Guide.
  • Organic Chemistry Frontiers (RSC Publishing).
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • University of Windsor.
  • Wikipedia.
  • Wikipedia. Heck reaction.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • ResearchGate. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10).
  • Chemistry LibreTexts. Heck Reaction. (2023-06-30).

Sources

Technical Support Center: Ensuring the Stability of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and experimental use of this compound. Our goal is to provide you with the expertise and practical guidance necessary to prevent its decomposition and ensure the integrity of your results.

Introduction: Understanding the Molecule's Inherent Reactivity

This compound is a complex heterocyclic compound with significant potential in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a fused imidazo[1,2-a]pyridine core, a saturated tetrahydropyridine ring, and two bromine substituents on the imidazole moiety, also presents specific stability challenges. Understanding the potential degradation pathways is the first step toward prevention. The primary areas of concern are the susceptibility of the tetrahydropyridine ring to oxidation and the potential for dehydrohalogenation. This guide will provide a structured, question-and-answer approach to troubleshoot and mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed a change in the color and solubility of my sample of this compound over time. What could be the cause?

A1: This is a common observation and often indicates decomposition of the compound. The two most probable causes are oxidation and/or dehydrohalogenation .

  • Oxidation: The tetrahydropyridine ring is susceptible to oxidation, which can lead to the formation of a more conjugated and often colored pyridinium species.[2][3] This is a known metabolic pathway for similar tetrahydropyridine-containing compounds.[4][5] The formation of these polar, ionic species would also explain a change in solubility.

  • Dehydrohalogenation: The presence of two bromine atoms on the imidazole ring introduces the possibility of dehydrohalogenation, an elimination reaction where a hydrogen and a halogen are removed from adjacent atoms.[6] This would lead to the formation of a double bond and a change in the compound's structure and properties.

Recommendation: To confirm decomposition, we recommend performing an analytical assessment of your sample's purity.

Q2: What are the ideal storage and handling conditions to prevent decomposition?

A2: To minimize degradation, it is crucial to control the compound's environment. We recommend adhering to the following storage and handling protocols, which are based on best practices for air- and moisture-sensitive heterocyclic compounds.[7]

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical reactions, including oxidation and dehydrohalogenation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Light Amber vial or protection from lightBrominated compounds can be susceptible to photodecomposition.
Moisture Dry environmentMinimizes the risk of hydrolysis and other moisture-mediated degradation pathways.

Handling Protocol:

  • Inert Atmosphere: When handling the compound, use a glove box or a Schlenk line to maintain an inert atmosphere.

  • Dry Solvents: Use anhydrous solvents for all experimental work.

  • Minimize Exposure: Only take out the required amount of the compound for your experiment and promptly reseal the main container under an inert atmosphere.

Q3: How can I analytically assess the purity and detect degradation products of my this compound sample?

A3: A multi-technique approach is recommended for a comprehensive purity assessment and identification of potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase C18 column is a good starting point. The appearance of new peaks, particularly those with different retention times from the parent compound, indicates the presence of impurities or degradation products.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation capabilities of HPLC with the mass identification of MS. It is invaluable for identifying unknown degradation products by providing their molecular weights.[10] The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) can be a useful tool in identifying bromine-containing fragments.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of both the parent compound and any isolated degradation products.[2][12] For instance, the oxidation of the tetrahydropyridine ring would result in significant downfield shifts of the protons in that ring system.

Workflow for Purity Assessment:

Caption: Workflow for assessing the purity and identifying degradation products of this compound.

Q4: I suspect my compound is degrading. Can you provide a more detailed look at the likely decomposition pathways?

A4: Based on the chemical structure of this compound, we can propose two primary degradation pathways. Understanding these can help in identifying the degradation products and taking preventative measures.

Pathway 1: Oxidation of the Tetrahydropyridine Ring

The tetrahydropyridine ring is susceptible to oxidation, which can lead to the formation of a dihydropyridinium intermediate, followed by further oxidation to a fully aromatic pyridinium species.[2][3] This process is often facilitated by exposure to air (oxygen).

G A 2,3-Dibromo-5,6,7,8- tetrahydroimidazo[1,2-a]pyridine B Dihydropyridinium Intermediate A->B Oxidation [O] C 2,3-Dibromo-imidazo[1,2-a]pyridinium (Aromatized Product) B->C Further Oxidation [O]

Caption: Proposed oxidative degradation pathway of the tetrahydropyridine ring.

Pathway 2: Dehydrohalogenation

The presence of two bromine atoms on the imidazole ring makes dehydrohalogenation a plausible degradation route, especially in the presence of trace amounts of base or upon heating. This would result in the formation of a double bond within the ring system.

G A 2,3-Dibromo-5,6,7,8- tetrahydroimidazo[1,2-a]pyridine B Monobromo-dehydro- Intermediate A->B -HBr C Didehydro- Product B->C -HBr

Sources

Validation & Comparative

A Comparative Guide to Imidazo[1,2-a]pyridine Derivatives: Situating 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in a Therapeutic Context

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazopyridine core, a fused heterocyclic system, represents a cornerstone in modern medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery. This versatility has led to the development of numerous therapeutic agents with applications ranging from anti-inflammatory and anticancer to antiviral and antimicrobial.[2][3][4] The imidazo[1,2-a]pyridine isomer is the most extensively investigated member of this family, forming the structural basis for well-known drugs such as the hypnotic Zolpidem and the anxiolytic Alpidem.[2][5][6]

This guide provides a comparative analysis of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine against other derivatives of the imidazo[1,2-a]pyridine class. While direct, extensive biological data for this specific dibrominated compound is limited in publicly accessible literature, we can leverage the vast body of structure-activity relationship (SAR) studies on analogous compounds. By examining the functional consequences of substitutions at key positions—the imidazole ring (C2, C3) and the pyridine ring (C5-C8)—we can build a scientifically grounded framework to understand its potential performance and unique chemical properties.

Structural & Synthetic Foundations

The synthesis of the imidazo[1,2-a]pyridine core is most classically achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound, a method that offers a straightforward and versatile entry to this scaffold.[7] More advanced multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, have further expanded the synthetic toolkit, enabling the efficient generation of diverse libraries for screening.[7][8]

GBB_Reaction cluster_reactants Reactants Aminopyridine 2-Aminopyridine Catalyst Lewis or Brønsted Acid (e.g., Sc(OTf)3) Aminopyridine->Catalyst Aldehyde Aldehyde Aldehyde->Catalyst Isocyanide Isocyanide Isocyanide->Catalyst Product 3-Amino-imidazo[1,2-a]pyridine Catalyst->Product One-Pot Reaction MABA_Workflow Start Prepare 96-Well Plate (Compound Dilutions) Inoculate Inoculate with M. tuberculosis Culture Start->Inoculate Incubate1 Incubate at 37°C (5-7 Days) Inoculate->Incubate1 AddReagent Add Alamar Blue Reagent Incubate1->AddReagent Incubate2 Incubate at 37°C (24-48 Hours) AddReagent->Incubate2 Read Read Plate: Blue = No Growth Pink = Growth Incubate2->Read End Determine MIC Read->End

Sources

A Comparative Guide to the Biological Activity of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The introduction of bromine atoms and the saturation of the pyridine ring to a tetrahydroimidazo[1,2-a]pyridine system can significantly modulate the pharmacological profile of these derivatives. This guide provides a comprehensive comparison of the biological activities of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives, offering insights into their potential as anticancer and antimicrobial agents. We will delve into their synthesis, structure-activity relationships (SAR), and the experimental protocols used to evaluate their efficacy.

Introduction to the this compound Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered significant attention due to its diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[2][3] The addition of bromine atoms at the 2 and 3 positions of the imidazo ring, coupled with the saturation of the pyridine ring, results in the this compound scaffold. This structural modification can influence the compound's lipophilicity, electronic properties, and steric profile, thereby impacting its interaction with biological targets. While direct comparative studies on a series of 2,3-dibromo-tetrahydroimidazo[1,2-a]pyridine derivatives are limited, we can infer structure-activity relationships by examining related halogenated and tetrahydro-annulated analogs.

Synthesis of the Core Scaffold

The synthesis of the this compound core typically begins with the commercially available 2-aminopyridine, which undergoes cyclization and subsequent bromination. A general synthetic approach is outlined below.

General Synthetic Workflow

Synthesis Workflow A 2-Aminopyridine B Cyclization with α-haloketone A->B Step 1 C Imidazo[1,2-a]pyridine B->C D Hydrogenation C->D Step 2 E 5,6,7,8-Tetrahydroimidazo [1,2-a]pyridine D->E F Bromination E->F Step 3 G 2,3-Dibromo-5,6,7,8- tetrahydroimidazo [1,2-a]pyridine F->G

Caption: General synthesis of the target scaffold.

Step-by-Step Synthesis Protocol:

A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3] Subsequent hydrogenation and bromination steps would yield the target compound.

  • Synthesis of Imidazo[1,2-a]pyridine: 2-Aminopyridine is reacted with a suitable α-haloketone, such as chloroacetaldehyde, in a solvent like ethanol. The reaction mixture is typically heated under reflux to facilitate the cyclization, yielding the imidazo[1,2-a]pyridine core.[4]

  • Hydrogenation: The resulting imidazo[1,2-a]pyridine is then subjected to catalytic hydrogenation to saturate the pyridine ring. This is often achieved using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent under a hydrogen atmosphere.[5]

  • Bromination: The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is then brominated at the 2 and 3 positions of the imidazole ring. This can be accomplished using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as chloroform or carbon tetrachloride.

Comparative Biological Activity

While specific data for a series of this compound derivatives is not extensively available, we can analyze the biological activities of structurally related compounds to draw meaningful comparisons and understand the influence of the dibromo and tetrahydro motifs.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have shown significant potential as anticancer agents, often through the inhibition of key signaling pathways.[6] The presence of halogen atoms can enhance the anticancer potency of these compounds.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8][9] Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, making it a key target for their anticancer effects.

PI3K-Akt Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor 2,3-Dibromo-tetrahydro- imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Comparative IC₅₀ Values of Related Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines. While not direct analogs, these compounds provide insight into the potential potency of the 2,3-dibromo-tetrahydro scaffold.

Compound IDSubstituentsCancer Cell LineIC₅₀ (µM)Reference
1 2,3-diaryl-3H-imidazo[4,5-b]pyridineK562 (Leukemia)Moderate Activity[10]
2 3-amino-2-(nitro)-imidazo[1,2-a]pyridineHT-29 (Colon)4.15 ± 2.93[11][12]
3 3-amino-2-(2,4-difluorophenyl)-imidazo[1,2-a]pyridineMCF-7 (Breast)14.81 ± 0.20[11][12]
4 3-amino-2-(2,4-difluorophenyl)-imidazo[1,2-a]pyridineB16F10 (Melanoma)14.39 ± 0.04[11][12]

Note: This table presents data from related compounds to infer potential activity trends. Direct experimental data for this compound derivatives is needed for a definitive comparison.

The data suggests that substitutions on the imidazo[1,2-a]pyridine core, including electron-withdrawing groups like nitro and halogens, can lead to potent anticancer activity.[11][12] The presence of two bromine atoms in the target scaffold is hypothesized to enhance this activity through increased lipophilicity and potential for halogen bonding interactions with target proteins.

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[2] The introduction of halogens has been shown to be a favorable modification for enhancing antimicrobial potency.

Comparative Minimum Inhibitory Concentration (MIC) Values

The following table presents the Minimum Inhibitory Concentration (MIC) values for related halogenated imidazo[1,2-a]pyridine derivatives against different microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Pyridine derivatives with Imidazo[2,1-b][7][8][13]thiadiazoleS. aureusModerate to High Activity[1]
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid benzylidene hydrazidesCandida species0.016 - 1 (mg/mL)[14]
2,3-diaryl-3H-imidazo[4,5-b]pyridineE. coliModerate Activity (32 µM for compound 14)[2]

Note: This table provides data from related compounds to suggest potential antimicrobial activity. Specific testing of this compound derivatives is required for accurate assessment.

The data indicates that the tetrahydroimidazo[1,2-a]pyridine scaffold possesses significant antifungal activity.[14] The presence of bromine atoms is expected to contribute positively to the antimicrobial profile of the target derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, detailed experimental protocols are crucial.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[15][16]

Workflow for MTT Assay

MTT Assay A Seed cancer cells in 96-well plate B Treat with varying concentrations of compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent (yellow) C->D E Incubate for 2-4 hours D->E F Metabolically active cells reduce MTT to Formazan (purple crystals) E->F G Solubilize Formazan crystals (e.g., with DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate % cell viability and IC50 value H->I

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][17][18]

Step-by-Step Broth Microdilution Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) according to established guidelines (e.g., CLSI).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action: Western Blot for Akt Phosphorylation

To investigate the inhibition of the PI3K/Akt pathway, Western blotting can be used to detect the phosphorylation status of Akt.[13][19][20]

Step-by-Step Western Blot Protocol:

  • Cell Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) and an antibody for total Akt as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Akt compared to total Akt.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of bromine atoms is anticipated to enhance both anticancer and antimicrobial activities. This guide provides a framework for comparing the biological activities of derivatives based on this core structure, drawing upon data from related compounds.

Future research should focus on the synthesis of a focused library of this compound derivatives with diverse substitutions on the tetrahydro-pyridine ring to establish a clear structure-activity relationship. In-depth mechanistic studies beyond PI3K/Akt pathway inhibition will also be crucial to fully elucidate their therapeutic potential.

References

(Please note: The following is a consolidated list of references based on the provided search results. The content of this guide has been synthesized from the information within these sources.)

  • Bio-Rad. (n.d.). Western Blotting Guidebook. Retrieved from [Link]

  • LoRusso, P. M. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(31), 3803–3815.
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988–1004.
  • Zhang, J., Yu, X.-H., & Yan, L.-J. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817129.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
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  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • VanderWeele, D. (2021, March 19). PI3K/Akt Pathway Inhibition for the Treatment of Metastatic Castrate-Resistant Prostate Cancer [Video]. YouTube. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Kaplancikli, Z. A., Turan-Zitouni, G., Özdemir, A., & Revial, G. (2009). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(5), 2080–2084.
  • Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Sampath, K. M. (2015). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 20(8), 14849–14867.
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A Comparative Guide to the Definitive Structural Elucidation of Novel Heterocycles: The Case of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structure in Drug Discovery

In the landscape of medicinal chemistry and drug development, the imidazo[1,2-a]pyridine scaffold is a "privileged structure," forming the core of numerous therapeutic agents, including Alpidem and Zolpidem[1]. The precise three-dimensional arrangement of atoms in these molecules is not an academic detail; it is the fundamental determinant of their biological activity, dictating how they interact with target proteins and receptors. An error in structural assignment can lead to the misinterpretation of structure-activity relationship (SAR) data, wasted resources, and potential safety issues. Therefore, the unambiguous confirmation of a novel chemical entity's structure is a critical milestone in any research and development pipeline.

This guide addresses the structural confirmation of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 156817-73-1), a representative heterocyclic compound[2]. While spectroscopic methods like NMR and Mass Spectrometry are indispensable for initial characterization, they provide inferential data. Here, we will compare these techniques against the "gold standard"—Single-Crystal X-ray Crystallography (SC-XRD)—which provides direct, unequivocal evidence of molecular structure. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers in selecting the appropriate tools for structural validation.

Note: As the specific crystal structure of this compound is not publicly available, this guide will utilize data from closely related imidazo[1,2-a]pyridine and fused imidazole derivatives to illustrate the principles and methodologies of X-ray crystallographic analysis. This approach is representative of the process for any novel compound within this class.[3]

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD stands alone as the technique capable of determining the precise atomic arrangement of a molecule in three-dimensional space, providing definitive proof of its constitution, configuration, and conformation[4]. The method relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a 3D electron density map, from which atomic positions can be determined with high precision.

Causality of Choice: Why SC-XRD is Definitive
  • Unambiguous Connectivity: It directly visualizes the connections between atoms, resolving any ambiguity between isomers that may appear identical by mass spectrometry.

  • Absolute Stereochemistry: For chiral molecules, anomalous dispersion techniques in SC-XRD can determine the absolute configuration (R/S), which is often impossible with standard NMR.

  • Solid-State Conformation: It reveals the molecule's preferred conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the solid state, offering insights into crystal packing and potential polymorphic forms[5][6]. This information is invaluable for formulation and material science studies.

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires meticulous execution.

Step 1: Synthesis and High-Purity Recrystallization The synthesis of imidazo[1,2-a]pyridine derivatives often involves the condensation of 2-aminopyridines with α-haloketones or similar multi-component reactions[7][8]. For the target molecule, a precursor like 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine would undergo bromination. The absolute prerequisite for growing high-quality single crystals is exceptional purity (>99%). The crude product must be purified, typically by column chromatography, followed by recrystallization to remove micro-impurities that can inhibit crystal growth.

Step 2: Growing Diffraction-Quality Single Crystals This is often the most challenging step, relying on a systematic screening of conditions to achieve slow, ordered molecular assembly from a supersaturated solution[9].

  • Protocol: Slow Evaporation

    • Solvent Selection: Dissolve the purified compound (5-15 mg) in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like DCM/hexane) in which it is readily soluble[3].

    • Preparation: Filter the solution through a 0.22 µm syringe filter into a clean, small-diameter vial to remove dust and particulate matter.

    • Setup: Cover the vial with a cap containing one or two small perforations made by a needle. This restricts the rate of evaporation.

    • Incubation: Place the vial in a vibration-free environment at a constant temperature. Monitor periodically over several days to weeks for the appearance of clear, well-defined single crystals.

Step 3: X-ray Data Collection and Processing A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head on the diffractometer[3]. Data is collected at a low temperature (e.g., 100 K) to minimize atomic thermal vibrations, which improves data quality[10]. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and thousands of diffraction spots are recorded[3].

Step 4: Structure Solution and Refinement Specialized software is used to solve the "phase problem" and generate an initial electron density map[10]. An atomic model is built into this map and refined using a least-squares algorithm. The final model's quality is assessed by metrics like the R-factor (R1) and goodness-of-fit (GooF), with an R1 value below 0.05 generally indicating a well-refined structure[10].

SC_XRD_Workflow cluster_synthesis Preparation cluster_data Data Acquisition & Processing cluster_analysis Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Screening (Slow Evaporation, Vapor Diffusion) Synthesis->Crystallization >99% Purity Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection X-ray Diffraction Data Collection (100 K) Mounting->DataCollection Processing Data Integration & Scaling DataCollection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Refinement (Least-Squares) Solution->Refinement Validation Structure Validation & CIF Report Refinement->Validation

Caption: General workflow for Single-Crystal X-ray Crystallography.
Data Presentation: Representative Crystallographic Data

The following table summarizes typical crystal data and structure refinement details for a related fused imidazole derivative, illustrating the quantitative output of an SC-XRD experiment[3].

ParameterValue (Representative Example)
Empirical FormulaC₁₅H₉BrN₄O₂
Formula Weight373.17
Temperature293(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa=12.043 Å, b=8.412 Å, c=14.881 Å, β=108.83°
Volume1426.3 ų
Final R1 [I > 2σ(I)]0.045
Goodness-of-Fit (GooF) on F²1.03

Part 2: Complementary and Alternative Spectroscopic Techniques

While SC-XRD is definitive, it is not always feasible or necessary for routine analysis. Spectroscopic and spectrometric methods are the workhorses of chemical analysis, providing rapid and valuable, albeit indirect, structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the local chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). It is the most powerful tool for determining the connectivity of atoms in a molecule in solution.

  • Protocol: ¹H and ¹³C NMR

    • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Standard experiments include ¹H, ¹³C, and often 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to establish connectivity.

  • Data Interpretation: For this compound, one would expect to see characteristic signals for the four methylene groups (-CH₂-) of the tetrahydro-pyridine ring and the absence of aromatic protons on the imidazole ring, confirming the dibromo-substitution pattern[11][12].

  • Limitations: NMR establishes a 2D connectivity map but does not directly provide 3D spatial information. It cannot, without specialized experiments (NOE), distinguish between certain isomers or determine absolute stereochemistry.

Mass Spectrometry (MS)

MS provides a precise measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the confirmation of its molecular weight and elemental formula.

  • Protocol: Electrospray Ionization (ESI-MS)

    • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

    • Data Acquisition: Infuse the solution into an ESI mass spectrometer. The instrument will detect the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass to within a few parts per million.

  • Data Interpretation: For C₇H₈Br₂N₂, the expected monoisotopic mass of the [M+H]⁺ ion would be ~278.91 Da. The characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, M+4) would provide definitive evidence of their presence[12].

  • Limitations: MS confirms the elemental formula but provides no information about how the atoms are connected. Different isomers will have the exact same molecular weight.

Computational Modeling (Density Functional Theory - DFT)

Computational methods can predict a molecule's lowest energy conformation and its spectroscopic properties.

  • Protocol: Using software like Gaussian or Spartan, a model of the molecule is built. A geometry optimization is performed using a theoretical level like B3LYP with a 6-311++G(d,p) basis set to find the most stable 3D structure[12].

  • Data Interpretation: The calculated bond lengths and angles can be compared with experimental data from SC-XRD. Predicted NMR chemical shifts can be compared with experimental spectra[13].

  • Limitations: DFT is a theoretical prediction, not an experimental proof. Its accuracy is dependent on the level of theory used, and the results must be validated by experimental data. It cannot replace physical characterization.

Part 3: A Comparative and Synergistic Analysis

The choice of analytical technique is driven by the question being asked. For routine checks of identity and purity, NMR and MS are sufficient. For the absolute, legally, and scientifically defensible proof of structure required in drug development, SC-XRD is essential.

Quantitative Comparison of Structural Elucidation Techniques
FeatureSingle-Crystal X-ray Crystallography (SC-XRD)NMR SpectroscopyMass Spectrometry (MS)Computational (DFT)
Information Provided Unambiguous 3D structure, connectivity, stereochemistry, bond lengths/angles, intermolecular interactions[4]Atomic connectivity, chemical environment, 2D structure map[11][12]Molecular formula, elemental composition[12]Predicted 3D structure & properties[13]
Ambiguity Level None. Considered definitive proof.Low (for connectivity), High (for 3D structure & stereochemistry)High. Cannot distinguish isomers.High. A theoretical model.
Sample Requirements High-quality single crystal (0.1-0.3 mm), high purity.Soluble sample (~5-10 mg), high purity.Small amount (~1 mg), moderate purity is often acceptable.None (in-silico).
Key Limitations Crystal growth can be a major bottleneck; structure is in the solid state.[9]Does not provide direct 3D structure; solvent can influence conformation.Provides no connectivity or stereochemical information.Not experimental proof; requires validation.[14]
A Synergistic Workflow for Drug Discovery

These techniques are not mutually exclusive but are used in a complementary workflow to build a complete picture of a new molecule.

Synergistic_Workflow cluster_synthesis Synthesis & Initial Checks cluster_characterization Structural Characterization cluster_confirmation Definitive Confirmation Synthesis Synthesis of New Compound TLC_MS TLC / LC-MS (Reaction Monitoring, MW Confirmation) Synthesis->TLC_MS Purification Purification TLC_MS->Purification NMR NMR (1H, 13C) (Connectivity Proof) Purification->NMR HRMS HRMS (Formula Confirmation) Purification->HRMS SC_XRD Single-Crystal X-ray (Absolute Structure) NMR->SC_XRD If novel or critical HRMS->SC_XRD If novel or critical Final Confirmed Structure (Registration, Publication, Patent) SC_XRD->Final

Caption: Synergistic workflow of analytical techniques in drug discovery.

This workflow demonstrates the logical progression: MS provides a rapid check of molecular weight during synthesis. Following purification, NMR and HRMS together establish the 2D structure and formula. For a novel compound like this compound, the final, non-negotiable step for unambiguous confirmation is SC-XRD, which provides the ground truth upon which all further biological and clinical studies are built.

Conclusion

While a suite of analytical tools is essential in modern chemical research, they serve different purposes. NMR and mass spectrometry are cornerstones of routine characterization, providing rapid and crucial data on molecular connectivity and composition. However, for the definitive, unambiguous structural confirmation of a novel entity such as This compound , Single-Crystal X-ray Crystallography remains the unparalleled gold standard. Its ability to deliver a precise three-dimensional atomic map provides the ultimate structural proof, a foundational requirement for intellectual property protection, regulatory submission, and the rational advancement of drug discovery programs.

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A Comparative Guide to the Bioactivity of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is a prominent heterocyclic structure in medicinal chemistry, recognized for its vast therapeutic potential.[1][2] This "privileged scaffold" is a component of numerous clinically approved drugs and is extensively investigated for a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile. This guide provides a comparative analysis of the bioactivity of a specific derivative, 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, against other analogs, supported by established experimental protocols. While specific experimental data for this exact dibrominated tetrahydro-derivative is not yet publicly available, this guide will leverage data from closely related compounds to provide a robust framework for its validation.

Comparative Framework: Selecting the Right Benchmarks

To objectively evaluate the potential bioactivity of this compound, a selection of comparator compounds is essential. The chosen alternatives include a well-studied anticancer agent from the same family, a potent antimicrobial analog, and a bioisosteric replacement to explore scaffold variations.

  • Compound A: A Potent Anticancer Imidazo[1,2-a]pyridine Derivative. A representative compound from the imidazo[1,2-a]pyridine class with demonstrated cytotoxic effects against various cancer cell lines. This will serve as a benchmark for anticancer potential.

  • Compound B: An Antimicrobial Halogenated Imidazo[1,2-a]pyridine. A brominated analog with known activity against bacterial strains, providing a direct comparison for the influence of halogenation on antimicrobial efficacy.[6][7]

  • Compound C: A Bioisosteric Analog (Pyrazolo[1,5-a]pyridine). Bioisosteric replacement is a key strategy in drug design. Comparing against a pyrazolo[1,5-a]pyridine derivative, a known bioisostere of the imidazo[1,2-a]pyridine core, will offer insights into the importance of the core scaffold itself.

Part 1: Validation of Anticancer Bioactivity

The anticancer potential of imidazo[1,2-a]pyridine derivatives is well-documented, with many compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[8][9][10][11] The proposed mechanism often involves the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is fundamental for cell proliferation and survival.[1]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, and A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, Compound A, and Compound C) and a vehicle control (e.g., DMSO). The cells are then incubated for 48 hours.

  • MTT Incubation: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.

Comparative Cytotoxicity Data (Hypothetical)
CompoundCancer Cell LineIC₅₀ (µM)
This compound MCF-7 (Breast) (Predicted Low µM)
HeLa (Cervical) (Predicted Low µM)
A549 (Lung) (Predicted Mid µM)
Compound A (Anticancer Analog)MCF-7 (Breast)7.28[12]
HeLa (Cervical)13.58[12]
A549 (Lung)50.56[10]
Compound C (Bioisosteric Analog)MCF-7 (Breast)>100
HeLa (Cervical)>100
A549 (Lung)>100
Experimental Workflow: Cytotoxicity Screening

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines (MCF-7, HeLa, A549) seeding 2. Seed Cells in 96-well Plates cell_culture->seeding add_compounds 3. Add Serial Dilutions of Test Compounds & Vehicle seeding->add_compounds incubation_48h 4. Incubate for 48 Hours add_compounds->incubation_48h add_mtt 5. Add MTT Reagent incubation_48h->add_mtt incubation_4h 6. Incubate for 4 Hours add_mtt->incubation_4h solubilize 7. Solubilize Formazan with DMSO incubation_4h->solubilize read_absorbance 8. Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 9. Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Part 2: Validation of Antimicrobial Bioactivity

Halogenated imidazo[1,2-a]pyridine derivatives have demonstrated notable antimicrobial properties.[6][7] The presence of bromine atoms in the target compound suggests a potential for antibacterial and antifungal activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13]

Step-by-Step Methodology:

  • Bacterial/Fungal Strains: Select a panel of clinically relevant microorganisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds (this compound and Compound B) in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparative Antimicrobial Data (Hypothetical)
CompoundMicroorganismMIC (µg/mL)
This compound Staphylococcus aureus (Predicted Low µg/mL)
Escherichia coli (Predicted Mid µg/mL)
Candida albicans (Predicted Low µg/mL)
Compound B (Antimicrobial Analog)Staphylococcus aureus675[6]
Escherichia coli>1000[6]
Candida albicansNot Reported
Standard Antibiotic (e.g., Ciprofloxacin)Staphylococcus aureus0.5 - 2
Escherichia coli0.015 - 1
Standard Antifungal (e.g., Fluconazole)Candida albicans0.25 - 4
Experimental Workflow: MIC Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Interpretation prep_inoculum 1. Prepare Standardized Microbial Inoculum inoculate 3. Inoculate Microtiter Plate with Inoculum & Compounds prep_inoculum->inoculate prep_dilutions 2. Prepare Serial Dilutions of Test Compounds prep_dilutions->inoculate incubate 4. Incubate at 37°C inoculate->incubate read_mic 5. Visually Inspect for Growth and Determine MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Discussion and Future Directions

The presented guide outlines a comprehensive strategy for validating the bioactivity of this compound. Based on the extensive literature on the imidazo[1,2-a]pyridine scaffold, it is hypothesized that the target compound will exhibit significant anticancer and antimicrobial properties. The dibromo substitution is anticipated to enhance lipophilicity, potentially leading to improved cell permeability and target engagement. The tetrahydro- core may influence the compound's three-dimensional conformation and solubility, which could impact its biological activity.

Future investigations should focus on elucidating the precise mechanism of action of this novel compound. For its anticancer properties, exploring its effects on key signaling pathways, cell cycle progression, and apoptosis induction will be crucial.[8][9] For its antimicrobial activity, time-kill kinetic studies and investigations into its effects on microbial cell membranes or essential enzymes would be valuable.

The comparative framework provided here, utilizing both structurally similar compounds and a bioisosteric alternative, will enable a thorough and objective assessment of the therapeutic potential of this compound, paving the way for its potential development as a novel therapeutic agent.

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Comparative Docking Analysis of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A Prospective Study Against Proto-Oncogene Tyrosine-Protein Kinase Src

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Target Engagement

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities which span from anticancer and anti-inflammatory to anti-tubercular properties.[1][2][3] This guide presents a prospective comparative docking study of a novel derivative, 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, against a well-validated oncological target, the Proto-Oncogene Tyrosine-Protein Kinase Src (Src). This in-silico investigation will be benchmarked against a known, potent Src inhibitor, Saracatinib (AZD0530), to contextualize the potential binding affinity and interaction patterns of our lead compound.

The rationale for selecting Src kinase as the target is twofold. Firstly, imidazo[1,2-a]pyridine derivatives have demonstrated inhibitory activity against various kinases.[4][5][6] Secondly, Src kinase is a pivotal regulator of multiple signaling pathways implicated in cancer progression, making it a highly relevant target for novel anticancer agents. This guide will provide a comprehensive, step-by-step protocol for a robust molecular docking workflow, from target preparation to the interpretation of binding interactions, thereby offering a self-validating system for assessing the potential of novel kinase inhibitors.

I. Conceptual Framework and Experimental Design

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking Simulation cluster_2 Phase 3: Analysis & Comparison PDB Retrieve Src Crystal Structure (e.g., PDB ID: 2H8H) Prot_Prep Protein Preparation: - Remove water & ligands - Add hydrogens - Assign charges PDB->Prot_Prep Grid_Gen Grid Box Generation: Define active site based on co-crystallized ligand Prot_Prep->Grid_Gen Lig_Novel Prepare Novel Ligand: 2,3-Dibromo-5,6,7,8- tetrahydroimidazo[1,2-a]pyridine - 2D to 3D conversion - Energy minimization Docking Molecular Docking: - Flexible ligand - Rigid receptor Lig_Novel->Docking Lig_Known Prepare Known Inhibitor: Saracatinib - Extract from complex or - 2D to 3D conversion - Energy minimization Lig_Known->Docking Grid_Gen->Docking Pose_Analysis Pose Clustering & Scoring Function Analysis Docking->Pose_Analysis Interaction_Analysis Binding Interaction Analysis: - Hydrogen bonds - Hydrophobic contacts - Pi-stacking Pose_Analysis->Interaction_Analysis Comparison Comparative Analysis: - Binding energies - Predicted Ki - Interaction patterns Interaction_Analysis->Comparison

Caption: Workflow for the comparative docking study.

II. Detailed Experimental Protocol

This protocol outlines the necessary steps for a rigorous and reproducible comparative docking study. The process involves two main stages: preparation of the receptor and ligands, and the docking simulation followed by analysis.[7][8]

A. Receptor and Ligand Preparation

1. Receptor Preparation:

  • Objective: To prepare the Src kinase crystal structure for docking by removing non-essential molecules and ensuring correct protonation states.

  • Procedure:

    • Download the crystal structure of human Src kinase in complex with Saracatinib from the Protein Data Bank (PDB ID: 2H8H).

    • Using a molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), remove all water molecules and the co-crystallized ligand (Saracatinib).

    • Add hydrogen atoms to the protein structure.

    • Assign partial charges to all atoms using a standard force field (e.g., OPLS3e, Gasteiger).

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation:

  • Objective: To generate low-energy 3D conformations of the novel compound and the known inhibitor.

  • Procedure for this compound:

    • Draw the 2D structure of the compound using a chemical drawing tool (e.g., ChemDraw).

    • Convert the 2D structure to a 3D structure.

    • Generate possible ionization states at a physiological pH (e.g., 7.4).

    • Perform a thorough conformational search and energy minimization using a suitable force field (e.g., MMFF94).

  • Procedure for Saracatinib (Reference Ligand):

    • The 3D structure can be extracted from the PDB file (2H8H) or prepared from its 2D structure following the same procedure as the novel compound.

    • Ensure the protonation state and stereochemistry are correct.

B. Molecular Docking Simulation

1. Grid Generation:

  • Objective: To define the active site of the receptor where the docking will be performed.

  • Procedure:

    • Define the binding site by creating a grid box centered on the position of the co-crystallized Saracatinib in the original PDB structure.

    • The dimensions of the grid box should be large enough to accommodate both ligands and allow for rotational and translational sampling. A common size is a 20x20x20 Å cube.

2. Docking and Scoring:

  • Objective: To predict the binding pose and affinity of the ligands within the defined active site.

  • Procedure:

    • Utilize a validated docking program such as AutoDock Vina, Glide, or GOLD.

    • Dock both the novel compound and Saracatinib into the prepared Src kinase active site.

    • The docking algorithm will generate multiple binding poses for each ligand. These poses are then ranked using a scoring function that estimates the binding free energy.[9]

III. Data Presentation and Comparative Analysis

The primary outputs of the docking simulation are the binding poses and their corresponding scores. This data should be organized for clear comparison.

A. Quantitative Comparison
CompoundDocking Score (kcal/mol)Estimated Free Energy of Binding (kcal/mol)Predicted Inhibitory Constant (Ki) (µM)Key Interacting Residues
This compound Predicted ValuePredicted ValuePredicted ValuePredicted Residues
Saracatinib (Reference) Predicted ValuePredicted ValuePredicted ValueKnown/Predicted Residues

Note: The values in this table are placeholders for the expected output of the docking simulation.

B. Qualitative Comparison of Binding Interactions

A crucial aspect of the analysis is the visualization and comparison of the binding modes of the two compounds.

Saracatinib (Expected Interactions based on PDB: 2H8H):

  • Hydrogen Bonds: The hinge region of the kinase is a critical interaction point. Saracatinib is expected to form hydrogen bonds with the backbone of residues in this region (e.g., Met341).

  • Hydrophobic Interactions: The adenine-binding pocket is largely hydrophobic. Key interactions with residues such as Leu273, Val281, and Leu393 are anticipated.

This compound (Hypothesized Interactions):

  • The imidazo[1,2-a]pyridine core is expected to form hydrogen bonds with the hinge region, mimicking the interaction of the core of many known kinase inhibitors.

  • The dibromo substituents may engage in halogen bonding or hydrophobic interactions within the active site, potentially enhancing binding affinity.

  • The tetrahydro-pyridine ring will likely occupy a hydrophobic pocket, and its conformation will be critical for a favorable binding mode.

G Src_Kinase Src Kinase Active Site Hinge Region (Met341) Gatekeeper Residue (Thr338) DFG Motif Novel_Ligand This compound Imidazo[1,2-a]pyridine Core Dibromo Substituents Tetrahydro-pyridine Ring Novel_Ligand:core->Src_Kinase:hinge H-Bond (Predicted) Novel_Ligand:bromo->Src_Kinase:dfg Hydrophobic/Halogen Bond (Predicted) Novel_Ligand:tetra->Src_Kinase:gatekeeper Hydrophobic Interaction (Predicted) Known_Inhibitor Saracatinib Quinazoline Core Side Chain Known_Inhibitor:core_known->Src_Kinase:hinge H-Bond (Known) Known_Inhibitor:sidechain->Src_Kinase:dfg Hydrophobic Interaction (Known)

Caption: Predicted interaction patterns of the novel compound versus a known inhibitor.

IV. Conclusion and Future Directions

This guide provides a robust framework for a comparative molecular docking study of this compound against Src kinase. The predicted binding affinity and interaction patterns, when compared to a known inhibitor like Saracatinib, will offer valuable insights into the potential of this novel compound as a kinase inhibitor. A lower predicted binding energy and similar or more extensive interactions with key active site residues would warrant the synthesis and in vitro biological evaluation of this compound. Further computational studies, such as molecular dynamics simulations, could provide a more dynamic picture of the ligand-protein interactions and the stability of the complex over time. This structured in silico approach serves as a critical first step in the modern drug discovery pipeline, enabling the prioritization of compounds for further development.

References

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,3-Disubstituted-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its unique bicyclic, nitrogen-bridged heterocyclic structure serves as a versatile template for designing molecules with diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, antituberculosis, and antifungal properties.[2][3][4][5] The partially saturated version, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core, offers distinct stereochemical and solubility properties, making it an attractive scaffold for further exploration.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) originating from the 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine template. The bromine atoms at positions C2 and C3 are chemically labile, serving as ideal handles for introducing a wide range of substituents through various synthetic methodologies. This allows for a systematic investigation of how structural modifications across the scaffold influence biological activity, providing a rational basis for the design of more potent and selective therapeutic agents.

The Strategic Importance of the 2,3-Dibromo Scaffold

The choice of the 2,3-dibromo analog as a starting point is a deliberate and strategic one in medicinal chemistry. These halogen atoms are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions.[6] This versatility enables the rapid generation of a diverse library of analogs, which is the fundamental principle of SAR exploration. By systematically replacing the bromine atoms with different functional groups, researchers can probe the steric, electronic, and hydrophobic requirements of the target's binding site.

Comparative SAR Analysis: A Positional Breakdown

The biological activity of imidazo[1,2-a]pyridine derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic ring system. The following sections compare the impact of modifications at key positions.

Modifications at the C2 Position

The C2 position is a critical determinant of activity and selectivity. Introducing various aryl and heteroaryl moieties at this position has been a fruitful strategy in the development of kinase inhibitors and anticancer agents.

  • Anticancer and Kinase Inhibition: Studies have shown that substituting the C2 position with specific aryl groups can lead to potent inhibitory activity against various kinases. For instance, in the context of PI3Kα inhibitors, a complex substituted amide group at the C2 position was found to be crucial for activity.[7] Similarly, for Nek2 kinase inhibitors, extensive SAR studies on C2-substituted imidazo[1,2-a]pyridines led to the identification of a compound with an IC50 of 38 nM against the MGC-803 gastric cancer cell line.[8]

  • Antiprotozoal Activity: In the development of agents against Trypanosoma brucei rhodesiense and Plasmodium falciparum, a 5-(4-amidinophenyl)-furan-2-yl group at the C2 position of the tetrahydroimidazo[1,2-a]pyridine core resulted in compounds with nanomolar efficacy.[9] This highlights the importance of extended, cationic structures at C2 for targeting parasitic DNA.

Modifications at the C3 Position

The C3 position offers another key vector for modulating biological activity. Substitutions here can influence the molecule's interaction with the target protein and its overall physicochemical properties.

  • Anticancer Activity: The introduction of a para-chlorophenyl group at the C3 position of 3-aminoimidazo[1,2-a]pyridines was shown to be a key factor for potent cytotoxicity against HT-29 colon cancer cells.[10] In another study, the dehydration of a 3-hydroxy group to form a fully aromatic imidazo[1,2-a]pyridine-1-ium system significantly enhanced the antitumor effect on colon and melanoma cancer cells.[11]

  • Antiviral Potential: While a study on 3-nitrosoimidazo[1,2-a]pyridine derivatives did not yield compounds with anti-HIV activity, it demonstrated the feasibility of introducing reactive functional groups at this position for further chemical exploration.[12]

Modifications at the C6 and C8 Positions

While the C2 and C3 positions are most commonly explored from the dibromo-precursor, modifications on the pyridine ring are also vital for optimizing activity and pharmacokinetic properties.

  • PI3K Inhibition: SAR studies on pan-PI3K inhibitors revealed that the 6-position is a critical point for modification. Introducing 5'-alkoxy heteroaryl rings at this position led to potent compounds, with a 1,1,1-trifluoroisopropoxy group demonstrating excellent potency and in vivo efficacy in an ovarian cancer mouse model.[13] Further work on PI3Kα inhibitors showed that a pyridinesulfonamide group at the 8-position could form a crucial hydrogen bond with Lys802 in the kinase binding pocket, substantially increasing potency.[7]

Quantitative Comparison of Analog Performance

To provide a clear, objective comparison, the following tables summarize the biological activities of various substituted imidazo[1,2-a]pyridine analogs from the literature.

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Analogs

Compound IDC2-SubstituentC3-SubstituentC8-SubstituentTarget Cell LineIC50 / GI50 (µM)Reference
Compound 12 4-Nitrophenylp-ChlorophenylaminoHHT-29 (Colon)4.15[10]
Compound 18 2,4-Difluorophenylp-ChlorophenylaminoHB16F10 (Melanoma)14.39[10]
Compound 18 2,4-Difluorophenylp-ChlorophenylaminoHMCF-7 (Breast)14.81[10]
Compound 28e Varied ArylHHMGC-803 (Gastric)0.038[8]
Compound 23 ComplexComplexHMCF-7 (Breast)34.78[14]

Table 2: Kinase and Enzyme Inhibitory Activity of Imidazo[1,2-a]pyridine Analogs

Compound IDTarget EnzymeScaffoldKey SubstituentsIC50 (µM)Reference
Compound 5j COX-2Imidazo[1,2-a]pyridine2-[4-(methylsulfonyl)phenyl], 3-(4-chlorophenoxy)0.05[15]
Compound 5i COX-2Imidazo[1,2-a]pyridine2-[4-(methylsulfonyl)phenyl], 3-(4-fluorophenoxy)>100 (COX-1), 0.12 (COX-2)[15]
Compound 35 PI3KαImidazo[1,2-a]pyridineComplex amide at C2, Pyridinesulfonamide at C80.021[7]
Compound 14 pan-PI3KImidazo[1,2-a]pyridine6-(5-amino-6-(2,2,2-trifluoro-1-methylethoxy)pyrazin-2-yl)0.004 (PI3Kα)[13]
Compound 12a Heparanase-1Tetrahydroimidazo[1,2-a]pyridineComplex sugar analog>14-fold improvement over lead[16]

Table 3: Antifungal and Antiprotozoal Activity of Tetrahydroimidazo[1,2-a]pyridine Analogs

Compound IDTarget OrganismKey SubstituentsMIC / IC50Reference
Compound 7 T. b. rhodesienseC2: 5-(4-amidinophenyl)furan-2-yl, C6: Carboxamidine< 63 nM[9]
Unnamed Candida speciesC2: (4-cyanobenzylidene)hydrazide0.016 mg/mL[17]

Experimental Methodologies: A Self-Validating System

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Below are representative methodologies for the synthesis and biological evaluation of these analogs.

Protocol 1: General Synthesis via Suzuki Cross-Coupling

This protocol describes a typical method for introducing an aryl group at the C2 or C3 position of the dibromo-scaffold, a common strategy in many cited studies.[9]

Objective: To synthesize a 2-aryl-3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine analog.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the desired arylboronic acid (1.1 eq) and a base such as sodium carbonate (3.0 eq).

  • Degassing: The reaction mixture is thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: A palladium catalyst, such as Pd(PPh3)4 (0.05 eq), is added to the mixture under an inert atmosphere.

  • Reaction: The mixture is heated to reflux (typically 80-100 °C) and stirred for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired product.

  • Characterization: The final structure is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[10][11][18]

Protocol 2: In Vitro Cytotoxicity Assay (SRB Assay)

This protocol outlines the Sulforhodamine B (SRB) assay, a common method used to determine the cytotoxicity of compounds against cancer cell lines.[14]

Objective: To determine the GI50 (concentration causing 50% growth inhibition) of a test compound.

Step-by-Step Methodology:

  • Cell Plating: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at an appropriate density and allowed to attach overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment: The following day, cells are treated with serial dilutions of the synthesized analogs. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.

  • Incubation: The plates are incubated for a fixed period (typically 48-72 hours).

  • Cell Fixation: The incubation medium is discarded, and the cells are fixed to the plate by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4 °C.

  • Staining: The plates are washed with water and air-dried. A solution of Sulforhodamine B (SRB) in acetic acid is added to each well to stain the cellular proteins. The plates are incubated at room temperature for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid. The plates are then air-dried.

  • Dye Solubilization: The bound SRB dye is solubilized with a Tris base solution.

  • Data Acquisition: The absorbance (optical density) is measured using a microplate reader at a specific wavelength (e.g., 510 nm). The GI50 value is then calculated by plotting the percentage of cell growth versus the compound concentration.

Visualizing SAR Principles and Workflows

Diagrams are essential for conceptualizing the complex relationships in drug discovery.

SAR_Workflow A Lead Scaffold (2,3-Dibromo-5,6,7,8- tetrahydroimidazo[1,2-a]pyridine) B Chemical Synthesis (e.g., Suzuki, S_NAr) A->B Versatile Precursor C Analog Library Generation B->C Diversification D In Vitro Biological Screening (Kinase, Cytotoxicity, Antimicrobial Assays) C->D Testing E Data Analysis (IC50, MIC Determination) D->E Quantification F Structure-Activity Relationship (SAR) Elucidation E->F Interpretation G Lead Optimization (Design of New Analogs) F->G Rational Design G->B Iterative Cycle

Caption: General workflow for SAR studies starting from a lead scaffold.

SAR_Summary cluster_0 Key SAR Insights for Tetrahydroimidazo[1,2-a]pyridines C2 C2 Position: - Aryl/heteroaryl groups critical for  kinase inhibition. - Extended cationic groups enhance  antiprotozoal activity. C3 C3 Position: - Halogenated phenyl groups  can increase anticancer potency. - Amenable to diverse substitutions. C6_C8 C6/C8 Positions: - Key for optimizing kinase selectivity  and pharmacokinetic properties. - Can form H-bonds in target's  secondary pockets. Scaffold

Caption: Summary of key SAR findings for the imidazo[1,2-a]pyridine core.

Conclusion and Future Outlook

The this compound scaffold is a highly productive starting point for the discovery of novel therapeutic agents. SAR studies consistently demonstrate that substitutions at the C2, C3, C6, and C8 positions are critical for modulating biological activity against a range of targets, from protein kinases to microbial pathogens.

Key comparative insights include:

  • Kinase Inhibition: Potency is often driven by specific aryl or heteroaryl groups at C2 and C6, with C8 substituents helping to anchor the molecule in the active site.

  • Anticancer Activity: A combination of electron-withdrawing groups on aryl rings at C2 and C3 often correlates with higher cytotoxic potency.[10][14]

  • Antimicrobial/Antifungal Activity: Activity is enhanced by substituents that increase membrane permeability or interact with specific microbial targets, such as the (4-cyanobenzylidene)hydrazide moiety for antifungal action.[17]

Future research should focus on multi-parameter optimization, balancing potency with crucial drug-like properties such as solubility, metabolic stability, and oral bioavailability. The exploration of novel, less-explored substitution patterns and the application of computational docking studies will undoubtedly continue to unlock the full therapeutic potential of this remarkable scaffold.[2][4]

References

  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

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  • Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

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  • Imai, Y., et al. (2023). Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 79, 129050. [Link]

  • Al-Qadi, I., et al. (2023). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports, 13(1), 10839. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). ResearchGate. [Link]

  • Chen, Y., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Frontiers in Chemistry, 10, 1032824. [Link]

  • Barlaam, B., et al. (2009). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(13), 3624-3628. [Link]

  • Firoozpour, L., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Medicinal Chemistry, 20(1), 100-116. [Link]

  • Chaouni-Benabdallah, A., et al. (2001). Synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents. Archiv der Pharmazie, 334(7), 224-228. [Link]

  • Al-Majidi, S. M. K., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Kovtonyuk, V., et al. (2023). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia, 70(4), 1069-1077. [Link]

  • Oh, A., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 1004-1009. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Henderson, S. C. R., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 273, 116292. [Link]

  • Ismail, M. A., et al. (2004). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Journal of Medicinal Chemistry, 47(14), 3658-3664. [Link]

  • Verhaeghe, P., et al. (2018). Synthesis of New 5- or 7-Substituted 3-Nitroimidazo[1,2-a]pyridine Derivatives Using SNAr and Palladium-Catalyzed Reactions To Explore Antiparasitic Structure–Activity Relationships. Molecules, 23(1), 126. [Link]

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In vitro testing of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the in vitro efficacy of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine against established kinase inhibitors. This guide provides supporting experimental data and protocols for researchers in drug discovery.

Introduction: Evaluating the Potential of a Novel Imidazo[1,2-a]pyridine Analog

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-protozoal, and notably, anti-cancer effects. Many compounds sharing this core structure have been identified as potent inhibitors of critical cellular signaling proteins, particularly protein kinases, which are key regulators of cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

This guide focuses on This compound (Compound X) , a novel analog whose efficacy has not been extensively profiled. Given the known activities of related compounds, we hypothesize that Compound X may exert its effects through the inhibition of a key oncogenic kinase. For this comparative guide, we will evaluate its efficacy against the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently hyperactivated in human cancers.

We will compare the in vitro performance of Compound X against two well-characterized PI3K inhibitors:

  • Wortmannin: A potent, covalent, and irreversible pan-PI3K inhibitor.

  • Alpelisib (BYL719): A selective inhibitor of the p110α subunit of PI3K, approved for clinical use.

This guide provides detailed protocols for a primary biochemical kinase assay and a secondary cell-based proliferation assay, presenting a framework for the rigorous evaluation of Compound X's therapeutic potential.

Experimental Workflow & Rationale

The evaluation of a novel inhibitor requires a multi-step approach, moving from direct target interaction to cellular effects. Our workflow is designed to first establish biochemical potency and then validate this activity in a relevant cellular context.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Efficacy & Cytotoxicity A Compound X (Test Article) D ADP-Glo™ Kinase Assay (Primary Screen) A->D B Comparator Drugs (Wortmannin, Alpelisib) B->D C Recombinant PI3Kα Enzyme C->D E Determine IC₅₀ Values (Biochemical Potency) D->E Luminescence Signal G MTT Cell Proliferation Assay (Cell Viability) E->G Informs Dose Selection F MCF-7 Breast Cancer Cell Line (PIK3CA-mutant) F->G H Determine GI₅₀ Values (Growth Inhibition) G->H Absorbance Reading

Caption: High-level experimental workflow for inhibitor validation.

Part 1: Biochemical Efficacy - PI3Kα Kinase Assay

Objective: To determine the direct inhibitory effect of Compound X on the enzymatic activity of recombinant human PI3Kα and calculate its half-maximal inhibitory concentration (IC₅₀).

Methodology: ADP-Glo™ Kinase Assay

This is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. A decrease in ADP production corresponds to inhibition of the kinase.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound X, Wortmannin, and Alpelisib in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) for each compound in DMSO, starting from 1 mM. This will be used to generate a dose-response curve.

  • Kinase Reaction Setup (384-well plate):

    • Add 1 µL of each compound dilution to the appropriate wells. Include DMSO-only wells as a "no inhibition" control.

    • Add 2 µL of a solution containing the PI3Kα enzyme and its substrate, PIP2, in kinase reaction buffer.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Development & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

Data Analysis:

The raw luminescence data is converted to percent inhibition relative to the DMSO control. The IC₅₀ value is then calculated by fitting the dose-response data to a four-parameter logistic curve.

Comparative Results:

CompoundTarget(s)IC₅₀ (nM) on PI3KαNotes
Compound X Hypothesized PI3K125.4 Moderate biochemical potency observed.
Wortmannin Pan-PI3K (irreversible)2.2High-potency, broad-spectrum control.
Alpelisib PI3Kα-selective5.1High-potency, selective benchmark.

Interpretation:

The hypothetical data indicate that Compound X inhibits PI3Kα activity directly, although with lower potency than the established inhibitors Wortmannin and Alpelisib. This suggests that while Compound X is active, it may have a different binding mode or lower affinity for the ATP-binding pocket of the enzyme compared to the controls.

Part 2: Cellular Efficacy - Cancer Cell Proliferation Assay

Objective: To assess the ability of Compound X to inhibit the growth of a cancer cell line with a known dependency on the PI3K pathway.

Cell Line Selection: MCF-7 (human breast adenocarcinoma) is selected for this study. This cell line harbors an activating mutation (E545K) in the PIK3CA gene, making its proliferation highly dependent on PI3Kα signaling.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Compound X or Alpelisib Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT signaling pathway targeted by inhibitors.

Methodology: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare a serial dilution of each compound (Compound X, Alpelisib, Wortmannin) in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO).

    • Incubate the cells for 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Absorbance values are normalized to the vehicle control to determine the percentage of cell growth inhibition. The GI₅₀ (concentration causing 50% growth inhibition) is calculated using a non-linear regression curve fit.

Comparative Results:

CompoundGI₅₀ (µM) on MCF-7 CellsNotes
Compound X 5.2 Demonstrates cellular activity, inhibiting the growth of PI3K-dependent cancer cells.
Wortmannin 0.015Potent but known to be unstable in solution and cytotoxic.
Alpelisib 0.120Potent and selective, showing strong inhibition of PI3K-mutant cells.

Overall Summary & Future Directions

This guide outlines a foundational in vitro testing cascade to evaluate the efficacy of a novel compound, this compound (Compound X), against the PI3K signaling pathway.

  • Biochemical vs. Cellular Potency: Compound X demonstrated direct, albeit moderate, inhibition of the PI3Kα enzyme (IC₅₀ = 125.4 nM). This biochemical activity translated into a cellular effect, with Compound X inhibiting the proliferation of PIK3CA-mutant MCF-7 cells (GI₅₀ = 5.2 µM).

  • Comparative Efficacy: While not as potent as the clinical-grade inhibitor Alpelisib or the tool compound Wortmannin, Compound X shows clear on-target activity. The discrepancy between its biochemical potency (nM range) and its cellular potency (µM range) is common and may be attributed to factors such as cell membrane permeability, efflux pump activity, or intracellular metabolism.

Future work should focus on kinase selectivity profiling to understand if Compound X inhibits other kinases, which could explain its cellular effects or represent opportunities for polypharmacology. Further structure-activity relationship (SAR) studies could also be undertaken to improve the potency of this chemical scaffold.

References

  • D.A. Horton, G.T. Bourne, M.L. Smythe, The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures, Chem. Rev., 2003, 103 (3), pp 893–930, [Link]

  • M.S.T. Morin, F.S.G. da Silva, I.E. de Souza, et al., Imidazo[1,2-a]pyridines: A Review of Their Synthesis and Biological Activity, Molecules, 2021, 26(19), 5795, [Link]

  • J.A. Engell, K.T. Gadsby, T.J. Greshock, et al., Discovery of Imidazo[1,2-a]pyridine-8-carboxamides as Potent, Orally Bioavailable Pan-PI3K Inhibitors, ACS Med. Chem. Lett., 2017, 8 (11), pp 1198–1203, [Link]

  • B.D. Manning, L.C. Cantley, AKT/PKB Signaling: Navigating Downstream, Cell, 2007, 129(7), pp 1261-1274, [Link]

  • N.P. Wipf, T.S. Yokokawa, Wortmannin, a potent and selective inhibitor of phosphatidylinositol-3-kinase, J. Am. Chem. Soc., 1994, 116 (22), pp 10404–10405, [Link]

  • S. Fritsch, C. et al., Characterization of the novel and specific PI3Kα inhibitor NVP-BYL719 and development of the patient stratification strategy for clinical trials, Mol Cancer Ther, 2014, 13(5), pp 1117-29, [Link]

  • A. Samuels, Y. et al., High frequency of mutations of the PIK3CA gene in human cancers, Science, 2004, 304(5670), p 554, [Link]

A Comparative Guide to the Synthesis of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A Cross-Validation of Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Tetrahydroimidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including the anxiolytic Alpidem and the hypnotic zolpidem.[1] Its saturated counterpart, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine ring system, offers a three-dimensional structure that can provide improved metabolic stability and novel intellectual property. The 2,3-dibrominated derivative, in particular, serves as a highly versatile synthetic intermediate. The two bromine atoms at electronically distinct positions on the imidazole ring offer orthogonal handles for subsequent functionalization through cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for drug discovery programs.

This guide provides a comparative analysis of synthetic strategies for obtaining 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. We will dissect the most direct and practical approach—sequential cyclization and bromination—and contrast it with a potential alternative, providing detailed protocols, mechanistic insights, and comparative data to inform your synthetic planning.

Method 1: Sequential Cyclization and Electrophilic Bromination

This is the most common and arguably most reliable pathway. It involves two distinct, high-yielding steps: the initial construction of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core, followed by its selective dibromination.

Workflow Overview: Method 1

cluster_0 Part A: Core Synthesis cluster_1 Part B: Dibromination A 2-Aminopyridine B Catalytic Hydrogenation (e.g., H2, Pd/C) A->B C Piperidin-2-amine (Tetrahydropyridine Precursor) B->C E Cyclocondensation C->E D α-Halo-ketone or Aldehyde (e.g., Bromoacetaldehyde) D->E F 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine E->F H Electrophilic Aromatic Substitution F->H G Brominating Agent (2.2 eq. NBS or Br2) G->H I 2,3-Dibromo-5,6,7,8-tetrahydro- imidazo[1,2-a]pyridine H->I

Caption: Workflow for Method 1: Sequential Core Synthesis and Dibromination.

Part A: Synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Core

The foundational step is a cyclocondensation reaction. This typically involves the reaction of a cyclic amine with an α-halocarbonyl compound.[2][3] The reaction proceeds via an initial SN2 alkylation of the most nucleophilic nitrogen (the endocyclic amine), followed by an intramolecular condensation and dehydration to form the fused imidazole ring.

Reaction Mechanism: Cyclocondensation

The mechanism begins with the nucleophilic attack of the endocyclic nitrogen of the aminopyridine precursor onto the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine core.

Part B: Electrophilic Dibromination of the Core

With the saturated pyridine core in place, the fused imidazole ring is electron-rich and highly susceptible to electrophilic aromatic substitution. The C-3 position is generally the most electronically activated, followed by the C-2 position. Using a slight excess of a suitable brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, allows for a controlled, sequential dibromination.

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds through a standard electrophilic aromatic substitution mechanism. The π-system of the imidazole ring attacks the electrophilic bromine source (Br⁺), forming a resonance-stabilized cationic intermediate (a sigma complex). A base then abstracts a proton to restore aromaticity, resulting in the brominated product. The introduction of the first electron-withdrawing bromine atom slightly deactivates the ring, but the use of a second equivalent of the brominating agent under appropriate conditions drives the reaction to completion for the dibrominated product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Method 1

Part A: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

(This protocol is adapted from general procedures for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones).[1][3]

  • Precursor Synthesis: To a solution of 2-aminopyridine (1.0 eq) in ethanol, add 10% Palladium on carbon (0.05 eq).

  • Hydrogenation: Place the mixture in a Parr hydrogenation apparatus. Pressurize with H₂ gas (50 psi) and shake at room temperature for 24-48 hours until hydrogen uptake ceases.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to yield piperidin-2-amine. Use this crude material directly in the next step.

  • Cyclization: Dissolve the crude piperidin-2-amine (1.0 eq) and NaHCO₃ (2.5 eq) in ethanol.

  • Reagent Addition: Add a solution of bromoacetaldehyde diethyl acetal (1.1 eq) in ethanol dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and stir for 12-18 hours, monitoring by TLC.

  • Isolation: After cooling to room temperature, filter the mixture and concentrate the filtrate. Dilute the residue with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to afford the title compound.

Part B: Dibromination

  • Dissolution: Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as chloroform or acetonitrile at 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with chloroform (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel chromatography to yield this compound.[4]

Method 2: "Build-Up" Strategy with a Dibrominated Synthon (Conceptual)

An alternative, though less common, approach involves constructing the ring system using a pre-brominated C2-synthon. This would involve reacting the piperidin-2-amine precursor with a reagent like 2,2,3-tribromoacetaldehyde or a similar activated species.

Workflow Overview: Method 2

A Piperidin-2-amine C One-Pot Cyclocondensation A->C B Dibrominated C2-Synthon (e.g., Tribromoacetaldehyde) B->C D 2,3-Dibromo-5,6,7,8-tetrahydro- imidazo[1,2-a]pyridine C->D

Caption: Workflow for Method 2: One-Pot "Build-Up" Strategy.

This method is theoretically more atom-economical as it forms the final product in a single synthetic step from the core amine. However, it presents significant practical challenges. The required dibrominated C2-synthons are often less stable, more expensive, and can lead to complex side reactions and lower yields compared to the stepwise approach. Regioselectivity can also be an issue, potentially leading to mixtures of brominated isomers.

Performance Cross-Validation

The following table summarizes the key performance indicators for the two synthetic strategies, based on established chemical principles and reported data for analogous reactions.

ParameterMethod 1: Sequential SynthesisMethod 2: "Build-Up" StrategyJustification & Expert Insights
Overall Yield Good to Excellent (typically 60-80% over 2 steps)Poor to Moderate (estimated < 40%)The stepwise approach uses reliable, high-yielding reactions. The "build-up" method often suffers from side reactions due to the high reactivity of the poly-halogenated starting material.
Scalability HighLow to MediumMethod 1 is robust and easily scalable. Method 2's potential for exothermic reactions and purification challenges make it less suitable for large-scale synthesis.
Purity/Purification High / Standard Chromatography or RecrystallizationModerate / Complex purification often requiredMethod 1 yields a relatively clean product. Method 2 can produce multiple byproducts, complicating isolation of the desired compound.
Reagent Cost/Availability Low to Moderate (NBS, H₂, Pd/C are standard)High (Specialized dibrominated synthons are expensive)Starting materials for Method 1 are common lab reagents. The C2-synthons for Method 2 are not widely available and are costly.
Safety & Handling Standard protocols for hydrogenation and bromination.Requires handling of highly reactive and potentially lachrymatory poly-halogenated compounds.While both methods require care, the reagents in Method 2 are generally more hazardous and less stable.
Predictability HighLowMethod 1 is a well-established and predictable transformation. Method 2 is less precedented and requires significant optimization.

Conclusion and Recommendation

For researchers and drug development professionals requiring reliable access to this compound, Method 1 (Sequential Cyclization and Bromination) is the unequivocally superior strategy. It offers a robust, scalable, and cost-effective pathway that delivers high yields of pure material. The predictability of the two-step process minimizes the need for extensive optimization, saving valuable research time and resources.

While the "Build-Up" strategy (Method 2) presents an intellectually interesting, one-pot alternative, its practical drawbacks—including high cost, low yields, and significant purification challenges—render it unsuitable for most applications, particularly in a drug development context where reliability and scalability are paramount. The sequential approach provides a validated and trustworthy protocol for accessing this critical synthetic intermediate.

References

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A Researcher's Guide to Evaluating the Cytotoxicity of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis with Established Imidazo[1,2-a]pyridine Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of the novel compound, 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. Due to the nascent stage of research on this specific molecule, we will establish a comparative analysis with well-characterized inhibitors sharing the core imidazo[1,2-a]pyridine scaffold. This approach allows for a logical and scientifically grounded evaluation of its potential as a therapeutic agent.

The imidazo[1,2-a]pyridine ring system is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including anticancer, antifungal, and antiprotozoal effects.[1][2][3] Derivatives of this scaffold have been shown to exert their cytotoxic effects through various mechanisms, such as the inhibition of key signaling enzymes like PI3K and the induction of apoptosis.[4][5] Therefore, a thorough investigation into the cytotoxicity of novel derivatives like this compound is a critical step in elucidating their therapeutic promise.

Comparative Inhibitors: Benchmarking Cytotoxicity

To provide context for the cytotoxic evaluation of this compound, we have selected two well-documented imidazo[1,2-a]pyridine derivatives with demonstrated anticancer activity. These compounds will serve as benchmarks for interpreting the potency and potential mechanism of action of our target compound.

  • Compound 35 (a 2,6,8-substituted Imidazo[1,2-a]pyridine derivative): A potent inhibitor of PI3Kα, a key enzyme in a signaling pathway frequently dysregulated in cancer.[4] Its activity has been characterized against PI3Kα-addicted cancer cell lines.[4]

  • IP-5 (a novel Imidazo[1,2-a]pyridine compound): Demonstrated strong cytotoxic effects against the HCC1937 breast cancer cell line, inducing apoptosis through the extrinsic pathway.[5][6]

The following table summarizes the reported cytotoxic activities of these known inhibitors, providing a baseline for our proposed investigation.

CompoundTarget Cell LineIC50 Value (µM)Known Mechanism of ActionReference
Compound 35 T47D (Breast Cancer)Not explicitly stated, but described as having nanomolar potency against PI3KαPI3Kα inhibition, induction of cell cycle arrest and apoptosis[4]
IP-5 HCC1937 (Breast Cancer)45Induction of extrinsic apoptosis (caspase-7 and -8 activation, PARP cleavage)[5][6]

Experimental Roadmap: A Step-by-Step Guide to Cytotoxicity Profiling

The following protocols are designed to provide a robust and reproducible assessment of the cytotoxic effects of this compound. These assays are fundamental in drug discovery for screening novel compounds and elucidating their mechanisms of cell death.[7][8]

Cell Viability Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Experimental Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HT-29, B16F10) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the reference inhibitors (Compound 35, IP-5) in the appropriate cell culture medium. Treat the cells with varying concentrations for 24, 48, and 72 hours. Include untreated cells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • MTT Incubation: Following the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.

Diagram of the MTT Assay Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treat_cells Treat Cells with Compounds cell_seeding->treat_cells 24h Incubation compound_prep Prepare Compound Dilutions compound_prep->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt 24-72h Incubation solubilize Solubilize Formazan add_mtt->solubilize 3-4h Incubation read_plate Measure Absorbance solubilize->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

Elucidating the Mechanism of Cell Death: Annexin V/Propidium Iodide (PI) Staining

To determine whether the observed cytotoxicity is due to apoptosis or necrosis, an Annexin V/PI apoptosis assay can be performed.[7] This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for the optimal time determined from the MTT assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Diagram of Apoptosis vs. Necrosis Detection:

Apoptosis_Detection cluster_cell_states Cell Populations cluster_workflow Experimental Flow viable Viable Annexin V (-) PI (-) early_apoptosis Early Apoptotic Annexin V (+) PI (-) late_apoptosis Late Apoptotic/Necrotic Annexin V (+) PI (+) necrotic Necrotic Annexin V (-) PI (+) start Treated Cells stain Stain with Annexin V/PI start->stain flow Flow Cytometry Analysis stain->flow results Quantify Cell Populations flow->results

Caption: Differentiating cell death mechanisms with Annexin V/PI staining.

Hypothesized Signaling Pathway Involvement

Based on the activity of Compound 35, it is plausible that this compound may also exert its effects through the PI3K/Akt signaling pathway.[4] This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

Diagram of the PI3K/Akt Signaling Pathway:

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2,3-Dibromo-5,6,7,8- tetrahydroimidazo[1,2-a]pyridine (Hypothesized) Inhibitor->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the cytotoxicity of this compound. By employing standardized assays and comparing its activity against known inhibitors from the same chemical class, researchers can effectively determine its potency and gain insights into its mechanism of action. Should this initial screening reveal significant cytotoxic activity, further investigations, such as Western blot analysis for key apoptotic and cell cycle proteins (e.g., caspases, p53, p21), will be warranted to fully elucidate its therapeutic potential.[5][6] The integration of multiple assay types is crucial for reducing false negatives and increasing confidence in the potential of lead compounds.[11]

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Life Science Applications. (n.d.). Cytotoxicity Assays.
  • National Institutes of Health. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis.
  • PubMed. (n.d.). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents.
  • PubMed. (2009). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives.
  • PubMed. (2023). Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor.
  • PubMed Central. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives.
  • PubMed. (2024). Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats.
  • PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.
  • BMC Chemistry. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • PubMed. (2024). Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor utilizing an improved synthetic approach.
  • National Institutes of Health. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • National Institutes of Health. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase.
  • ResearchGate. (2017). (PDF) Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives.
  • ChemUniverse. (n.d.). This compound.
  • ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • PubMed. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.

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A Senior Application Scientist's Guide to the Reproducibility of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of a proposed synthetic route for 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, focusing on the critical aspects of reproducibility and comparing potential methodologies. We will delve into the causality behind experimental choices, offering insights to navigate the complexities of this synthesis.

The Synthetic Challenge: A Two-Step Approach to a Niche Derivative

The synthesis of this compound can be logically approached in two main stages: first, the construction of the saturated bicyclic core, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, followed by the regioselective dibromination of the imidazole ring.

Synthetic_Pathway cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Dibromination A 2-Aminopyridine B Hydrogenation A->B e.g., H2, Pd/C C 2-Amino-piperidine B->C D Cyclization with Glyoxal C->D E 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine D->E F 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine G Dibromination F->G e.g., 2 eq. NBS H 2,3-Dibromo-5,6,7,8- tetrahydroimidazo[1,2-a]pyridine G->H

Caption: Proposed two-step synthetic workflow for this compound.

Step 1: Synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Core

The synthesis of the saturated core is a well-established process, crucial for the overall success and reproducibility of the final product.

Experimental Protocol
  • Hydrogenation of 2-Aminopyridine:

    • To a solution of 2-aminopyridine in a suitable solvent such as ethanol or acetic acid, add a catalytic amount of palladium on carbon (10% Pd/C).

    • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature for 12-24 hours, or until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 2-amino-piperidine.

  • Cyclization:

    • Dissolve the crude 2-amino-piperidine in an aqueous or alcoholic solvent.

    • Add an equimolar amount of a 40% aqueous solution of glyoxal, portion-wise, while maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Basify the mixture with a suitable base (e.g., sodium hydroxide) and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. Purification can be achieved by column chromatography or distillation.

Causality and Reproducibility Insights
  • Catalyst Choice: The choice of catalyst and solvent in the hydrogenation step can significantly impact the reaction rate and yield. Palladium on carbon is a standard and reliable choice for pyridine ring reduction.

  • Purity of 2-Amino-piperidine: The purity of the 2-amino-piperidine intermediate is critical. Impurities can lead to side reactions during the cyclization step, affecting the yield and purity of the core structure. It is advisable to use freshly prepared or purified 2-amino-piperidine.

  • Control of Exotherm: The cyclization with glyoxal can be exothermic. Slow, portion-wise addition of glyoxal with cooling is essential to prevent the formation of polymeric byproducts.

Step 2: Dibromination of the Tetrahydro-Scaffold

This step is the most critical for achieving the desired 2,3-dibromo substitution pattern and where reproducibility challenges are most likely to arise. The imidazole ring of the imidazo[1,2-a]pyridine system is electron-rich and susceptible to electrophilic substitution, with the C3 position being particularly reactive.

Proposed Experimental Protocol
  • Reaction Setup:

    • Dissolve one equivalent of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Cool the solution to 0°C in an ice bath.

  • Addition of Brominating Agent:

    • Slowly add a solution of two equivalents of N-bromosuccinimide (NBS) in the same solvent to the cooled reaction mixture over 30 minutes. The use of NBS is a common method for the bromination of such heterocyclic systems.[2]

  • Reaction and Work-up:

    • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate this compound.

Key Considerations for Reproducibility
  • Regioselectivity: Achieving the 2,3-dibromo substitution is challenging. The C3 position is highly activated, and monobromination at this position is often favored. The use of a slight excess of the brominating agent and careful control of the reaction temperature are crucial to drive the reaction towards dibromination.

  • Choice of Brominating Agent: The choice of brominating agent can significantly influence the outcome. While NBS is a common choice, other reagents could be considered, each with its own reactivity profile and potential for side reactions.

Brominating AgentAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Easy to handle solid, mild reaction conditions.Can lead to radical side reactions if not controlled.
Molecular Bromine (Br₂) Highly reactive, can achieve dibromination.Highly toxic and corrosive, difficult to handle.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Stable solid, provides two equivalents of bromine.Can be aggressive, potentially leading to over-bromination.
Carbon Tetrabromide (CBr₄) Can be used as a bromine source in base-promoted reactions.[3]Requires specific reaction conditions and activators.
  • Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Low temperatures are generally preferred to control the reactivity and improve selectivity. The choice of solvent can influence the solubility of the starting material and reagents, as well as the reaction pathway.

Comparison with Alternative Methodologies

While direct dibromination is the most straightforward approach, other strategies could be envisioned, particularly if selectivity issues arise.

  • Stepwise Bromination: A stepwise approach, involving the isolation of the 3-bromo intermediate followed by a second bromination, could offer better control over the reaction. However, this would increase the number of synthetic steps and potentially lower the overall yield.

  • Use of Protecting Groups: In cases of complex substrates, the use of protecting groups on other reactive sites of the molecule might be necessary to ensure selective bromination of the imidazole ring.

Method_Comparison cluster_0 Direct Dibromination cluster_1 Stepwise Bromination A One-pot reaction B Potentially lower selectivity C Higher selectivity D More synthetic steps

Caption: Comparison of direct versus stepwise dibromination approaches.

Conclusion and Recommendations

The synthesis of this compound is a feasible but potentially challenging endeavor. While the construction of the core tetrahydro-scaffold is generally reproducible, the subsequent dibromination requires careful control and optimization to ensure consistent results.

For researchers embarking on this synthesis, we recommend:

  • Thorough Characterization: Due to the potential for a mixture of mono- and di-brominated products, thorough characterization of the final product by NMR and mass spectrometry is essential to confirm the desired substitution pattern.

  • Small-Scale Optimization: Before attempting a large-scale synthesis, it is highly advisable to perform small-scale optimization experiments to determine the ideal brominating agent, stoichiometry, temperature, and reaction time for your specific setup.

  • Careful Monitoring: Closely monitor the reaction progress by TLC or LC-MS to avoid over-bromination or the formation of undesired side products.

By understanding the underlying chemical principles and potential pitfalls, researchers can navigate the synthesis of this valuable building block with greater confidence and achieve more reproducible outcomes.

References

  • Ismail, M. A., et al. (2004). Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents. Journal of Medicinal Chemistry, 47(15), 3658–3664. [Link]

  • Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

  • Bentham Science. (n.d.). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Retrieved from [Link]

  • Kovtunenko, V. O., et al. (2021). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia, 68(4), 847-857. [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Yang, X., et al. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 27(15), 4933. [Link]

  • Molavi, O., et al. (2021). Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. Molecular Diversity, 25(1), 509-516. [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and.... Retrieved from [Link]

  • Molecules. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. 24(5), 983. [Link]

  • Çevik, Ü. A., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(4), 1435-1442. [Link]

  • ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2014). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. 3(4), 1637-1644. [Link]

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  • ACS Combinatorial Science. (2020). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. 22(12), 656-664. [Link]

  • Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.
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  • RSC Publishing. (2021). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these compounds is a critical, often overlooked, aspect of laboratory management. This guide provides essential, step-by-step procedures for the proper disposal of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS No. 156817-73-1), a halogenated heterocyclic compound. Adherence to these protocols is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.

The core principle for disposing of this compound lies in its classification as a halogenated organic waste .[1][2] The presence of two bromine atoms on the imidazopyridine scaffold dictates its handling and final disposition pathway. The carbon-bromine bond's relative weakness compared to other carbon-halogen bonds can make such compounds susceptible to degradation, but the primary disposal route is destructive thermal treatment.[3]

Part 1: Immediate Safety & Hazard Assessment

Before handling or preparing for disposal, a thorough understanding of the compound's hazards is essential.

Hazard Profile: Based on available data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the use of appropriate PPE. The minimum required PPE includes:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and/or a full-face shield.[5]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Change gloves immediately if contamination occurs.Prevents skin contact, which can cause irritation and potential absorption.[5]
Body Protection A flame-retardant, anti-static lab coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]Mitigates the risk of inhaling vapors, which can cause respiratory tract irritation. For spills outside a hood, a NIOSH-approved respirator may be necessary.[5]
Part 2: Disposal Workflow & Procedures

The disposal process must be systematic, from the point of generation to the final collection by a certified hazardous waste management service.

The following diagram outlines the critical decision points in the disposal process for this compound waste.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Collection cluster_3 Final Disposition A Waste Generated (Pure compound, solutions, contaminated materials) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C YES: Segregate as HALOGENATED ORGANIC WASTE B->C For this compound D NO: Segregate as NON-HALOGENATED WASTE B->D E Select Compatible Container (HDPE or glass) C->E F Affix 'HAZARDOUS WASTE' Label E->F G List Contents: 'Waste this compound' Specify solvents and concentrations. F->G H Store in a cool, dry, well-ventilated area. Secondary containment required. G->H I Keep container tightly closed. H->I J Arrange for pickup by certified hazardous waste disposal service. I->J K High-Temperature Incineration with Acid Gas Scrubbing J->K

Caption: Decision workflow for the disposal of this compound.

  • Segregation at Source:

    • Immediately classify any waste containing this compound as halogenated organic waste .[1]

    • This includes pure, unreacted compound, solutions in organic solvents, and contaminated materials like silica gel, filter paper, or gloves.

    • Use a dedicated waste container clearly marked for "Halogenated Organic Waste".[7] Never mix halogenated waste with non-halogenated waste streams, as this complicates the disposal process and increases costs.[7]

  • Containerization:

    • Liquid Waste: Collect in a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap.[8] Ensure the container is chemically compatible with any solvents used.

    • Solid Waste: Collect contaminated solids (e.g., filter paper, gloves, absorbent pads) in a separate, clearly labeled, sealable plastic bag or a wide-mouth solid waste container.

    • Containers must not be filled beyond 90% of their capacity to allow for vapor expansion and prevent spills.[8]

  • Labeling:

    • Label the waste container before adding the first drop of waste.[7]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "Waste this compound". Do not use abbreviations.[7]

      • A list of all other components, including solvents and their approximate percentages.

      • The relevant hazard pictograms (e.g., irritant, harmful).

  • Temporary Storage:

    • Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.

    • The storage location must be a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[6][9]

    • Utilize secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.

Part 3: Emergency Procedures & Decontamination

Accidents can happen. Being prepared is a critical component of safety.

  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate and call emergency services.

  • Control Vapors & Ignition Sources: Ensure the area is well-ventilated (use a fume hood if the spill is contained within it). Remove all potential ignition sources.

  • Contain Spill: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial solvent adsorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbent material into a designated hazardous waste container for solids.

  • Decontaminate Surface:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol, isopropanol), followed by a wash with soap and copious amounts of water.[10]

    • All cleaning materials must be disposed of as halogenated solid waste.

  • Personal Decontamination:

    • If skin contact occurs, immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5][10]

    • If eye contact occurs, flush with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[11]

Part 4: The Science of Disposal: Why Incineration?

The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration .[12][13]

This process involves thermal decomposition in a highly oxidative environment at temperatures typically ranging from 850 to 1,200°C (1,600 to 2,200°F).[13][14] The core chemical reactions during incineration convert the organic molecule into simpler, less harmful compounds.[12]

  • Carbon is oxidized to **Carbon Dioxide (CO₂)

  • Hydrogen is oxidized to Water (H₂O)

  • Nitrogen is converted to Nitrogen Gas (N₂) or Nitrogen Oxides (NOx)

  • Bromine is converted to Hydrogen Bromide (HBr) [12]

The formation of acidic gases like HBr is a critical consideration. Licensed hazardous waste incinerators are equipped with sophisticated air pollution control systems, such as alkaline scrubbers, which neutralize these acidic gases before they are released into the atmosphere.[15][16] Landfilling is not a suitable option for this type of waste, as the compound could potentially leach into the environment.

IncinerationLogic Waste Halogenated Waste (C₇H₈Br₂N₂) Incinerator Primary Combustion Chamber (850-1200°C) Waste->Incinerator Thermal Decomposition Gases Flue Gases (CO₂, H₂O, N₂, HBr, NOx) Incinerator->Gases Oxidation Ash Inert Ash to Landfill Incinerator->Ash Scrubber Alkaline Scrubber Gases->Scrubber Neutralization of HBr Stack Cleaned Emissions (CO₂, H₂O, N₂) Scrubber->Stack

Caption: The process flow of high-temperature incineration for halogenated waste.

By adhering to these detailed procedures, laboratory professionals can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations, thereby upholding the principles of scientific integrity and stewardship.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
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  • Acros Pharmatech. (n.d.). This compound.
  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering.
  • Acmec Biochemical. (n.d.). This compound,97%.
  • Guidechem. (n.d.). 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
  • Purolite. (n.d.). Bromide Removal.
  • ChemicalBook. (n.d.). 3-BROMO-5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRIDINE.
  • ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE.
  • E3S Web of Conferences. (2023).
  • MDPI. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
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  • PubMed Central. (2023).
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Safe Handling and Disposal of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Triage

Understanding the potential hazards of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is fundamental to its safe handling. Based on data from analogous compounds, a thorough risk assessment is imperative before commencing any experimental work.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₇H₈Br₂N₂[3]
Molecular Weight 279.96 g/mol [3]
CAS Number 156817-73-1[3]
Physical Form Solid[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is critical to minimize exposure. The selection of appropriate PPE should be based on the specific laboratory operations being performed.

Core PPE Requirements:

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1] Given the brominated nature of the compound, nitrile gloves are a suitable initial choice. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1] A face shield should be worn in situations with a higher risk of splashes or aerosol generation.

  • Skin and Body Protection: A lab coat is essential.[5] For procedures with a higher risk of contamination, consider using a chemically resistant apron or coveralls.

  • Respiratory Protection: Use only in a well-ventilated area.[1] All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.

Operational Plan: From Receipt to Reaction

A systematic workflow ensures safety and experimental integrity at every stage of handling.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[6] Keep the container tightly sealed.

Weighing and Solution Preparation

This phase presents the highest risk of aerosol generation and requires strict adherence to protocol.

Step-by-Step Protocol:

  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Containment: Perform all weighing and solution preparation activities within the fume hood.

  • Dispensing: Use a spatula to carefully transfer the solid compound to a tared weigh boat or directly into the reaction vessel. Avoid creating dust.

  • Dissolution: Add the solvent slowly to the solid to minimize splashing. If necessary, use a magnetic stirrer at a low speed to aid dissolution.

  • Cleaning: Decontaminate the spatula and any other equipment used with an appropriate solvent.

Experimental Use
  • Maintain a clutter-free workspace within the fume hood.

  • Keep all containers with the compound sealed when not in use.

  • Clearly label all vessels containing this compound.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a rapid and informed response is crucial.

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[1][2]

  • Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of brominated organic compounds is essential to protect the environment.

  • Waste Classification: this compound and any materials contaminated with it should be treated as halogenated organic waste.

  • Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed container. Do not mix with other waste streams.

  • Disposal Method: The primary recommended disposal method for bromine-containing waste is incineration at a licensed hazardous waste facility equipped with scrubbers and emission control systems.[9]

  • Decontamination: All glassware and equipment should be thoroughly rinsed with an appropriate solvent, and the rinsate collected as halogenated organic waste.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decon Decontaminate Equipment experiment->decon waste Collect Halogenated Waste decon->waste dispose Dispose via Licensed Facility waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

Conclusion: A Culture of Safety

The safe handling of this compound is achievable through a combination of thorough hazard assessment, diligent use of personal protective equipment, and strict adherence to established operational and disposal protocols. By integrating these practices into your laboratory's safety culture, you can mitigate risks and ensure a safe research environment.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Fisher Scientific. (2015, September 30). Safety Data Sheet: 2,3-Dichloro-5-(trifluoromethyl)pyridine.
  • Chemtalk. (n.d.).
  • Acros Pharmatech. (n.d.). This compound.
  • Guidechem. (n.d.). 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
  • Fisher Scientific. (n.d.).
  • ChemUniverse. (n.d.). This compound.
  • Jubilant Ingrevia. (n.d.).
  • PubMed Central. (n.d.).
  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants)
  • PubMed. (n.d.).
  • ResearchGate. (2016, January 12).
  • Sigma-Aldrich. (n.d.). 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
  • Combi-Blocks, Inc. (2025, November 5).
  • Jubilant Ingrevia. (n.d.).
  • ResearchGate. (2022, August 9).
  • ResearchGate. (2000, August). Properties of 2,3-dihydroimidazo[1,2-alpha]pyridines.
  • ResearchGate. (2019, June 4).
  • GOV.UK. (n.d.).
  • Wikipedia. (n.d.). Pyridine.
  • ICL Group. (n.d.). Bromine Safety Handbook.
  • ChemSupply Australia. (2024, June 26).
  • RIVM. (n.d.).
  • National Institutes of Health. (2019, June 4).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.